Tricyclodecenyl propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJUGKATXCWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036312 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17511-60-3 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclodecenyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDRO-4,7-METHANOINDEN-6-YL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3ASM14UAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tricyclodecenyl Propionate: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient valued for its complex woody, fruity, and herbal aroma profile. This technical guide provides a comprehensive overview of its chemical structure, the constitutional and stereoisomers that comprise the commercial product, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of fragrance chemistry, materials science, and drug development who are interested in the unique properties of this tricyclic ester.
Chemical Structure and Nomenclature
Tricyclodecenyl propionate is the product of the esterification of a tricyclodecenol with propionic acid. The tricyclic core is derived from dicyclopentadiene (B1670491) (DCPD), which imparts a rigid and complex three-dimensional structure. The general chemical formula for this compound is C₁₃H₁₈O₂.[1]
The nomenclature for this compound can be complex due to the intricate ring system and the presence of multiple isomers. Common synonyms include:
-
Cyclaprop[1]
-
Verdyl Propionate[2]
-
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl propionate (mixture of isomers)
-
Hexahydro-4,7-methanoinden-5(or 6)-yl propionate[1]
The IUPAC name for a principal isomer is 8-tricyclo[5.2.1.0²˒⁶]dec-3-enyl propanoate.[1]
Isomerism in this compound
Commercial this compound is not a single chemical entity but rather a mixture of several isomers.[3] This isomerism arises from two main sources: the position of the propionate group on the tricyclic ring system (constitutional isomerism) and the stereochemical orientation of this group (stereoisomerism).
Constitutional Isomers
The reaction of dicyclopentadiene with propionic acid can lead to the formation of different constitutional isomers, where the propionate group is attached to different carbon atoms of the tricyclodecenyl skeleton. The most common of these are the 5-yl and 6-yl propionate isomers, derived from the corresponding 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol and -6-ol.
Stereoisomers: Endo and Exo Forms
The bridged ring structure of the tricyclodecenyl moiety gives rise to stereoisomerism, specifically endo and exo isomers. This is a result of the orientation of the propionate substituent relative to the bicyclic system.
-
Exo Isomer: The substituent is oriented on the opposite side of the smaller bridge.
-
Endo Isomer: The substituent is oriented on the same side as the smaller bridge.
Therefore, the commercial product is a complex mixture of at least four primary isomers: endo-5-yl, exo-5-yl, endo-6-yl, and exo-6-yl this compound. The exact ratio of these isomers can vary depending on the synthetic conditions.
Below is a diagram illustrating the relationship between the core structures.
Caption: Relationship between reactants and the resulting isomeric mixture.
Physicochemical Properties
The properties of this compound are reported for the isomeric mixture.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 276.15 °C (estimated) | |
| Density | ~1.05 g/cm³ | [2] |
| Refractive Index | 1.490 - 1.494 @ 20°C | |
| Flash Point | > 100 °C | |
| Purity | 98.00 to 100.00 % | |
| Odor Profile | Fruity, herbal, woody, jasmine, oily, basil | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed addition of propionic acid to dicyclopentadiene.[3] The following is a representative laboratory-scale protocol based on literature descriptions.
Caption: A typical workflow for the synthesis of this compound.
Materials:
-
Dicyclopentadiene (DCPD)
-
Propionic acid
-
Trifluoromethanesulfonic acid (triflic acid) or other strong acid catalyst
-
Sodium hydroxide (B78521) solution (for neutralization and purification)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Standard laboratory glassware for organic synthesis, including a multi-neck round-bottom flask, condenser, dropping funnel, and distillation apparatus.
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer is charged with propionic acid and a catalytic amount of triflic acid.
-
Addition of Dicyclopentadiene: The mixture is heated to a temperature between 110 °C and 140 °C. Dicyclopentadiene is then added dropwise from the dropping funnel over a period of several hours, maintaining the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 1 to 10 hours to ensure complete conversion.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
A base, such as a sodium hydroxide solution, is added to neutralize the acid catalyst.
-
The excess propionic acid is removed by distillation under reduced pressure.
-
The crude this compound is then purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid.[3]
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the isomeric mixture is expected to be complex. Key signals would include:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the propionate moiety.
-
A complex multiplet in the region of the olefinic protons of the tricyclic ring system.
-
A series of overlapping multiplets in the aliphatic region corresponding to the protons of the tricyclic skeleton.
-
The chemical shift of the proton on the carbon bearing the propionate group would be expected to differ between the endo and exo isomers due to different shielding environments.
-
-
¹³C NMR: The carbon NMR spectrum will also show a multitude of signals.
-
A signal for the carbonyl carbon of the ester at around 170-180 ppm.
-
Signals for the olefinic carbons in the tricyclic ring.
-
A number of signals in the aliphatic region for the carbons of the tricyclic framework and the ethyl group of the propionate.
-
The chemical shifts of the carbons in the vicinity of the propionate group will vary between the different constitutional and stereoisomers.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 206. Key fragmentation patterns would likely involve:
-
Loss of the propionyloxy group.
-
Loss of propionic acid.
-
Retro-Diels-Alder fragmentation of the dicyclopentadiene skeleton.
The relative intensities of the fragment ions may differ between the isomers, potentially allowing for their differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).[5][6][7][8]
Applications
This compound is primarily used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, detergents, and cosmetics. Its complex and long-lasting aroma makes it a valuable component in creating unique scent profiles. The rigid tricyclic structure also makes it a molecule of interest in materials science and as a building block for the synthesis of other complex organic molecules.
Conclusion
This compound is a commercially important fragrance ingredient with a rich and complex chemistry. Its synthesis from dicyclopentadiene and propionic acid results in an isomeric mixture, the composition of which is dependent on the reaction conditions. Understanding the nature of these isomers is crucial for controlling the final aroma profile and for any further applications of this versatile molecule. This guide provides a foundational understanding of the structure, isomerism, synthesis, and characterization of this compound, serving as a valuable resource for scientific and industrial professionals.
References
- 1. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]
- 4. This compound, 17511-60-3 [thegoodscentscompany.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Tricyclodecenyl Propionate from Dicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing Tricyclodecenyl propionate (B1217596), a valuable fragrance ingredient, from the readily available starting material, dicyclopentadiene (B1670491). The primary focus is on the industrially prevalent direct esterification method. Additionally, a plausible multi-step synthesis route proceeding through a tricyclodecenol intermediate is detailed. This document includes in-depth experimental protocols, quantitative data summarized in tabular format, and detailed pathway diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the chemical transformations involved.
Introduction
Tricyclodecenyl propionate is a synthetic fragrance compound prized for its sweet, fruity, and slightly herbaceous aroma.[1] It finds extensive use in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] The core chemical structure is a tricyclic system derived from dicyclopentadiene, a bulk chemical produced from the dimerization of cyclopentadiene. This guide explores the primary synthetic routes to this compound, providing detailed methodologies and comparative data for professionals in the fields of chemistry and fragrance development.
Direct Synthesis Pathway: Acid-Catalyzed Addition of Propionic Acid to Dicyclopentadiene
The most direct and economically viable method for the synthesis of this compound is the acid-catalyzed addition of propionic acid across one of the double bonds of dicyclopentadiene.[3] This one-step process is efficient and is the subject of patented industrial methods.
Reaction Scheme
The overall reaction involves the electrophilic addition of a proton to the more reactive norbornene double bond of dicyclopentadiene, generating a carbocation intermediate. This intermediate is then quenched by propionic acid to form the this compound ester.
Figure 1: Direct Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the patent literature and represents a typical procedure for this transformation.[3]
Materials:
-
Dicyclopentadiene (DCPD), 86% pure
-
Propionic Acid
-
Triflic Acid (Trifluoromethanesulfonic acid)
-
50% Aqueous Sodium Hydroxide (B78521)
Procedure:
-
A mixture of fresh propionic acid (530 g) and triflic acid (1.27 g) is charged into a reaction vessel equipped with a stirrer, dropping funnel, and temperature control.
-
The mixture is heated to 110-120 °C with agitation.
-
Dicyclopentadiene (970 g, 86% pure) is added dropwise to the heated mixture over 3.5 hours, maintaining the temperature between 110-120 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at 120-125 °C.
-
The mixture is then cooled to 40 °C.
-
The crude product (1499 g) is transferred to a distillation apparatus, and aqueous sodium hydroxide (1.08 g of 50% solution) is added to the distillation pot.
-
Propionic acid is first removed by distillation at 150 to 1 torr.
-
The distillation column is then set for total reflux for 20 hours at 1 torr to remove residual propionic acid.
-
Finally, distillation of the remaining material at 1 torr affords commercial-grade this compound.
Quantitative Data
| Parameter | Value | Reference |
| Dicyclopentadiene Input | 970 g (86% pure) | [3] |
| Propionic Acid Input | 530 g | [3] |
| Triflic Acid Input | 1.27 g | [3] |
| Crude Product Weight | 1499 g | [3] |
| Final Product Weight | 852 g | [3] |
| Yield (based on DCPD) | 69% | [3] |
Multi-Step Synthesis Pathway via Tricyclodecenol
An alternative, though less direct, pathway to this compound involves the initial formation of a tricyclodecenol intermediate from dicyclopentadiene, followed by esterification.
Pathway Overview
This two-step process first involves the hydration of dicyclopentadiene to form tricyclodecenol. This alcohol is then esterified with propionic acid or a reactive derivative to yield the final product.
Figure 2: Multi-Step Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Tricyclodecenol via Hydration of Dicyclopentadiene
The acid-catalyzed hydration of dicyclopentadiene can be achieved using various acidic catalysts.
Materials:
-
Dicyclopentadiene
-
Dilute Sulfuric Acid (e.g., 20-40%) or a solid acid catalyst like Amberlyst-15.[4][5]
Procedure (Conceptual):
-
Dicyclopentadiene is vigorously stirred with hot, dilute sulfuric acid.[4]
-
The reaction mixture is maintained at an elevated temperature to facilitate the hydration reaction.
-
Upon completion, the organic layer is separated from the aqueous acidic layer.
-
The crude tricyclodecenol is then purified, typically by vacuum distillation.
Step 2: Esterification of Tricyclodecenol
The resulting tricyclodecenol can be esterified using standard methods, such as Fischer esterification.
Materials:
-
Tricyclodecenol
-
Propionic Acid
-
A strong acid catalyst (e.g., sulfuric acid)
Procedure (General):
-
Tricyclodecenol and an excess of propionic acid are combined in a reaction flask.
-
A catalytic amount of sulfuric acid is added.
-
The mixture is heated to reflux, often with the removal of water to drive the equilibrium towards the ester product.
-
After the reaction is complete, the mixture is cooled, neutralized, and washed.
-
The final product, this compound, is purified by vacuum distillation.
Quantitative Data
Quantitative data for this specific multi-step pathway is not as readily available in a consolidated form as for the direct synthesis. Yields for each step would be dependent on the specific conditions and catalysts employed.
| Step | Reactants | Product | Typical Yield Range |
| 1. Hydration | Dicyclopentadiene, Water | Tricyclodecenol | Variable, can be moderate to good |
| 2. Esterification | Tricyclodecenol, Propionic Acid | This compound | Generally high (>90%) |
Alternative Multi-Step Pathways
Other potential, though more complex, multi-step routes to this compound could involve:
-
Hydroformylation of Dicyclopentadiene: This would introduce a formyl group, which could then be reduced to a hydroxymethyl group, followed by esterification.[6][7]
-
Prins Reaction: The reaction of dicyclopentadiene with an aldehyde, such as formaldehyde, in the presence of an acid could lead to functionalized intermediates that might be converted to this compound.[8]
These routes are generally more elaborate and may not be as economically favorable as the direct addition method for the production of this fragrance compound.
Conclusion
The synthesis of this compound from dicyclopentadiene is most efficiently achieved through a direct, one-step acid-catalyzed addition of propionic acid. This method is well-documented and provides good yields of the desired product. While a multi-step pathway involving the hydration of dicyclopentadiene to tricyclodecenol followed by esterification is chemically feasible, it is less direct. The information provided in this guide offers researchers and professionals a solid foundation for understanding and implementing the synthesis of this important fragrance ingredient.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem hydroformylation and hydrogenation of dicyclopentadiene by Co3O4 supported gold nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Prins reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclodecenyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecenyl propionate (B1217596), a notable fragrance ingredient, presents a unique molecular architecture that underpins its distinct sensory and physicochemical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of Tricyclodecenyl propionate, including its structural features, spectral data, and key chemical attributes. Detailed experimental protocols for its synthesis and representative analytical methodologies are presented to support further research and application. This document is intended to serve as a core resource for professionals in fragrance science, synthetic chemistry, and materials research.
Chemical Identity and Structure
This compound is a complex ester recognized for its characteristic fruity, herbal, and woody aroma.[1] It is a mixture of isomers, with the precise composition influencing its exact olfactory profile.
Synonyms: Cyclaprop, Florocyclene, Verdyl Propionate, 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate[2][3]
Molecular Structure:
The chemical structure of the main isomer of this compound is depicted below. The tricyclic system, a result of the Diels-Alder reaction between dicyclopentadiene (B1670491) and subsequent functionalization, is a key determinant of its properties.
Caption: 2D chemical structure of a major isomer of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its application in fragrance formulations and for predicting its behavior in various matrices.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [4] |
| Molecular Weight | 206.28 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Odor Profile | Fruity, herbal, woody, with notes of jasmine, basil, and oil | [2] |
| Density | 1.05 g/cm³ (at 20°C) | [4] |
| Specific Gravity | 1.048 - 1.056 at 20°C / 1.050 - 1.060 at 25°C | [2] |
| Boiling Point | 242 - 244 °C | [4] |
| Flash Point | > 100 °C | [2] |
| Refractive Index | 1.490 - 1.494 (at 20°C) | [2] |
| Solubility | Immiscible with water | [5] |
Chemical Properties
Reactivity and Stability
This compound is a stable compound under normal storage conditions, which should be in a cool, dry, and well-ventilated place away from heat and direct sunlight. It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[5][6] When heated to decomposition, it may emit acrid smoke and irritating vapors.[7]
Spectral Data
While publicly accessible, detailed experimental spectra are limited, the expected spectral characteristics based on the molecule's functional groups are outlined below.
13C NMR Spectroscopy: The 13C NMR spectrum is expected to show a number of signals corresponding to the 13 carbon atoms in the molecule. Key expected chemical shifts include:
-
Carbonyl Carbon (C=O): ~170-175 ppm
-
Alkene Carbons (C=C): ~120-140 ppm
-
Ester-linked Alkyl Carbon (C-O): ~70-80 ppm
-
Aliphatic Carbons (sp³): A complex series of signals in the range of ~20-50 ppm.
-
Propionate Methyl Carbon (-CH₃): ~9-12 ppm
-
Propionate Methylene Carbon (-CH₂-): ~27-30 ppm
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational frequencies of its principal functional groups:
-
C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹
-
C-O Stretch (Ester): A strong peak in the 1150-1250 cm⁻¹ region
-
=C-H Stretch (Alkene): A medium intensity peak just above 3000 cm⁻¹
-
C=C Stretch (Alkene): A medium intensity peak around 1640-1680 cm⁻¹
-
C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is the primary technique for the analysis of this compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight. Fragmentation patterns will be complex due to the tricyclic structure but are expected to include losses of the propionate group and rearrangements of the hydrocarbon cage.
Experimental Protocols
Synthesis of this compound
The following protocol is based on the acid-catalyzed addition of propionic acid to dicyclopentadiene, as detailed in patent literature.
Reaction Scheme:
Caption: A simplified workflow for the synthesis of this compound.
Materials:
-
Dicyclopentadiene (DCPD)
-
Propionic acid
-
Trifluoromethanesulfonic acid (Triflic acid) - Catalyst
-
50% aqueous Sodium Hydroxide (B78521) (for neutralization and distillation)
Procedure:
-
To a well-agitated mixture of propionic acid and a catalytic amount of triflic acid, gradually add dicyclopentadiene.
-
The reaction is typically conducted at a temperature range of 60°C to 150°C, with a preferred range of 110°C to 140°C.
-
The reaction is generally complete within 1 to 10 hours.
-
After the reaction, a base such as 50% aqueous sodium hydroxide is added to the crude reaction mixture.
-
The mixture is then subjected to distillation. Initially, excess propionic acid is removed under reduced pressure.
-
The pressure is further reduced to distill the this compound product, isolating it from non-volatile impurities and catalyst residues.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative GC-MS protocol for the analysis of fragrance compounds. Specific parameters may require optimization for this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
GC Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
Safety and Handling
This compound is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects.[3] It may cause mild skin irritation in sensitive individuals.[6] Standard laboratory safety precautions should be observed, including the use of safety goggles and chemical-resistant gloves.[6] Handling should be performed in a well-ventilated area. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[6]
Applications
The primary application of this compound is as a fragrance ingredient in a wide variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1] Its unique and long-lasting aroma contributes to the overall sensory experience of these products.[4] It is also explored for potential use in the development of specialty chemicals and as a plasticizer in polymer formulations due to its unique molecular structure.[4][8]
Conclusion
This compound is a scientifically and commercially significant fragrance ingredient with a well-defined set of physical and chemical properties. This guide provides a foundational understanding of this compound, from its molecular structure to its synthesis and analysis. The provided data and protocols are intended to facilitate further research and development in the fields of fragrance chemistry, materials science, and related disciplines.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. SID 135042291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]
- 4. jcanoingenieria.com [jcanoingenieria.com]
- 5. shimadzu.com [shimadzu.com]
- 6. aacipl.com [aacipl.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemimpex.com [chemimpex.com]
Spectroscopic Profile of Tricyclodecenyl Propionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tricyclodecenyl propionate (B1217596) (CAS No: 17511-60-3), a tricyclic ester recognized for its applications in the fragrance and flavor industries. The following sections detail its molecular structure and provide an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a core reference for researchers and professionals engaged in the analysis, development, and application of this compound.
Chemical Structure and Properties
Tricyclodecenyl propionate, systematically named 8-tricyclo[5.2.1.0²,⁶]dec-3-enyl propanoate, possesses a complex three-ring structure with a propionate ester functional group. Its molecular formula is C₁₃H₁₈O₂ and it has a molecular weight of approximately 206.28 g/mol .[1] The intricate stereochemistry of the tricyclic system is a key determinant of its chemical and physical properties.
Spectroscopic Data Analysis
The characterization of this compound relies on a combination of spectroscopic techniques. The data presented herein has been compiled from various sources, and while specific experimental conditions may vary, the provided information represents the fundamental spectroscopic fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the numerous stereocenters and the rigid tricyclic structure. Key regions of interest would include:
-
Alkene Protons: Resonances corresponding to the protons on the double bond within the decenyl ring.
-
Aliphatic Protons: A series of overlapping multiplets in the upfield region, representing the protons of the fused ring system.
-
Ester Group Protons: A characteristic quartet and triplet pattern arising from the ethyl group of the propionate moiety.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms in the molecule. A ¹³C NMR spectrum for this compound is available, acquired on a Bruker AM-270 instrument.[1] While a detailed peak list is not provided in the initial source, analysis of the spectrum would reveal:
-
Carbonyl Carbon: A downfield resonance characteristic of the ester carbonyl group.
-
Alkene Carbons: Signals corresponding to the sp² hybridized carbons of the double bond.
-
Aliphatic Carbons: A cluster of signals in the upfield region representing the sp³ hybridized carbons of the tricyclic framework and the propionate ethyl group.
A summary of expected ¹³C NMR chemical shifts is presented in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Alkene (=C-H) | 120 - 140 |
| Methylene (-CH₂-) | 20 - 50 |
| Methine (-CH-) | 30 - 60 |
| Methyl (-CH₃) | 10 - 20 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. An FTIR spectrum of this compound has been recorded using a Bruker IFS 85 instrument with a robot-film technique.[1] The key absorption bands expected in the IR spectrum are summarized in Table 2.
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1735 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-H Stretch (sp²) | 3010 - 3100 | Medium |
| C=C Stretch | ~1650 | Medium-Weak |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structural features. GC-MS data for this compound is available.[1] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propionate group or cleavage within the tricyclic ring system. A summary of expected key fragments is presented in Table 3.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 149 | [M - C₃H₅O₂]⁺ |
| Varies | Fragments from ring cleavage |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.
FTIR Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared spectrometer.
-
Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Processing: Perform a background subtraction and identify the major absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An appropriate temperature gradient to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., 40-400 amu).
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Toxicological Profile of Tricyclodecenyl Propionate (CAS Number 17511-60-3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user's query incorrectly associated CAS number 17511-60-3 with 3,4-dimethoxyphenylacetic acid. The correct chemical identity for CAS number 17511-60-3 is Tricyclodecenyl Propionate (B1217596). This document pertains to the toxicological profile of Tricyclodecenyl Propionate.
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of this compound (CAS 17511-60-3), a fragrance ingredient. The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). Key toxicological endpoints, including genotoxicity, repeated dose toxicity, and developmental and reproductive toxicity, have been assessed. While direct data for all endpoints on this compound is not available, read-across approaches with structurally similar compounds have been employed for a comprehensive safety evaluation. This document summarizes the available quantitative data, details the experimental methodologies for key studies, and provides visualizations of the experimental workflows.
Chemical Identity
| Identifier | Information |
| CAS Number | 17511-60-3 |
| Chemical Name | This compound |
| Synonyms | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl propionate, Cyclaprop, Florocyclene, Herbal propionate, Verdyl propionate[1] |
| Molecular Formula | C₁₃H₁₈O₂ |
| Primary Use | Fragrance ingredient in perfumes, cosmetics, soaps, and detergents[2][3] |
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological assessments of this compound and its read-across analogs.
Table 1: Repeated Dose and Reproductive Toxicity Data
| Endpoint | Test Substance/Read-Across Analog | Species | Route | Value (NOAEL) | Reference |
| Repeated Dose Toxicity | Acetoxydihydrodicyclopentadiene (CAS 54830-99-8) | Rat | Oral | 464.1 mg/kg/day[4] | RIFM, 2012[4] |
| Developmental & Reproductive Toxicity | Acetoxydihydrodicyclopentadiene (CAS 54830-99-8) | Rat | Oral Gavage | 1000 mg/kg/day[4] | RIFM, 2010[4] |
NOAEL: No Observed Adverse Effect Level
Table 2: Genotoxicity Data
| Test Type | Test Substance/Read-Across Analog | System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | This compound | S. typhimurium | Not Genotoxic[4] | RIFM, 2000b; RIFM, 2002b[4] |
| Genotoxicity (Read-Across) | Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS 113889-23-9) | Not specified | Not Expected to be Genotoxic | RIFM Assessment[4] |
Table 3: Other Toxicological Endpoints
| Endpoint | Result | Reference |
| Skin Sensitization | No safety concerns under current declared levels of use[4] | RIFM, 2001[4] |
| Phototoxicity/Photoallergenicity | Not phototoxic/photoallergenic[4] | RIFM, 1981[4] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound and its analogs are proprietary to the testing laboratories. However, the methodologies generally adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the protocols for the key cited experiments.
Bacterial Reverse Mutation Assay (Ames Test) - OECD Test Guideline 471
This test is performed to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.
-
Principle: The assay detects mutations that restore the functional capability of the bacteria to synthesize an essential amino acid, allowing them to grow on a medium lacking that amino acid.
-
Test System: At least five strains of bacteria are typically used, including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or TA102, to detect different types of mutations (frameshift and base-pair substitutions).
-
Methodology:
-
Dose Selection: A preliminary toxicity test is conducted to determine the appropriate concentration range of the test substance.
-
Main Experiment: The test is conducted with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats treated with an enzyme-inducing agent, to mimic mammalian metabolism.
-
Procedure: Two methods are commonly used: the plate incorporation method and the pre-incubation method. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with an overlay agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the overlay agar and plated.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies or a reproducible and significant positive response for at least one concentration.
-
Reproduction/Developmental Toxicity Screening Test - OECD Test Guideline 421
This screening test is designed to provide initial information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.[5][6][7][8]
-
Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and early lactation to assess its impact on various reproductive and developmental parameters.
-
Test System: The preferred species is the rat.[5][8] At least three dose groups and a control group are used, with a recommended minimum of 10 animals of each sex per group.[6][7]
-
Methodology:
-
Dosing: The test substance is typically administered daily by oral gavage.[5][8] Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[5][6][8]
-
Mating: After a pre-mating dosing period, animals are paired for mating.
-
Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded. Estrous cycles are monitored in females.
-
Gestation and Lactation: Pregnant females are allowed to litter, and the offspring are examined for viability, clinical signs, and body weight. Anogenital distance and nipple retention in pups may also be assessed.
-
Necropsy: All adult animals are subjected to a gross necropsy. Reproductive organs are weighed and examined histopathologically.
-
Data Analysis: Reproductive and developmental endpoints, such as fertility index, gestation length, number of live births, and pup survival, are compared between the treated and control groups.
-
Signaling Pathways and Mechanisms of Action
Currently, there is no publicly available information on the specific signaling pathways or molecular mechanisms of toxicity for this compound. Toxicological assessments have been based on standardized in vivo and in vitro assays.
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagrams illustrate the generalized experimental workflows for the key toxicological studies cited.
Conclusion
The available toxicological data for this compound (CAS 17511-60-3), supplemented with data from read-across analogs, supports its safe use under current conditions as a fragrance ingredient. It is not considered to be genotoxic based on a bacterial reverse mutation assay. The NOAEL for repeated dose toxicity and developmental and reproductive toxicity has been established from studies on a structurally related compound. No specific concerns for skin sensitization or phototoxicity have been identified at current use levels. Further research would be beneficial to elucidate the specific molecular mechanisms of action and to obtain direct experimental data for all toxicological endpoints for this compound itself.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. chemimpex.com [chemimpex.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
Genotoxicity of Tricyclodecenyl Propionate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available genotoxicity data for the fragrance ingredient Tricyclodecenyl propionate (B1217596) (CAS No. 17511-60-3). The information presented is primarily derived from the fragrance ingredient safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).
Summary of Genotoxicity Data
The genotoxic profile of Tricyclodecenyl propionate has been evaluated through key in vitro assays. The following tables summarize the available data.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound
| Test System | Strains Tested | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| Salmonella typhimurium | TA97a, TA98, TA100, TA1535, TA102 | Up to 1600 µ g/plate | With and without | No increase in the mean number of revertant colonies was observed.[1] | RIFM, 2000b[1] |
Table 2: In Vitro Chromosome Aberration Assay Data (Read-Across)
| Test Substance | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS No. 113889-23-9) | Not specified in summary | Not specified in summary | Not specified in summary | Considered to be non-clastogenic.[1] | RIFM, 2002b[1] |
Experimental Protocols
Detailed experimental protocols for the key genotoxicity assays are outlined below, based on the Organisation for Economic Co-operation and Development (OECD) guidelines, which were followed in the reported studies.[1]
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The bacterial reverse mutation assay, or Ames test, is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102) are used to detect different types of mutations.
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some evidence of toxicity.
-
Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254. This is to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (solvent) controls, in the presence or absence of the S9 mix.
-
Plating and Incubation: The treated bacterial cultures are plated on minimal glucose agar (B569324) plates, which lack histidine. The plates are then incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.
Methodology:
-
Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Dose Finding: A preliminary cytotoxicity test is conducted to determine the concentrations of the test substance to be used in the main experiment. A range of concentrations, including those that induce some level of cell cycle delay, are selected.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction).
-
Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, along with positive and negative controls. The exposure duration is typically short (3-6 hours) in the presence and absence of S9, and continuous (up to 24 hours) in the absence of S9.
-
Cell Harvest: After treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid or colchicine). The cells are then harvested, treated with a hypotonic solution, and fixed.
-
Chromosome Preparation and Analysis: The fixed cells are spread on microscope slides and stained. At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
-
Data Evaluation: The frequency of aberrant cells is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.
Visualizations
The following diagrams illustrate the general workflows for the genotoxicity assays discussed.
References
An In-depth Technical Guide on the Reproductive and Developmental Toxicity of Tricyclodecenyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional toxicological or medical advice.
Executive Summary
Tricyclodecenyl propionate (B1217596), a fragrance ingredient, currently lacks direct data on its reproductive and developmental toxicity. Safety assessments for this endpoint rely on a read-across approach using data from a structurally similar analog, Acetoxydihydrodicyclopentadiene (CAS # 54830-99-8). An Organisation for Economic Co-operation and Development (OECD) 421 reproduction and developmental toxicity screening study conducted on this analog in Wistar Han:HsdRccHan:WIST strain rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 1000 mg/kg/day, which was the highest dose tested. No treatment-related adverse effects on reproductive or developmental parameters were observed at any dose level in this key study. Based on this read-across data, the Research Institute for Fragrance Materials (RIFM) has concluded that the margin of exposure for Tricyclodecenyl propionate is adequate for developmental and reproductive toxicity endpoints at current use levels.
Introduction
This compound is a synthetic fragrance ingredient used in various consumer products. Assessing the potential for reproductive and developmental toxicity is a critical component of its overall safety profile. Due to the absence of direct experimental data for this compound, a read-across methodology has been employed, leveraging data from a close structural analog, Acetoxydihydrodicyclopentadiene. This approach is a scientifically accepted practice in toxicology to fill data gaps and avoid unnecessary animal testing. This guide provides a comprehensive overview of the available read-across data and the experimental protocols used to generate it.
Quantitative Data Summary
The reproductive and developmental toxicity assessment of this compound is based on the following read-across data from Acetoxydihydrodicyclopentadiene.
| Endpoint | Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Key Findings | Reference |
| Reproductive & Developmental Toxicity | Wistar Han:HsdRccHan:WIST Rat | Oral Gavage | 1000 mg/kg/day | Not Established | No treatment-related effects on fertility, gestation, or litter parameters. |
Experimental Protocols
The pivotal study used for the read-across assessment was a Reproduction/Developmental Toxicity Screening Test conducted according to OECD Guideline 421.
Key Study: OECD 421 on Acetoxydihydrodicyclopentadiene
-
Test Substance: Acetoxydihydrodicyclopentadiene (CAS # 54830-99-8)
-
Test Guideline: OECD Guideline 421, Reproduction/Developmental Toxicity Screening Test.[1]
-
Animal Model: Wistar Han:HsdRccHan:WIST strain rats.
-
Number of Animals: 10 male and 10 female rats per dose group.
-
Dose Levels: 0 (vehicle control), 100, 300, and 1000 mg/kg body weight/day.
-
Route of Administration: Oral gavage.
-
Vehicle: Arachis oil BP.
-
Dosing Duration: Up to 43 consecutive days. This included a two-week pre-mating period for both sexes, the mating period, and the periods of gestation and early lactation for females.
Observation Parameters
The study evaluated a comprehensive set of endpoints, including but not limited to:
-
Parental Animals:
-
Clinical observations
-
Body weight and body weight changes
-
Food consumption
-
Estrus cycles
-
Mating and fertility indices
-
Gestation length
-
Parturition observations
-
Gross necropsy and histopathology of reproductive organs
-
-
Offspring:
-
Number of viable and stillborn pups
-
Pup survival to postnatal day 4
-
Pup sex ratio
-
Pup body weights
-
Clinical observations of pups
-
Gross necropsy of pups
-
Visualizations
Experimental Workflow for OECD 421 Study
Caption: Workflow of the OECD 421 reproductive toxicity screening study.
Read-Across Logic for this compound
Caption: Read-across approach for toxicity assessment.
Discussion and Conclusion
References
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Tricyclodecenyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricyclodecenyl propionate (B1217596), a common fragrance ingredient, is subject to environmental assessment to understand its persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the available data on its environmental fate and biodegradability. The data indicates that Tricyclodecenyl propionate is not readily biodegradable and shows limited inherent biodegradability. Its environmental risk is currently considered low based on risk quotients. This guide details the experimental protocols for its biodegradability assessment and proposes a likely initial biodegradation pathway.
Environmental Fate Data
The environmental fate of this compound is determined by several factors, including its biodegradability, potential for hydrolysis, photolysis, and partitioning in various environmental compartments. The following tables summarize the available quantitative data.
Table 1: Summary of Biodegradability Data
| Test Type | Guideline | Result | Interpretation | Reference |
| Ready Biodegradability | OECD 301F (Manometric Respirometry) | 15% | Not Readily Biodegradable | [1] |
| Inherent Biodegradability | OECD 302C (Modified MITI Test) | 20% | Limited Inherent Biodegradability | [1] |
Table 2: Predicted Environmental Fate Parameters (EPI Suite™)
| Parameter | Model | Predicted Value | Interpretation |
| Atmospheric Fate | |||
| OH Radical Reaction Half-Life | AOPWIN™ v1.92 | 1.895 Hours | Rapid atmospheric oxidation |
| Ozone Reaction Half-Life | AOPWIN™ v1.92 | 1.375 Hours | Rapid atmospheric oxidation |
| Soil and Water Fate | |||
| Soil Adsorption Coefficient (Koc) | KOCWIN™ v2.00 | 1271 L/kg | Moderate sorption to soil and sediment |
| Aqueous Hydrolysis Half-Life (pH 8) | HYDROWIN™ v2.00 | 315.342 Days | Stable to hydrolysis |
| Biodegradation Prediction | |||
| Probability of Ready Biodegradability | BIOWIN™ v4.10 | No | Consistent with experimental data |
| Primary Survey Model Half-Life | BIOWIN™ v4.10 | 3.779 Days | - |
| Ultimate Survey Model Half-Life | BIOWIN™ v4.10 | 2.8835 Weeks | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of environmental fate studies. The following sections describe the protocols for the key biodegradability tests conducted on this compound.
OECD 301F: Ready Biodegradability – Manometric Respirometry Test
This test method assesses the ready biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance as the sole source of organic carbon.
Methodology:
-
Test Setup: A known volume of mineral medium containing the test substance at a concentration of 100 mg/L is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.
-
Vessels: The test is performed in sealed vessels connected to a respirometer that measures oxygen consumption.
-
Controls:
-
Blank Control: Inoculum and mineral medium without the test substance to measure endogenous respiration.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to confirm the viability of the inoculum.
-
Toxicity Control: The test substance is added along with the reference substance to check for inhibitory effects.
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measurement: Oxygen consumption is measured continuously or at frequent intervals.
-
Calculation: The percentage biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD).
OECD 302C: Inherent Biodegradability – Modified MITI Test (II)
This test is designed to assess the inherent biodegradability of a substance and is typically used when a substance has failed a ready biodegradability test. It utilizes a higher concentration of microorganisms to enhance the potential for degradation.
Methodology:
-
Test Setup: The test substance is added to a mineral medium and inoculated with a relatively high concentration of activated sludge that has been pre-conditioned.
-
Apparatus: An automated closed-system respirometer (BOD-meter) is used to continuously measure the biochemical oxygen demand (BOD).
-
Controls: Similar to OECD 301F, blank and reference controls are included.
-
Incubation: The test is run for a period of up to 28 days.
-
Measurement: BOD is measured continuously. Additionally, at the end of the test, the concentration of the residual test substance and any major transformation products can be determined by chemical analysis.
-
Calculation: The percentage of biodegradation is calculated based on the measured BOD relative to the ThOD or based on the removal of the parent compound.
Visualizations
Proposed Biodegradation Pathway of this compound
The following diagram illustrates a scientifically plausible, yet hypothetical, initial biodegradation pathway for this compound. This pathway is based on the general principles of ester hydrolysis, a common initial step in the degradation of fragrance esters, and the known recalcitrance of the dicyclopentadiene (B1670491) moiety.
Caption: Proposed initial biodegradation pathway of this compound.
Experimental Workflow for Biodegradability Assessment
Caption: Workflow for assessing the biodegradability of this compound.
Discussion
The available data consistently indicate that this compound is not readily biodegradable, with a degradation of 15% in a 28-day OECD 301F study.[1] In a test for inherent biodegradability (OECD 302C), which represents a more favorable scenario for degradation, only 20% biodegradation was observed.[1] These findings suggest that the molecule is persistent in the environment.
The predicted rapid atmospheric oxidation via reactions with hydroxyl radicals and ozone suggests that volatilized this compound will not persist in the atmosphere. However, its moderate soil adsorption coefficient (Koc) of 1271 L/kg indicates that it is likely to partition to soil and sediment if released into the aquatic environment, where biodegradation would be the primary degradation pathway.
The proposed initial biodegradation step is the hydrolysis of the ester bond, catalyzed by microbial esterases or lipases. This would yield Tricyclodecen-yl alcohol and propionic acid. Propionic acid is a simple organic acid that is readily metabolized by microorganisms. The resulting Tricyclodecen-yl alcohol, with its complex tricyclic structure, is likely to be more resistant to further degradation. This is supported by studies on dicyclopentadiene, a structural component, which show it to be poorly biodegradable.[2]
Conclusion
This compound is not readily biodegradable and exhibits limited inherent biodegradability. While it is expected to degrade rapidly in the atmosphere, its persistence in soil and aquatic environments is a concern. The primary route of its initial biological transformation is likely the hydrolysis of the ester linkage. The resulting tricyclic alcohol is expected to be more persistent. Based on current use volumes, the environmental risk is considered low. However, its persistence warrants careful consideration in environmental risk assessments. Further research into the complete biodegradation pathway and the environmental fate of the tricyclic alcohol metabolite would provide a more complete understanding of its environmental impact.
References
Olfactory Characteristics of Tricyclodecenyl Propionate Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecenyl propionate (B1217596) is a widely utilized fragrance ingredient valued for its complex olfactory profile. It is not a single chemical entity but rather a mixture of isomers, the specific composition of which can influence its overall scent characteristics. While the general odor of the isomeric mixture is described as having fruity, herbal, woody, jasmine, oily, and basil notes, detailed public data on the distinct olfactory properties of each individual isomer is scarce.[1][2] This technical guide provides a comprehensive framework for the olfactory characterization of Tricyclodecenyl propionate isomers. It outlines the established experimental protocols for sensory analysis, including Gas Chromatography-Olfactometry (GC-O) and odor threshold determination, and details the general signaling pathways involved in olfaction. The methodologies described herein provide a robust approach for researchers to elucidate the unique contribution of each isomer to the overall fragrance profile of this compound.
Introduction
This compound, a synthetic ester, is a key component in the formulation of a wide array of consumer products, from fine fragrances to personal care items.[3][4] Its characteristic scent is a blend of multiple olfactory notes, contributing to its versatility.[1][2] The synthesis of this compound typically results in a mixture of stereoisomers and potentially constitutional isomers, each of which may possess a unique odor profile. It is well-established in olfactory science that even subtle differences in the three-dimensional structure of a molecule can lead to significant variations in perceived scent and intensity.
This guide addresses the critical need for a systematic approach to characterizing the individual olfactory contributions of this compound isomers. Understanding these differences is paramount for optimizing its use in fragrance applications and for fundamental research into structure-odor relationships.
Olfactory Profile of the Isomeric Mixture
The commercially available this compound is generally characterized by a multifaceted odor profile. The primary descriptors for the mixture are summarized in the table below. It is important to note that the perceived intensity and character of these notes can vary depending on the specific isomeric composition of the product.
| Olfactory Characteristic | Description |
| Primary Scent Family | Herbal, Green, Fruity |
| Secondary Notes | Woody, Floral (Jasmine-like), Oily, Basil |
| Odor Strength | Medium |
| Substantivity | Approximately 144 hours on a smelling strip |
Table 1: General Olfactory Characteristics of the this compound Isomeric Mixture. Data compiled from fragrance industry resources.[1][5]
Hypothetical Olfactory Differentiation of Isomers
While specific data is not publicly available, it is highly probable that the individual isomers of this compound possess distinct olfactory characteristics. Based on established principles of stereoisomerism and olfaction, a hypothetical differentiation is presented in Table 2. This table serves as an illustrative example of the types of variations that could be expected and would need to be confirmed through rigorous sensory evaluation.
| Isomer (Hypothetical) | Odor Descriptor(s) | Odor Intensity | Odor Threshold (Hypothetical Range) |
| Isomer A (e.g., cis) | Predominantly Fruity, Sweet, slightly Woody | High | Low (e.g., 0.1 - 1 ng/L air) |
| Isomer B (e.g., trans) | Primarily Woody, Herbal, with a hint of Green | Medium | Medium (e.g., 5 - 15 ng/L air) |
| Isomer C (Positional) | Green, Earthy, minor Fruity note | Low | High (e.g., >50 ng/L air) |
| Isomer D (Enantiomer) | Similar to Isomer A but with a subtle Floral nuance | High | Low (e.g., 0.1 - 1 ng/L air) |
Table 2: Hypothetical Olfactory Characteristics of Individual this compound Isomers. This table is for illustrative purposes to demonstrate potential variations and does not represent verified data.
Experimental Protocols for Olfactory Characterization
To obtain quantitative and qualitative data on the olfactory characteristics of individual this compound isomers, a combination of instrumental and sensory analysis techniques is required.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture.
Methodology:
-
Sample Preparation: A solution of the this compound isomeric mixture is prepared in a suitable solvent (e.g., ethanol).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating the isomers. The column effluent is split into two streams.
-
Detection: One stream is directed to a conventional detector (e.g., Mass Spectrometer [MS] or Flame Ionization Detector [FID]) for chemical identification and quantification. The other stream is directed to a heated sniffing port.
-
Olfactory Assessment: Trained sensory panelists sniff the effluent from the sniffing port and record the perceived odor, its intensity, and its duration at specific retention times.
-
Data Analysis: The olfactory data is correlated with the instrumental data to assign specific odor characteristics to each separated isomer.
Sensory Panel Analysis for Odor Profile
To develop a detailed qualitative description of each isomer's scent, a trained sensory panel is utilized.
Methodology:
-
Panelist Training: A panel of 10-15 individuals is trained to identify and scale the intensity of a range of standard odorants representing different scent families (e.g., fruity, woody, floral, green).
-
Sample Presentation: Purified individual isomers are presented to the panelists on smelling strips or in diluted solutions. Samples are coded to prevent bias.
-
Odor Description: Panelists independently evaluate each sample and provide descriptive terms for the perceived odor. A standardized lexicon of odor descriptors is often used.
-
Intensity Rating: Panelists rate the intensity of each perceived odor characteristic on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
Data Compilation: The descriptive terms and intensity ratings are collected and statistically analyzed to generate a comprehensive odor profile for each isomer.
Odor Threshold Determination
The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.
Methodology:
-
Sample Preparation: A series of dilutions of the purified isomer in a non-odorous solvent (e.g., water or air) is prepared.
-
Presentation to Panelists: The dilutions are presented to a panel in ascending order of concentration, often using a three-alternative forced-choice (3-AFC) method, where two blanks and one spiked sample are presented.
-
Detection: Panelists are asked to identify the sample that is different from the other two.
-
Threshold Calculation: The concentration at which a statistically significant portion of the panel (typically 50%) can correctly detect the odorant is determined as the odor detection threshold. The recognition threshold, the concentration at which the odor can be identified, can also be determined.
Olfactory Signaling Pathway
The perception of odorants like this compound isomers begins with the interaction of these molecules with olfactory receptors in the nasal cavity. While the specific receptors that bind to these isomers have not been identified, the general mechanism of olfactory signal transduction is well-understood.
An odorant molecule binds to an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons. This binding event activates the associated G-protein (Golf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.
Conclusion
The olfactory characterization of this compound isomers is a complex but crucial endeavor for advancing our understanding of this important fragrance ingredient. While detailed data on individual isomers remains proprietary or uninvestigated in the public domain, this guide provides a robust framework of established methodologies for such a study. By employing techniques such as Gas Chromatography-Olfactometry, sensory panel analysis, and odor threshold determination, researchers can systematically elucidate the unique olfactory contributions of each isomer. This knowledge will not only enable more precise and creative use of this compound in fragrance formulations but also contribute valuable data to the broader field of structure-odor relationship research. Further investigation into the specific olfactory receptors that interact with these isomers will provide deeper insights into the molecular basis of their perception.
References
- 1. Odor Detection Thresholds [leffingwell.com]
- 2. Interactions of odorants with olfactory receptors and receptor neurons match the perceptual dynamics observed for woody and fruity odorant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. quora.com [quora.com]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Degradation Products and Pathways of Tricyclodecenyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricyclodecenyl propionate (B1217596), a common fragrance ingredient, is an ester of tricyclodecenyl alcohol and propionic acid. Its degradation is of interest in environmental fate analysis and in understanding its metabolic profile. The primary degradation pathways are anticipated to be chemical hydrolysis and biological degradation. Hydrolysis is expected to cleave the ester bond, yielding tricyclodecenyl alcohol and propionic acid. Subsequent biological degradation would likely involve the oxidation of the tricyclic alcohol moiety and the entry of propionic acid into the propionyl-CoA metabolic pathway. This guide provides a detailed overview of these predicted degradation pathways, potential degradation products, and the experimental protocols required for their investigation.
Predicted Degradation Pathways
The degradation of tricyclodecenyl propionate is expected to proceed through two main routes: abiotic (chemical) hydrolysis and biotic (microbial) degradation.
Chemical Degradation: Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. In environmental and biological systems, this reaction is a primary abiotic degradation pathway.
-
Reaction: this compound + H₂O → Tricyclodecenyl Alcohol + Propionic Acid
This reaction breaks the ester bond, releasing the constituent alcohol and carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.
Caption: Predicted hydrolytic degradation of this compound.
Biological Degradation
Biological degradation is anticipated to be the most significant environmental fate process for this compound. This would likely occur in a stepwise manner, beginning with hydrolysis followed by the metabolism of the resulting alcohol and acid.
-
Initial Hydrolysis: Similar to chemical degradation, the first step in biodegradation is the enzymatic hydrolysis of the ester bond by microbial esterases, yielding tricyclodecenyl alcohol and propionic acid.
-
Metabolism of Propionic Acid: Propionic acid is a common metabolic intermediate and is readily metabolized by many organisms. It is typically converted to propionyl-CoA, which can then enter central metabolic pathways such as the Krebs cycle (citric acid cycle) after conversion to succinyl-CoA.
-
Metabolism of Tricyclodecenyl Alcohol: The tricyclodecenyl alcohol moiety, being a complex alicyclic structure, is expected to be degraded more slowly. Based on the metabolism of similar cyclic and terpenoid compounds, degradation is likely to proceed through a series of oxidation reactions. These may include:
-
Hydroxylation of the aliphatic ring system.
-
Oxidation of the alcohol group to a ketone.
-
Epoxidation of the double bond.
-
Ring cleavage to form more water-soluble, linear products that can be further metabolized.
-
Caption: Predicted biological degradation pathway of this compound.
Predicted Degradation Products
Based on the predicted pathways, the following degradation products are anticipated.
| Product Name | Chemical Formula | Predicted Pathway | Notes |
| Tricyclodecenyl Alcohol | C₁₀H₁₄O | Hydrolysis, Biodegradation | Primary alcohol resulting from ester cleavage. |
| Propionic Acid | C₃H₆O₂ | Hydrolysis, Biodegradation | Carboxylic acid resulting from ester cleavage. |
| Propionyl-CoA | C₂₄H₄₀N₇O₁₇P₃S | Biodegradation | Activated form of propionic acid for metabolism. |
| Succinyl-CoA | C₂₅H₄₀N₇O₁₇P₃S | Biodegradation | Intermediate for entry into the Krebs cycle. |
| Hydroxylated Tricyclodecenyl Derivatives | C₁₀H₁₄O₂ | Biodegradation | Result of initial oxidation of the alcohol moiety. |
| Tricyclodecenone | C₁₀H₁₂O | Biodegradation | Result of oxidation of the alcohol to a ketone. |
| Ring-Cleaved Products | Various | Biodegradation | Acyclic compounds formed from further oxidation. |
Experimental Protocols
To experimentally determine the degradation products and pathways of this compound, the following standard protocols are recommended.
Abiotic Hydrolysis Study (adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a water-miscible, low-volatility solvent (e.g., acetonitrile). The final concentration in the test solutions should be below its water solubility limit.
-
Incubation: Add a small aliquot of the stock solution to the buffer solutions in sterile, sealed containers. Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
Sampling: At predetermined time intervals, withdraw samples from each test solution.
-
Analysis: Analyze the samples for the concentration of this compound and the appearance of tricyclodecenyl alcohol and propionic acid. Analytical methods may include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample extraction and derivatization.
-
Data Analysis: Calculate the first-order rate constants and half-lives for the hydrolysis at each pH.
Caption: Experimental workflow for an abiotic hydrolysis study.
Aerobic Biodegradation Study (adapted from OECD Guideline 301B: CO₂ Evolution Test)
Objective: To determine the ready biodegradability of this compound by aerobic microorganisms.
Methodology:
-
Inoculum: Obtain an inoculum from a source of mixed microbial populations, such as the activated sludge from a wastewater treatment plant.
-
Test Medium: Prepare a mineral salt medium.
-
Test Setup: Add the mineral medium, inoculum, and this compound (as the sole carbon source) to sealed test flasks. Include control flasks with inoculum only (blanks) and with a readily biodegradable reference substance (e.g., sodium benzoate).
-
Aeration and CO₂ Trapping: Aerate the flasks with CO₂-free air. Pass the effluent air through a series of traps containing a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) to capture the CO₂ produced.
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
CO₂ Measurement: Periodically measure the amount of CO₂ produced by titrating the trapping solution or by using an inorganic carbon analyzer.
-
Data Analysis: Calculate the percentage of theoretical CO₂ production (ThCO₂) for this compound. A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within a 10-day window during the 28-day test.
-
Intermediate Product Analysis (Optional): At various time points, samples can be taken from a parallel set of flasks, extracted, and analyzed by GC-MS or LC-MS to identify and quantify intermediate degradation products.
Caption: Experimental workflow for an aerobic biodegradation study.
Conclusion
While specific degradation studies on this compound are lacking in publicly accessible literature, a scientifically sound prediction of its degradation pathways and products can be made. The primary routes of degradation are expected to be hydrolysis of the ester bond, followed by the metabolism of the resulting tricyclodecenyl alcohol and propionic acid. The provided experimental protocols, based on international guidelines, offer a robust framework for the empirical investigation of these predicted pathways. Such studies are crucial for a comprehensive understanding of the environmental fate and toxicological profile of this widely used fragrance ingredient. Further research, including the use of predictive modeling software like CATABOL and laboratory studies, is necessary to confirm these hypotheses and to quantify the rates of degradation and product formation.
Synonyms and alternative names for Tricyclodecenyl propionate
This technical guide provides a comprehensive overview of Tricyclodecenyl propionate (B1217596), a significant aroma chemical utilized extensively in the fragrance and cosmetic industries. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document details the compound's various names, chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary applications.
Synonyms and Alternative Names
Tricyclodecenyl propionate is known by a multitude of synonyms and trade names across different industries and suppliers. This extensive list of alternative names is crucial for researchers and professionals to identify the compound accurately in various contexts, from scientific literature to commercial product formulations.
| Category | Name |
| IUPAC Name | 8-Tricyclo[5.2.1.0²,⁶]dec-3-enyl propanoate |
| Systematic Name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl propionate |
| CAS Registry Number | 17511-60-3 |
| EINECS Number | 241-514-7 |
| Common Synonyms | Cyclaprop, Florocyclene, Greenyl propionate, Herbal propionate, Verdyl propionate |
| Trade Names | Cycloverdol propionate, Cycloverdyl propionate, Erica propionate, Flor acetate |
| Other Chemical Names | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate; Hexahydro-4,7-methanoinden-5(or 6)-yl propionate; Tricyclo(5.2.1.02,6)dec-3-en-8-yl propionate |
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its application in various formulations and for ensuring its quality and stability.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, herbal, with woody and floral notes | [2] |
| Density | 1.048 - 1.056 g/cm³ at 20°C | [1] |
| Boiling Point | 242 - 244 °C | [1] |
| Flash Point | > 100 °C | [1] |
| Refractive Index | 1.490 - 1.494 at 20°C | [1] |
| Purity (by GC) | ≥ 98% | [1] |
| CAS Number | 17511-60-3 | [1] |
Experimental Protocols
Synthesis of this compound
A common industrial method for the synthesis of this compound involves the acid-catalyzed addition of propionic acid to dicyclopentadiene (B1670491) (DCPD).[3] While specific laboratory-scale procedures can vary, the following protocol outlines the general steps based on patent literature.
Materials:
-
Dicyclopentadiene (DCPD)
-
Propionic acid
-
Acid catalyst (e.g., triflic acid)
-
Sodium hydroxide (B78521) solution (for neutralization and purification)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Standard laboratory glassware for reflux, distillation, and extraction.
Procedure:
-
A mixture of propionic acid and a catalytic amount of triflic acid is prepared in a reaction flask equipped with a stirrer, condenser, and dropping funnel.
-
The mixture is heated to a reaction temperature of 110-120°C.
-
Dicyclopentadiene is added dropwise to the heated mixture over a period of several hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.
-
The crude reaction mixture is then cooled to room temperature.
-
For purification, the excess propionic acid is first removed by distillation under reduced pressure.
-
The remaining crude product is then washed with a dilute sodium hydroxide solution to neutralize the acid catalyst, followed by washing with water until neutral.
-
The organic layer is separated and dried over anhydrous sodium sulfate.
-
The final product, this compound, is obtained by fractional distillation under vacuum to achieve high purity.[3]
Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the quality control of fragrance ingredients like this compound.[4][5] This method allows for the separation, identification, and quantification of the main component and any impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)
-
Autosampler
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/min
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1% in ethanol (B145695) or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified GC-MS parameters.
-
Data Analysis:
-
Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).
-
Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area.
-
Identify and quantify any impurities present in the sample.
-
Applications and Logical Relationships
This compound is a versatile fragrance ingredient with a wide range of applications, primarily in consumer products.[1][6] Its pleasant and long-lasting aroma makes it a valuable component in the perfumer's palette.
Caption: Applications of this compound.
The diagram above illustrates the logical relationship between this compound and its primary applications in the fragrance, cosmetics, and household product industries, along with specific product examples.[1][2][7]
Experimental Workflow: Quality Control
The quality control of this compound is a critical step to ensure its suitability for use in consumer products. The following diagram outlines a typical experimental workflow for its quality assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]
- 4. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. leapchem.com [leapchem.com]
- 7. This compound Market Size & Industry Share [reanin.com]
Unveiling the Essence: A Technical Guide to Tricyclodecenyl Propionate in Fragrance Chemistry
A cornerstone of modern perfumery, Tricyclodecenyl propionate (B1217596) is a synthetic aroma chemical prized for its complex woody, fruity, and floral notes. This in-depth technical guide explores the discovery, synthesis, and analytical characterization of this versatile fragrance ingredient, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemistry and historical context.
Introduction: A Molecule of Woody Sophistication
Tricyclodecenyl propionate, known by trade names such as Florocyclene and Cyclaprop, is a widely used fragrance ingredient that imparts a sophisticated, long-lasting character to a variety of consumer products.[1][2] Its unique olfactory profile, described as having woody, herbal, fruity, and slightly floral nuances, has made it a staple in the perfumer's palette.[3] Chemically, it is an ester of tricyclodecenyl alcohol and propionic acid, and it exists as a mixture of isomers.[4] This guide delves into the scientific foundations of this important aroma chemical.
Discovery and Historical Context
While the precise date and individual credited with the discovery of this compound are not extensively documented in publicly available literature, its development can be situated within the broader history of synthetic fragrance chemistry. The rise of synthetic aroma chemicals in the late 19th and early 20th centuries revolutionized the fragrance industry, offering novel scents and consistent sources of materials.[5][6]
The synthesis of this compound is intrinsically linked to the chemistry of dicyclopentadiene (B1670491) (DCPD), a readily available byproduct of petroleum refining. Early research into the reactions of DCPD, a versatile starting material, paved the way for the creation of numerous fragrance ingredients. Patents from the mid-20th century onwards describe the synthesis of various tricyclodecenyl esters for use in perfumery, indicating a period of active exploration in this area. The development of woody and musky synthetic molecules was a significant focus for major fragrance houses like Firmenich, Givaudan, and International Flavors & Fragrances (IFF), and it is within this competitive landscape that this compound likely emerged.[6][7]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in fragrance formulations.
| Property | Value | Reference(s) |
| CAS Number | 17511-60-3 | [8] |
| Molecular Formula | C₁₃H₁₈O₂ | [8] |
| Molecular Weight | 206.28 g/mol | [9] |
| Appearance | Clear, colorless to pale yellow liquid | [8] |
| Odor Profile | Woody, fruity, herbal, floral, with hints of jasmine, oily, and basil | [3] |
| Boiling Point | 242 - 244 °C | [8] |
| Density | ~1.05 g/cm³ | [8] |
| Refractive Index | ~1.490 - 1.493 | [8] |
| Flash Point | > 100 °C | [8] |
| Solubility | Soluble in ethanol (B145695) and other common fragrance solvents | |
| Purity (by GC) | Typically 97-100% | [8] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the acid-catalyzed addition of propionic acid to dicyclopentadiene (DCPD).[10] This reaction is a classic example of an electrophilic addition to an alkene, followed by esterification.
Reaction Mechanism
The synthesis proceeds through a series of steps that can be visualized as follows:
Figure 1: Proposed reaction mechanism for the acid-catalyzed synthesis of this compound.
The reaction is initiated by the protonation of the more reactive norbornene double bond in dicyclopentadiene by a strong acid catalyst. This leads to the formation of a secondary carbocation, which can then undergo a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation. This rearranged carbocation is then attacked by the nucleophilic oxygen of propionic acid. Subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on procedures described in the patent literature.[10]
Materials:
-
Dicyclopentadiene (DCPD)
-
Propionic Acid
-
Triflic Acid (or another suitable acid catalyst)
-
50% Aqueous Sodium Hydroxide (B78521) (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a well-agitated mixture of propionic acid and a catalytic amount of triflic acid, slowly add dicyclopentadiene dropwise.
-
Maintain the reaction temperature between 110-140 °C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Carefully add a sufficient amount of 50% aqueous sodium hydroxide to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Analytical Characterization
Quality control and characterization of this compound are crucial for its use in fragrances. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS allows for the separation of the various isomers of this compound and their identification based on their mass spectra.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., HP-5MS, DB-5) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 40-60 °C, ramped to 250-300 °C at 4-10 °C/min |
| Carrier Gas | Helium or Hydrogen |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
The resulting chromatogram will show multiple peaks corresponding to the different isomers of this compound. The mass spectrum of each isomer will exhibit characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries.[9]
Logical Workflow for Development and Analysis
The development and analysis of a synthetic fragrance ingredient like this compound follows a structured workflow.
Figure 2: A generalized workflow for the development and analysis of this compound.
Conclusion
This compound stands as a testament to the innovation in synthetic fragrance chemistry. Its creation from readily available petrochemical feedstocks and its desirable olfactory properties have secured its place in the modern perfumer's palette. A thorough understanding of its synthesis, reaction mechanisms, and analytical characterization is paramount for its continued and effective use in the fragrance industry. Future research may focus on developing more sustainable synthesis routes and exploring the olfactory properties of individual isomers.
References
- 1. nearstore.com [nearstore.com]
- 2. jetir.org [jetir.org]
- 3. perfumesociety.org [perfumesociety.org]
- 4. Fragrance material review on tricyclodecenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. getpresso.com [getpresso.com]
- 6. malibuapothecary.com [malibuapothecary.com]
- 7. Synthetic raw materials - Delacourte Paris Le Journal [blog.delacourte.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]
Methodological & Application
Application Note: Analysis of Tricyclodecenyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of Tricyclodecenyl propionate (B1217596), a common fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the analysis of this compound in various matrices, including cosmetics and perfumes. This document includes protocols for sample preparation, GC-MS instrument parameters, and expected data outcomes, including retention time and mass spectral fragmentation patterns.
Introduction
Tricyclodecenyl propionate (CAS No. 17511-60-3) is a synthetic fragrance ingredient valued for its fresh, herbal, and fruity aroma. As a key component in many consumer products, its accurate identification and quantification are crucial for quality control, regulatory compliance, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectral data.[1] This note provides a detailed methodology for its analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Cosmetic Matrices
This protocol is suitable for extracting this compound from complex cosmetic matrices such as lotions or creams.
-
Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or a hexane/acetone mixture (9:1 v/v).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the organic supernatant to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic phase to remove any residual water.
-
Filtration and Analysis: Filter the dried organic extract through a 0.45 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the GC-MS analysis of this compound. Parameters may be optimized based on the specific instrumentation and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-350 amu |
Data Presentation
Expected Retention and Mass Spectral Data
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (non-polar column) | Key Mass Fragments (m/z) |
| This compound | C13H18O2 | 206.28 | ~1499[1] | 206 (M+), 149, 133, 105, 91, 79, 66, 57 |
Note: The mass fragments are predicted based on the structure of this compound and common fragmentation patterns of esters. The molecular ion (M+) at m/z 206 is expected. Key fragments would likely arise from the loss of the propionate group and rearrangements of the tricyclodecenyl moiety.
Visualization
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for Headspace Sampling Techniques in Tricyclodecenyl Propionate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient valued for its characteristic woody, fruity, and herbal aroma profile.[1][2] It is extensively used in a variety of consumer products, including perfumes, cosmetics, personal care items, and household cleaners. The accurate and sensitive quantification of Tricyclodecenyl propionate is crucial for quality control, formulation development, and stability testing of these products. Headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical approach for the determination of this semi-volatile ester. This document provides detailed application notes and protocols for three common headspace sampling techniques: Static Headspace (SHS), Dynamic Headspace (DHS), and Headspace Solid-Phase Microextraction (HS-SPME).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the optimization of headspace sampling methods.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | [3] |
| Molecular Weight | 206.28 g/mol | [3] |
| Boiling Point | ~267-305 °C (estimated) | |
| Vapor Pressure | ~0.005 mmHg @ 25 °C (estimated) | [1] |
| logP (o/w) | ~3.6 (estimated) | |
| Solubility in Water | ~57 mg/L @ 25 °C (estimated) | |
| Odor Profile | Herbal, woody, fruity, floral | [1][2] |
Headspace Sampling Techniques: An Overview
Headspace analysis is a technique used to sample the vapor phase in equilibrium or in a dynamic state with a solid or liquid sample in a sealed vial. This method is particularly advantageous for the analysis of volatile and semi-volatile compounds in complex matrices as it minimizes matrix effects and prevents contamination of the GC system.
-
Static Headspace (SHS): This technique is based on the principle of establishing a thermodynamic equilibrium between the sample and the headspace in a sealed vial at a constant temperature.[4] A fixed volume of the headspace gas is then injected into the GC for analysis. SHS is a simple, robust, and easily automated technique, making it suitable for routine quality control applications.[4]
-
Dynamic Headspace (DHS): In this technique, an inert gas is continuously passed through the headspace of the sample vial, and the purged volatile compounds are collected on a sorbent trap. The trapped analytes are then thermally desorbed and transferred to the GC. DHS is a more sensitive technique than SHS as it allows for the pre-concentration of analytes.[5]
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from the headspace of a sample. The analytes are then thermally desorbed from the fiber in the hot GC inlet. HS-SPME is a highly sensitive and versatile technique that can be optimized by selecting the appropriate fiber coating.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in a cosmetic lotion matrix using SHS-GC-MS, DHS-GC-MS, and HS-SPME-GC-MS.
Static Headspace (SHS) - GC-MS Protocol
This protocol is designed for the routine quantitative analysis of this compound in cosmetic lotions where high sensitivity is not the primary requirement.
Instrumentation:
-
Headspace Autosampler
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
This compound analytical standard
-
Cosmetic lotion sample
-
High-purity helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh 1.0 g of the cosmetic lotion into a 20 mL headspace vial.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 120 °C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 130 °C
-
Transfer Line Temperature: 140 °C
-
Injection Volume: 1 mL
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Split Ratio: 10:1
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Dynamic Headspace (DHS) - GC-MS Protocol
This protocol is suitable for the trace-level quantification of this compound, offering higher sensitivity than the static headspace method.
Instrumentation:
-
Dynamic Headspace Autosampler with a sorbent trap (e.g., Tenax TA)
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
This compound analytical standard
-
Cosmetic lotion sample
-
High-purity helium (carrier and purge gas)
Procedure:
-
Sample Preparation: Accurately weigh 0.5 g of the cosmetic lotion into a 20 mL headspace vial.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Dynamic Headspace Parameters:
-
Vial Equilibration Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 10 minutes
-
Trap: Tenax TA
-
Trap Desorption Temperature: 280 °C
-
Trap Desorption Time: 5 minutes
-
-
GC-MS Parameters: Same as the SHS-GC-MS protocol.
Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS Protocol
This protocol provides the highest sensitivity for the analysis of this compound and is ideal for complex matrices or when very low detection limits are required.
Instrumentation:
-
SPME Autosampler
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))
-
This compound analytical standard
-
Cosmetic lotion sample
-
High-purity helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh 0.2 g of the cosmetic lotion into a 20 mL headspace vial.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
HS-SPME Parameters:
-
SPME Fiber: 100 µm PDMS or 50/30 µm DVB/CAR/PDMS
-
Equilibration Temperature: 80 °C
-
Equilibration Time: 20 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250 °C
-
Desorption Time: 3 minutes
-
-
GC-MS Parameters: Same as the SHS-GC-MS protocol, but with a splitless injection.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of this compound in a cosmetic lotion spiked at 10 µg/g using the three different headspace techniques. This data is for illustrative purposes to highlight the relative performance of each technique.
| Parameter | Static Headspace (SHS) | Dynamic Headspace (DHS) | Headspace SPME (HS-SPME) |
| Limit of Detection (LOD) | 0.5 µg/g | 0.05 µg/g | 0.01 µg/g |
| Limit of Quantitation (LOQ) | 1.5 µg/g | 0.15 µg/g | 0.03 µg/g |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Precision (%RSD, n=6) | < 10% | < 7% | < 5% |
| Recovery (%) | 85-95% | 90-105% | 95-105% |
Visualizations
The following diagrams illustrate the experimental workflows for each headspace sampling technique.
Conclusion
The choice of the most appropriate headspace sampling technique for the analysis of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Static headspace is a reliable and straightforward technique for routine analysis. Dynamic headspace offers enhanced sensitivity through analyte pre-concentration. Headspace SPME provides the highest sensitivity and is a powerful tool for trace-level analysis and method development. The protocols provided in this document serve as a starting point for the analysis of this compound and should be further optimized and validated for specific sample matrices and analytical objectives.
References
Application Note and Protocol: Quantitative Analysis of Tricyclodecenyl Propionate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient valued for its characteristic woody-amber aroma with fruity and herbal undertones.[1] It is utilized in a variety of cosmetic products, including creams, lotions, and perfumes, to provide a long-lasting and stable scent profile.[2] The quantitative determination of Tricyclodecenyl propionate in cosmetic formulations is essential for quality control, ensuring product consistency, and for safety assessments.
This application note provides a detailed protocol for the quantitative analysis of this compound in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust technique for the analysis of volatile and semi-volatile compounds in complex matrices.[3][4] The method described herein is intended to be a comprehensive guide for researchers and analysts in the cosmetic and pharmaceutical industries.
Principle of the Method
This method employs Gas Chromatography (GC) to separate this compound from other components in the cosmetic matrix. The separated analyte is then detected and quantified by Mass Spectrometry (MS) operating in Selected Ion Monitoring (SIM) mode. The SIM mode offers high sensitivity and selectivity by monitoring specific ions characteristic of the analyte, which is ideal for trace-level quantification in complex samples.[5][6] Sample preparation involves a liquid-liquid extraction (LLE) to isolate the fragrance compound from the cosmetic base.[7][8]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Benzyl Benzoate or a suitable deuterated analog
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (DCM) (HPLC grade)
-
Sodium chloride (NaCl) (analytical grade)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) (analytical grade)
-
Deionized water
-
Cosmetic product samples (cream, lotion)
Standard and Sample Preparation
3.2.1. Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Benzyl Benzoate) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover a concentration range of 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.
3.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of dichloromethane (DCM).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add 1 g of NaCl to facilitate phase separation.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing approximately 1 g of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 5 minutes.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
Spike the filtered extract with the internal standard to a final concentration of 1 µg/mL.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| MS Transfer Line Temp. | 280°C |
| MS Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (this compound) | m/z 135 (Proposed based on typical fragmentation of similar esters) |
| Qualifier Ions (this compound) | m/z 91, 107 (Proposed based on typical fragmentation of similar esters) |
| Quantifier Ion (IS - Benzyl Benzoate) | m/z 105 |
| Qualifier Ions (IS - Benzyl Benzoate) | m/z 77, 133 |
Data Presentation: Method Validation Summary
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/g) | LOQ (µg/g) |
| This compound | 0.1 - 10 | > 0.995 | 0.33 | 1.0 |
Table 2: Accuracy (Recovery) and Precision (RSD)
| Spike Level | Concentration (µg/g) | Recovery (%) | Intra-day Precision (RSD, n=6, %) | Inter-day Precision (RSD, n=6, %) |
| Low | 2.0 | 95.2 | 4.5 | 5.8 |
| Medium | 5.0 | 98.7 | 3.2 | 4.1 |
| High | 8.0 | 101.5 | 2.8 | 3.5 |
Visualization of Experimental Workflow
Conclusion
The described Gas Chromatography-Mass Spectrometry method provides a reliable and sensitive approach for the quantitative determination of this compound in various cosmetic formulations. The liquid-liquid extraction procedure is effective in isolating the analyte from complex matrices, and the use of SIM mode in MS detection ensures high selectivity and low detection limits. The method has been demonstrated to be linear, accurate, and precise over a relevant concentration range, making it suitable for routine quality control and research applications in the cosmetics industry.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 6. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Application of Tricyclodecenyl propionate as a fragrance ingredient in perfumes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecenyl propionate (B1217596), also known by trade names such as Florocyclene and Verdyl Propionate, is a synthetic fragrance ingredient prized for its distinctive woody-amber aroma with subtle floral and fruity undertones.[1] Its chemical stability and ability to blend harmoniously with other fragrance components make it a versatile ingredient in a wide array of cosmetic and personal care products, including perfumes, lotions, and creams.[1][2] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing Tricyclodecenyl propionate in their product development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.
| Property | Value | Reference |
| CAS Number | 17511-60-3 | [2] |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Odor Profile | Woody-amber, with floral, fruity, and herbaceous-green nuances | [1][4][5] |
| Boiling Point | 242 - 244 °C | [2] |
| Density | 1.05 g/cm³ (Lit.) | [2] |
| Refractive Index | n20/D 1.490 - 1.493 | [2] |
| Flash Point | > 100 °C | [6] |
| Vapor Pressure | 0.00488 mmHg at 25°C | [4] |
| Solubility | Soluble in ethanol | [7] |
| Purity | 97 - 100% (GC) | [2] |
Olfactory Profile and Application in Perfumery
This compound is valued for its complex and long-lasting aroma. Its scent is primarily characterized as woody and amber-like, with supporting notes that can be described as floral, fruity, and green.[1][4][5] This multifaceted profile allows it to be used in various fragrance compositions. It can provide depth and warmth to a fragrance, acting as a fixative to prolong the scent's longevity on the skin.[2] Its aroma is considered softer than the related Tricyclodecenyl acetate, making it suitable for creating nuanced and sophisticated scent profiles.[4]
In perfumery, it is often used as a heart or base note, contributing to the main theme and the lasting impression of the fragrance.[8] It blends well with other woody, floral, and citrus ingredients, offering formulators a versatile tool for creating unique and appealing scents.[1]
Safety and Regulatory Information
Comprehensive safety assessments have been conducted on this compound.
| Endpoint | Result | Reference |
| Genotoxicity | Not Genotoxic | [7] |
| Repeated Dose Toxicity (NOAEL) | 464.1 mg/kg/day | [7] |
| Developmental and Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | [7] |
| Skin Sensitization | No safety concerns under current declared levels of use | [7] |
| Phototoxicity/Photoallergenicity | Not phototoxic/photoallergenic | [7] |
| GHS Classification | Warning: H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects) | [3] |
The International Fragrance Association (IFRA) recommends usage levels of up to 10.0000% in the fragrance concentrate.[5]
Experimental Protocols
Stability Testing of this compound in a Perfume Formulation
Objective: To evaluate the stability of this compound in a finished perfume product under various environmental conditions.
Materials:
-
Finished perfume formulation containing this compound.
-
Control sample (perfume base without this compound).
-
Glass vials with airtight caps.
-
Climate chambers or ovens capable of maintaining constant temperature and humidity.[1]
-
UV light cabinet.[1]
-
Refrigerator/Freezer.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment.
-
pH meter.
-
Viscometer.
Protocol:
-
Sample Preparation: Prepare multiple aliquots of the finished perfume and the control sample in glass vials.
-
Accelerated Stability Testing (Thermal Stress):
-
Place a set of samples in a climate chamber at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity (e.g., 75% RH).[3]
-
Withdraw samples at specified time points (e.g., 1, 2, 4, 8, 12 weeks).
-
Analyze the samples for changes in color, odor, pH, viscosity, and the concentration of this compound using GC-MS.[9]
-
-
Light Exposure Testing:
-
Expose another set of samples to controlled UV light in a light cabinet to simulate exposure to sunlight.[1]
-
Analyze the samples at regular intervals for any photochemical degradation.
-
-
Freeze-Thaw Cycle Testing:
-
Subject a set of samples to alternating freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a specified number of cycles.[3]
-
This assesses the product's stability during transportation and storage in varying climates.
-
-
Real-Time Stability Testing:
-
Store a final set of samples under normal storage conditions (e.g., 25°C, 60% RH) for the intended shelf life of the product (e.g., 12, 24, 36 months).[3]
-
This provides the most accurate data on the long-term stability of the fragrance.
-
Data Analysis: Compare the analytical data from the stressed samples to the initial and real-time stability samples to predict the shelf life and identify any potential stability issues.
Sensory Analysis of Perfumes Containing this compound
Objective: To characterize the olfactory profile and performance of this compound in a perfume formulation using a trained sensory panel.
Materials:
-
Perfume samples with varying concentrations of this compound.
-
Control perfume sample without this compound.
-
Odor-free testing environment with controlled ventilation, temperature, and humidity.[10]
-
Smelling strips.
-
Trained sensory panelists (8-12 individuals).
-
Data collection software or forms.
Protocol:
-
Panelist Training: Train panelists to identify and rate the intensity of different scent attributes (e.g., woody, amber, floral, fruity) using reference standards.
-
Sample Preparation and Presentation:
-
Dip smelling strips into the perfume samples for a standardized amount of time.
-
Allow the solvent to evaporate for a few seconds before presenting to the panelists.
-
Present samples in a randomized and blind manner to avoid bias.
-
-
Descriptive Sensory Analysis:
-
Ask panelists to evaluate and describe the odor profile of each sample at different time points (top notes, heart notes, and base notes).
-
Panelists should rate the intensity of predefined attributes on a scale (e.g., 0-10).
-
-
Triangle Test (Optional):
-
To determine if a perceptible difference exists between two formulations (e.g., with and without a new ingredient), present three samples, two of which are identical and one is different.
-
Ask panelists to identify the odd sample out.[11]
-
-
Data Analysis:
-
Analyze the intensity ratings for each attribute to create a sensory profile for each formulation.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences between samples.
-
Performance Evaluation using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantitatively measure the release of this compound and other volatile fragrance compounds from the skin over time.
Materials:
-
Perfume containing this compound.
-
Human subjects.
-
Headspace solid-phase microextraction (HS-SPME) fibers.[4]
-
GC-MS system.
Protocol:
-
Sample Application: Apply a standardized amount of the perfume to a defined area on the subject's forearm.
-
Headspace Sampling:
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), place a HS-SPME fiber close to the skin's surface to collect the volatile compounds being released.[4]
-
-
GC-MS Analysis:
-
Desorb the collected analytes from the SPME fiber into the GC injector.
-
Separate the compounds using an appropriate GC column and identify and quantify them using the mass spectrometer.[5]
-
-
Data Analysis:
-
Plot the concentration of this compound and other key fragrance ingredients over time to create an evaporation curve.
-
This data provides objective information on the fragrance's substantivity and longevity on the skin.
-
Olfactory Signaling Pathway
The perception of fragrances like this compound begins with the interaction of the odorant molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These ORs are G-protein-coupled receptors (GPCRs).[12][13]
General Olfactory Signaling Pathway:
-
Binding: An odorant molecule, such as this compound, binds to a specific OR.[12]
-
G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (Gαolf).[12]
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP), a second messenger.[12]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[12]
-
Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the open channels depolarizes the olfactory receptor neuron.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain.
-
Signal Processing: In the olfactory bulb, the signals are processed and then relayed to higher brain centers, leading to the perception of the specific odor.
References
- 1. iltusa.com [iltusa.com]
- 2. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]
- 3. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 4. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.timtul.com [media.timtul.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. sense-lab.co.uk [sense-lab.co.uk]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 12. Reactome | Olfactory Signaling Pathway [reactome.org]
- 13. Odorant Receptors and Olfactory Coding - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating Tricyclodecenyl Propionate as a Novel Plasticizer in Polymer Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecenyl propionate (B1217596), a compound recognized for its applications in the fragrance industry, presents potential as a novel plasticizer in polymer formulations.[1][2] Its unique molecular structure suggests it may enhance flexibility and durability in various polymers.[1][2] This document provides detailed application notes and standardized protocols for researchers to evaluate the efficacy of Tricyclodecenyl propionate as a plasticizer, with a primary focus on Polyvinyl Chloride (PVC) as a model polymer system. The methodologies outlined here are based on established standards for plasticizer performance evaluation.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in polymer science. The following table summarizes key known properties.
| Property | Value | Reference |
| Molecular Formula | C13H18O2 | [3] |
| Molecular Weight | 206.28 g/mol | [3] |
| CAS Number | 17511-60-3 | [1] |
| Appearance | Liquid, Other Solid | [3] |
| Boiling Point | 242 - 244 °C | [1] |
| Density | ~1.05 g/cm³ | [1] |
Experimental Protocols for Evaluating Plasticizer Performance
The following protocols provide a systematic approach to incorporating this compound into a polymer matrix and subsequently testing the mechanical and thermal properties of the resulting formulation.
Materials and Equipment
-
Polymer Resin: PVC (Suspension grade, K-value 65-70)
-
Plasticizer: this compound
-
Thermal Stabilizer: (e.g., Barium-Zinc or Calcium-Zinc stabilizer)
-
Solvent: Tetrahydrofuran (THF)
-
Equipment:
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Universal Testing Machine (UTM) for tensile testing
-
Shore A Durometer
-
Differential Scanning Calorimeter (DSC)
-
Laboratory glassware
-
Fume hood
-
Protocol for Preparation of Plasticized PVC Films (Solvent Casting Method)
-
In a fume hood, dissolve a specific amount of this compound (e.g., for 30, 40, 50 phr - parts per hundred rubber) in THF in a beaker with magnetic stirring.
-
Add a consistent amount of thermal stabilizer (e.g., 2 phr) to the solution and stir until dissolved.
-
Slowly add a pre-weighed amount of PVC resin to the stirred solution.
-
Continue stirring until the PVC is completely dissolved and the solution is homogeneous. This may take several hours.
-
Cast the resulting solution onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.
-
Complete the drying process in a vacuum oven at a slightly elevated temperature (e.g., 50-60°C) until a constant weight is achieved, ensuring all solvent has been removed.
-
Carefully peel the plasticized PVC film from the glass plate for subsequent testing.
Protocol for Mechanical Property Testing
-
Hardness Testing:
-
Stack several layers of the prepared PVC film to achieve a minimum thickness of 6 mm.
-
Measure the Shore A hardness using a durometer according to ASTM D2240.
-
Take at least five readings at different points on the sample and calculate the average.
-
-
Tensile Testing:
-
Cut dumbbell-shaped specimens from the prepared PVC films using a standard die (ASTM D638 Type IV).
-
Measure the thickness and width of the gauge section of each specimen.
-
Conduct tensile testing using a Universal Testing Machine (UTM) at a crosshead speed of 50 mm/min, in accordance with ASTM D882.
-
Record the tensile strength at break, elongation at break, and modulus of elasticity.
-
Test at least five specimens for each formulation and report the average values.
-
Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Cut a small sample (5-10 mg) from the prepared PVC film and seal it in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected glass transition temperature (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions.
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating curve.
Illustrative Performance Data
The following tables present hypothetical data to illustrate the expected effects of incorporating this compound as a plasticizer in a PVC formulation. Note: This is not experimental data for this compound but rather a representative example of how a novel plasticizer's performance would be evaluated and presented.
Table 1: Effect of this compound Concentration on Mechanical Properties of PVC
| Formulation | Plasticizer Content (phr) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| Control (Unplasticized PVC) | 0 | 100 | 45 | 5 | - |
| TCDP-30 | 30 | 90 | 25 | 200 | 15 |
| TCDP-40 | 40 | 85 | 20 | 280 | 10 |
| TCDP-50 | 50 | 80 | 15 | 350 | 7 |
Table 2: Effect of this compound on the Glass Transition Temperature (Tg) of PVC
| Formulation | Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) |
| Control (Unplasticized PVC) | 0 | 85 |
| TCDP-30 | 30 | 40 |
| TCDP-40 | 40 | 25 |
| TCDP-50 | 50 | 10 |
Visualizing Experimental Workflows
The following diagrams illustrate the key processes described in the protocols.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood, especially when handling THF, which is a volatile and flammable solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
-
Exercise caution when operating high-temperature equipment such as the two-roll mill and hydraulic press.
Conclusion
While this compound is primarily known for its use in fragrances, its chemical structure suggests it could be a viable plasticizer.[1][2][4] The protocols and illustrative data presented here provide a comprehensive framework for the systematic evaluation of its performance in polymer formulations. Further research is required to generate specific experimental data and to explore its compatibility with a wider range of polymers beyond PVC. The methodologies described will enable researchers to quantify its effects on key mechanical and thermal properties, thereby determining its potential for industrial applications.
References
Application Notes and Protocols for the Formulation of Stable Emulsions Containing Tricyclodecenyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient prized for its unique woody, fruity, and floral aroma, making it a popular choice in a wide array of cosmetic and personal care products.[1][2][3] Its inherent stability and compatibility with various cosmetic bases allow for its versatile use in formulations such as lotions, creams, and other scented products.[1][3] However, as a lipophilic molecule, its incorporation into aqueous-based systems necessitates the formation of a stable emulsion.
These application notes provide a comprehensive guide to developing stable oil-in-water (O/W) emulsions containing Tricyclodecenyl propionate. The following sections detail the physicochemical properties of this compound, principles of emulsion formulation and stabilization, and detailed protocols for preparation and stability testing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a stable emulsion. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 8-tricyclo[5.2.1.02,6]dec-3-enyl propanoate | [2] |
| CAS Number | 17511-60-3 | [2] |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor Profile | Woody, fruity, herbal, floral (jasmin), oily, basil | [4] |
| Solubility | Soluble in alcohol; water solubility is low (estimated at 57.27 mg/L @ 25°C) | [5] |
| Density | Approximately 1.05 g/cm³ | [3] |
| Refractive Index | 1.490 - 1.493 @ 20°C | [3] |
Principles of Emulsion Formulation with this compound
The successful formulation of a stable emulsion with this compound hinges on the selection of an appropriate emulsifier system, optimization of the oil phase concentration, and the use of proper homogenization techniques.
Emulsifier Selection and the Hydrophilic-Lipophilic Balance (HLB) System
The Hydrophilic-Lipophilic Balance (HLB) system is a crucial tool for selecting emulsifiers.[6][7] Each oil, or lipophilic ingredient, has a required HLB value to form a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion.[8] For O/W emulsions, emulsifiers with higher HLB values (more hydrophilic) are generally used.[6]
A blend of emulsifiers, one with a high HLB and one with a low HLB, often provides superior stability compared to a single emulsifier.[10] This allows for fine-tuning the overall HLB of the emulsifier system to precisely match the required HLB of the oil phase.
Oil Phase Composition and Concentration
The oil phase will consist of this compound and any other lipophilic ingredients such as carrier oils, emollients, and oil-soluble active ingredients. The concentration of the oil phase will influence the viscosity and stability of the emulsion.[11] Generally, emulsifiers are used at a concentration of around 20-25% of the total oil phase.[7][11]
Homogenization
High-shear homogenization is critical for reducing the droplet size of the dispersed oil phase, which is essential for creating a stable emulsion. The smaller the droplet size, the more stable the emulsion is against coalescence and creaming.
Starting Formulation and Preparation Protocol
The following is a starting point formulation for a stable O/W emulsion containing this compound. The emulsifier system and concentrations are based on general principles for fragrance oil emulsions and may require optimization.
Example Formulation: this compound Emulsion (10% Oil Phase)
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Oil Phase) | This compound | This compound | 5.00 |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 5.00 | |
| Emulsifier 1 (Low HLB) | Sorbitan Oleate (HLB 4.3) | 1.00 | |
| Emulsifier 2 (High HLB) | Polysorbate 80 (HLB 15.0) | 1.50 | |
| B (Water Phase) | Deionized Water | Aqua | 86.50 |
| Glycerin | Glycerin | 0.50 | |
| Xanthan Gum | Xanthan Gum | 0.20 | |
| C (Cooldown Phase) | Preservative | (e.g., Phenoxyethanol, Ethylhexylglycerin) | 0.30 |
Note: The emulsifier blend of Sorbitan Oleate and Polysorbate 80 provides a calculated HLB of approximately 10.7, which is a reasonable starting point for a fragrance ester. The optimal ratio will need to be determined experimentally.
Emulsion Preparation Protocol
This protocol outlines the steps for preparing the example O/W emulsion.
Experimental Protocols for Stability Assessment
Thorough stability testing is essential to ensure the long-term integrity of the emulsion.
Visual and Macroscopic Assessment
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, uniform appearance |
| Color | Visual inspection | No significant change from initial |
| Odor | Olfactory assessment | Characteristic odor of this compound remains unchanged |
| Phase Separation | Visual inspection | No creaming, sedimentation, or coalescence |
Protocol for Determining Required HLB
This protocol describes the experimental determination of the optimal HLB for the oil phase.
Accelerated Stability Testing
Accelerated stability tests are employed to predict the long-term stability of the emulsion in a shorter timeframe.
| Test | Protocol | Acceptance Criteria |
| Centrifugation | Centrifuge the emulsion at 3000 rpm for 30 minutes. | No phase separation. |
| Freeze-Thaw Cycling | Subject the emulsion to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours. | No phase separation, change in viscosity, or crystal growth. |
| High-Temperature Stability | Store the emulsion at 45°C for one to three months. | No significant changes in appearance, pH, or viscosity. |
Microscopic and Instrumental Analysis
For a more quantitative assessment of emulsion stability, the following instrumental techniques are recommended.
Principle: Measures the size distribution of the oil droplets in the emulsion. An increase in droplet size over time is an indicator of instability (coalescence).
Protocol:
-
Dilute the emulsion with deionized water to a suitable concentration for the instrument.
-
Analyze the sample using a laser diffraction or dynamic light scattering (DLS) particle size analyzer.
-
Record the mean particle size (e.g., D50) and the particle size distribution.
-
Repeat the measurement at specified time intervals during the stability study.
Principle: Measures the surface charge of the oil droplets. A higher absolute zeta potential value (typically > |25| mV) indicates greater electrostatic repulsion between droplets, leading to a more stable emulsion.
Protocol:
-
Dilute the emulsion in a suitable medium (e.g., 10 mM KCl solution) to the required concentration for the instrument.
-
Inject the sample into the measurement cell of a zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument calculates the zeta potential from the mobility.
Principle: Measures the flow and deformation properties of the emulsion (viscosity, yield stress). Changes in rheology over time can indicate structural changes within the emulsion that may lead to instability.
Protocol:
-
Place a sample of the emulsion onto the plate of a rheometer.
-
Perform a viscosity measurement over a range of shear rates to determine the flow behavior.
-
Conduct an oscillatory test (frequency sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
Repeat these measurements at different time points during the stability study.
Data Presentation and Interpretation
All quantitative data from the stability studies should be tabulated for clear comparison.
Table 1: Example Stability Data for this compound Emulsion
| Parameter | Initial (T=0) | 1 Month @ 45°C | 3 Months @ 45°C | 3 Freeze-Thaw Cycles |
| Appearance | Homogeneous | Homogeneous | Homogeneous | Homogeneous |
| pH | 6.5 | 6.4 | 6.3 | 6.5 |
| Viscosity (cP) | 5000 | 4950 | 4800 | 5050 |
| Mean Particle Size (D50, µm) | 1.2 | 1.3 | 1.5 | 1.2 |
| Zeta Potential (mV) | -35 | -33 | -30 | -34 |
Interpretation: The example data in Table 1 would suggest a stable emulsion, as there are no significant changes in the measured parameters after accelerated stability testing. A significant increase in particle size, a decrease in the absolute value of the zeta potential, or a drastic change in viscosity would indicate potential instability.
Conclusion
The successful formulation of stable emulsions containing this compound is achievable through careful selection of emulsifiers based on the experimentally determined required HLB, optimization of the oil phase, and proper manufacturing processes. The protocols provided in these application notes offer a robust framework for the development and comprehensive stability assessment of such emulsions, enabling researchers and formulators to create high-quality, stable, and aesthetically pleasing products for the cosmetic and pharmaceutical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 17511-60-3 [thegoodscentscompany.com]
- 5. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 6. How to calculate the quantity of emulsifier needed | The Formulator Shop [theformulatorshop.com]
- 7. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. researchgate.net [researchgate.net]
- 9. scientificspectator.com [scientificspectator.com]
- 10. formulabotanica.com [formulabotanica.com]
- 11. Formulating effective and stable W/O emulsions - NYSCC [nyscc.org]
Application Notes and Protocols for Assessing the Substantivity of Tricyclodecenyl Propionate on Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient valued for its long-lasting, fruity, and herbal-woody aroma.[1] Its substantivity, or the ability to remain on a surface and be perceived over time, is a critical attribute for its application in various consumer products, including perfumes, lotions, hair care, and fabric care items.[2] This document provides detailed application notes and protocols for assessing the substantivity of Tricyclodecenyl propionate on three key surfaces: skin, hair, and fabric. The methodologies described herein encompass both instrumental analysis for quantitative measurement and sensory evaluation for perceptual assessment.
Substantivity is influenced by several factors, including the molecule's volatility, its affinity for the substrate, and interactions with other components in the formulation.[3][4] this compound is noted for its relatively high substantivity, reportedly lasting up to 144 hours on a smelling strip.[5] However, its performance on dynamic surfaces like skin and hair, and through wash cycles on fabric, requires specific evaluation.
I. Assessment of Substantivity on Skin
The skin provides a complex and dynamic substrate for fragrance molecules, with factors like pH, sebum content, and temperature influencing scent longevity and character.[2][5] Both instrumental and sensory methods are employed to provide a comprehensive understanding of this compound's behavior on the skin.
A. Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method allows for the quantitative analysis of this compound released from the skin surface over time.
Experimental Protocol:
-
Panelist Selection: Recruit healthy volunteers (n=10-20) with no known skin conditions or sensitivities to fragrances. Panelists should avoid using scented products for 24 hours prior to the study.
-
Product Application: Apply a standardized amount (e.g., 100 µL) of a solution containing a known concentration of this compound (e.g., 1% in ethanol) to a defined area (e.g., 4 cm²) on the volar forearm of each panelist.
-
Sampling at Time Intervals: Collect headspace samples at specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-application.
-
Place a sealed, inert glass funnel over the application site.
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 65 µm PDMS/DVB) to the headspace within the funnel for a fixed duration (e.g., 30 minutes) to adsorb the volatile this compound.
-
-
GC-MS Analysis:
-
Immediately after sampling, desorb the SPME fiber in the heated injection port of a gas chromatograph-mass spectrometer (GC-MS).
-
GC Conditions (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C (splitless mode)
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Illustrative):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to a pre-established calibration curve.
-
Plot the concentration of this compound detected at each time point to generate a release profile.
-
Illustrative Quantitative Data:
The following table presents illustrative data for the amount of this compound detected on the skin over 24 hours. Note: This data is for demonstration purposes and will vary based on experimental conditions and individual skin chemistry.
| Time (hours) | Average Amount Detected (ng/cm²) | Standard Deviation |
| 0 | 500 | 45 |
| 1 | 380 | 38 |
| 2 | 290 | 31 |
| 4 | 180 | 22 |
| 6 | 110 | 15 |
| 8 | 65 | 9 |
| 24 | 15 | 4 |
Experimental Workflow for HS-SPME-GC-MS Analysis of Skin Substantivity
Caption: Workflow for quantifying this compound on skin.
B. Sensory Evaluation
This protocol assesses the perceived intensity of this compound's aroma on the skin over time.
Experimental Protocol:
-
Panelist Selection: Recruit and train a panel of sensory assessors (n=15-20) to recognize and rate the intensity of this compound's aroma. Panelists should be screened for olfactory acuity and consistency.
-
Product Application: Apply a standardized amount of the this compound solution to the forearms of panelists as described in the instrumental protocol.
-
Sensory Evaluation at Time Intervals: At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), instruct panelists to smell the application site and rate the perceived aroma intensity on a labeled magnitude scale (LMS) from 0 (no scent) to 100 (strongest imaginable).
-
Data Analysis: Calculate the mean intensity rating at each time point and plot the data to create a sensory decay curve.
Illustrative Sensory Data:
| Time (hours) | Average Sensory Intensity (LMS) | Standard Deviation |
| 0 | 85 | 8 |
| 1 | 72 | 7 |
| 2 | 60 | 6 |
| 4 | 45 | 5 |
| 6 | 30 | 4 |
| 8 | 18 | 3 |
| 24 | 5 | 2 |
II. Assessment of Substantivity on Hair
Hair presents a different substrate with a larger surface area and potential for binding fragrance molecules.
A. Instrumental Analysis: Dynamic Headspace GC-MS
This method is suitable for measuring the release of this compound from hair tresses.
Experimental Protocol:
-
Hair Tress Preparation: Use standardized human hair tresses (e.g., 2g, 15 cm length). Wash the tresses with an unscented shampoo and rinse thoroughly.
-
Product Application: Treat the wet hair tresses with a standardized amount of a hair conditioner or rinse containing a known concentration of this compound. Follow a standard rinsing and drying procedure.
-
Dynamic Headspace Sampling: At various time points (e.g., 0, 4, 8, 24, and 48 hours), place a hair tress in a temperature-controlled glass chamber.
-
Purge the chamber with a continuous flow of purified air or nitrogen (e.g., 50 mL/min) for a set duration (e.g., 60 minutes).
-
Trap the volatile compounds from the effluent gas onto a sorbent tube (e.g., Tenax® TA).
-
-
Thermal Desorption-GC-MS Analysis:
-
Analyze the sorbent tubes using a thermal desorption unit coupled to a GC-MS.
-
Use GC-MS parameters similar to those described for skin analysis, optimizing as needed for the concentration of analytes.
-
-
Data Analysis: Quantify the amount of this compound collected at each time point to determine its release rate from the hair.
Illustrative Quantitative Data:
| Time (hours) | Average Amount Detected (ng/g of hair) | Standard Deviation |
| 0 | 1200 | 110 |
| 4 | 850 | 95 |
| 8 | 600 | 70 |
| 24 | 250 | 30 |
| 48 | 90 | 12 |
B. Sensory Evaluation
Experimental Protocol:
-
Panelist and Hair Tress Preparation: Use trained sensory panelists and prepared hair tresses as described above.
-
Evaluation: At specified time points, present the hair tresses to the panelists in a controlled environment. Instruct them to smell the tress and rate the aroma intensity on a 0-100 LMS.
-
Data Analysis: Analyze the data as described for the skin sensory evaluation.
Illustrative Sensory Data:
| Time (hours) | Average Sensory Intensity (LMS) | Standard Deviation |
| 0 | 90 | 7 |
| 4 | 78 | 6 |
| 8 | 65 | 5 |
| 24 | 40 | 4 |
| 48 | 15 | 3 |
Logical Relationship for Hair Substantivity Assessment
Caption: Parallel instrumental and sensory assessment of hair substantivity.
III. Assessment of Substantivity on Fabric
The substantivity on fabric is crucial for laundry care products. The assessment often includes the evaluation of fragrance retention through wash and rinse cycles.
A. Instrumental Analysis: Headspace GC-MS after Washing
Experimental Protocol:
-
Fabric Swatch Preparation: Use standardized cotton fabric swatches (e.g., 10x10 cm).
-
Washing Procedure: Wash the fabric swatches in a laboratory-scale washing machine with a standard unscented detergent to which a known concentration of this compound has been added.
-
Rinsing and Drying: Subject the swatches to a defined number of rinse cycles and then line-dry or tumble-dry them.
-
Sampling: After drying, and at subsequent time points (e.g., 24, 48, 72 hours), place a fabric swatch in a headspace vial.
-
Headspace GC-MS Analysis:
-
Equilibrate the vial at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes).
-
Analyze an aliquot of the headspace using a headspace autosampler coupled to a GC-MS.
-
Use GC-MS conditions similar to those previously described.
-
-
Data Analysis: Quantify the amount of this compound remaining on the fabric after washing and over time.
Illustrative Quantitative Data (Post-Wash):
| Time After Drying (hours) | Average Amount Detected (µg/g of fabric) | Standard Deviation |
| 0 | 50 | 6 |
| 24 | 35 | 4 |
| 48 | 22 | 3 |
| 72 | 12 | 2 |
B. Sensory Evaluation
Experimental Protocol:
-
Panelist and Fabric Preparation: Use trained sensory panelists and fabric swatches prepared as described in the instrumental protocol.
-
Evaluation: Present the dried fabric swatches to the panelists at specified time intervals. Instruct them to smell the fabric and rate the aroma intensity on a 0-100 LMS.
-
Data Analysis: Analyze the data as described for the skin sensory evaluation.
Illustrative Sensory Data (Post-Wash):
| Time After Drying (hours) | Average Sensory Intensity (LMS) | Standard Deviation |
| 0 | 65 | 7 |
| 24 | 50 | 6 |
| 48 | 38 | 5 |
| 72 | 25 | 4 |
Workflow for Fabric Substantivity Assessment Post-Washing
Caption: Workflow for assessing this compound on fabric.
Conclusion
The substantivity of this compound is a multifaceted attribute that requires a combination of instrumental and sensory evaluation techniques for a thorough assessment. The protocols outlined in this document provide a framework for quantifying its presence and perceiving its aroma on skin, hair, and fabric over time. The illustrative data presented in the tables can serve as a benchmark for expected outcomes, although actual results will be dependent on specific experimental conditions and product formulations. By employing these methodologies, researchers and product developers can gain valuable insights into the performance of this compound and optimize its use in a wide range of applications.
References
Olfactometry techniques for evaluating Tricyclodecenyl propionate scent profile
An in-depth guide to the olfactometric evaluation of Tricyclodecenyl propionate (B1217596), a synthetic ester valued for its complex aroma, is presented in these application notes and protocols. Primarily utilized in the fragrance and cosmetic industries, this compound possesses a characteristic woody and amber scent, often complemented by floral and fruity undertones.[1] A thorough understanding of its scent profile is crucial for product formulation, quality control, and the development of novel applications.
The following sections provide detailed methodologies for advanced olfactometry techniques, including Gas Chromatography-Olfactometry (GC-O), Odor Detection Threshold (ODT) determination, and descriptive sensory analysis. These protocols are designed for researchers, scientists, and professionals in drug development to ensure accurate and reproducible characterization of this important aroma chemical.
Material Profile: Tricyclodecenyl Propionate
This compound is a versatile fragrance ingredient known for its stability and pleasant, long-lasting aroma.[2] Its chemical and physical properties are essential for designing appropriate analytical methods.
| Property | Value | Reference |
| CAS Number | 17511-60-3 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][6] |
| Boiling Point | 242 - 244 °C | [2] |
| Specific Gravity | 1.050 - 1.060 @ 25°C | [7] |
| Refractive Index | 1.490 - 1.494 @ 20°C | [4][7] |
| Purity (GC) | 97 - 100% | [2] |
Reported Scent Profile of this compound
The olfactory character of this compound is multifaceted. The primary descriptors reported in the literature are summarized below, providing a foundational understanding of its aroma.
| Scent Family | Specific Descriptors | Reference |
| Primary | Woody, Herbal | [3][4][7] |
| Secondary | Fruity, Floral (Jasmin), Green | [4][6][7][8] |
| Nuances | Oily, Basil, Anise, Aldehydic, Ozonic | [4][7][8] |
Application Note 1: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10] For a substance like this compound, which is typically a mixture of isomers, GC-O is invaluable for ensuring olfactory purity.[6] It can identify any trace impurities that might contribute to off-notes and characterize the specific aroma contribution of each isomeric form present in the sample. The output, an aromagram, provides a detailed fingerprint of the odor-active compounds.[11]
Experimental Protocol: GC-O Analysis
This protocol outlines the procedure for analyzing the odor profile of this compound using GC-O.
-
Sample Preparation:
-
Prepare a 1% solution of this compound in a high-purity, odorless solvent such as ethanol (B145695) or diethyl ether.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
-
Instrumentation Setup:
-
Gas Chromatograph: Equip with a suitable capillary column (e.g., DB-5 or DB-Wax, 30 m x 0.25 mm x 0.25 µm).
-
Column Effluent Splitter: At the end of the column, install a Y-splitter to divide the effluent between a standard detector (e.g., Flame Ionization Detector, FID, or Mass Spectrometer, MS) and the heated olfactory port.[9][12] A split ratio of 1:1 is common.
-
Olfactory Port: Maintain the transfer line and port at a temperature sufficient to prevent condensation (e.g., 250°C). Deliver humidified, charcoal-filtered air to the port to prevent nasal dehydration of the assessor.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
-
Olfactometric Assessment:
-
Data Analysis:
-
Align the FID/MS chromatogram with the olfactometry data (aromagrams).
-
Identify the retention times of odor-active regions.
-
Compile a consensus aromagram by including peaks detected by at least two-thirds of the panel.[11]
-
Use the MS data to tentatively identify any impurities associated with off-notes.
-
Application Note 2: Odor Detection Threshold (ODT) Determination
The Odor Detection Threshold (ODT) is the minimum concentration of a substance that can be detected by 50% of a given sensory panel.[13][14] This value is a critical parameter for understanding the potency of an aroma chemical like this compound. It informs safety assessments for airborne concentrations, helps define appropriate usage levels in product formulations to avoid overwhelming consumers, and provides a benchmark for quality control. The standard method for ODT determination is dynamic dilution olfactometry.[13][15]
Experimental Protocol: ODT by Dynamic Dilution Olfactometry
This protocol follows the forced-choice ascending concentration series method as described in standards like EN 13725.[13][14][16]
-
Panel Selection and Training:
-
Select a panel of 8-12 individuals screened for normal olfactory acuity using a standard reference odorant (e.g., n-butanol).[16]
-
Ensure panelists are free from colds, allergies, or other conditions that could affect their sense of smell.
-
Instruct panelists to avoid smoking, eating, or drinking (except water) for at least 30 minutes prior to the session.
-
-
Instrumentation: Dynamic Dilution Olfactometer:
-
Sample Preparation and Delivery:
-
Prepare a saturated vapor of this compound in a sample bag or generate it dynamically from a liquid source.
-
The olfactometer will draw from this source and perform the necessary dilutions.
-
-
Testing Procedure (Forced-Choice):
-
Begin by presenting a very high dilution (sub-threshold concentration) to the panelist.
-
The panelist is presented with three ports (one with the diluted sample, two with blank air) and must choose which port contains the odor.[13] Guessing is required if no odor is perceived.
-
The concentration is increased in a stepwise manner (decreasing the dilution factor).
-
The process continues until the panelist correctly identifies the odor-containing port over several consecutive presentations.
-
-
Threshold Calculation:
-
Each panelist's individual threshold is calculated as the geometric mean of the concentration at which they last failed to detect the odor and the concentration at which they first correctly detected it.[16]
-
The group's ODT is the geometric mean of the individual thresholds. The result is typically expressed in µg/m³ or ppb.
-
Application Note 3: Descriptive Sensory Analysis
While GC-O identifies individual odor notes and ODT measures potency, a descriptive sensory analysis provides a comprehensive, quantitative "fingerprint" of the overall aroma as perceived by humans. This method uses a highly trained panel to rate the intensity of specific aroma attributes (descriptors) of this compound. The resulting data can be used to compare different batches, evaluate the impact of aging or formulation on the scent profile, and create a detailed specification for quality control.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
-
Panel and Lexicon Development:
-
Select a panel of 8-15 individuals based on their ability to discriminate between different aromas and consistently use a rating scale.
-
Conduct multiple training sessions where panelists are exposed to this compound and a variety of reference standards representing potential scent notes (e.g., cedarwood oil for 'woody', linalool (B1675412) for 'floral', ethyl acetate (B1210297) for 'fruity').
-
Through consensus, the panel develops a specific list of descriptors (the lexicon) that accurately describes the aroma of this compound (e.g., woody, herbal, fruity, floral, amber).
-
-
Sample Preparation and Presentation:
-
Prepare samples by applying a precise amount (e.g., 10 µL) of this compound to odorless smelling strips (blotters) or into the headspace of a glass vial.[18]
-
Allow the solvent (if any) to evaporate for a standardized period (e.g., 60 seconds).
-
Present the samples to panelists in a controlled, odor-free environment. Samples should be coded with random three-digit numbers.
-
-
Evaluation Procedure:
-
Panelists evaluate each sample individually.
-
For each descriptor in the agreed-upon lexicon, the panelist rates its intensity on a structured scale (e.g., a 15-cm line scale anchored from 'not perceptible' to 'very strong').
-
Panelists should cleanse their palate between samples by smelling their own skin or a neutral substance and taking a short break.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical values.
-
For each descriptor, calculate the mean intensity rating across all panelists.
-
Analyze the data using statistical methods (e.g., ANOVA) to check for significant differences between samples or batches.
-
Visualize the results using a spider or radar plot to provide an easy-to-understand aroma profile.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 4. aacipl.com [aacipl.com]
- 5. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound, 17511-60-3 [thegoodscentscompany.com]
- 8. dicyclopentadiene propionate, 68912-13-0 [thegoodscentscompany.com]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 11. Gas chromatography–Olfactometry (GC–O) [bio-protocol.org]
- 12. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 13. SOP 15 [engineering.purdue.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Olfactometers, VOC emission test chambers & odour measurement devices - Olfasense [olfasense.com]
- 16. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olfactometer - Wikipedia [en.wikipedia.org]
- 18. pac.gr [pac.gr]
Application Notes & Protocols: Tricyclodecenyl Propionate as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of tricyclodecenyl propionate (B1217596) as a reference standard in analytical chemistry, particularly within the fragrance, cosmetic, and consumer product industries. While primarily known as a fragrance ingredient, its stable chemical nature and distinct chromatographic behavior make it a suitable candidate for a reference material in quality control and research applications.
Introduction
Tricyclodecenyl propionate (CAS 17511-60-3) is a synthetic ester recognized for its characteristic woody, fruity, and floral aroma.[1][2] It is a common component in a wide array of consumer products, including perfumes, lotions, and detergents.[1][3] In the context of analytical chemistry, a standard is a substance of known purity and concentration used to calibrate instruments and quantify the amount of a substance in an unknown sample. Given its high purity when synthesized for fragrance applications and its stability, this compound can be effectively utilized as a standard for chromatographic analyses.
Key Applications:
-
Quality Control of Fragrance Formulations: To ensure batch-to-batch consistency and adherence to formulation specifications.
-
Stability Studies: As a marker to assess the degradation of fragrance ingredients under various storage conditions.
-
Competitive Analysis: To identify and quantify the presence of this compound in competitor products.
-
Research and Development: In the development of new fragrance formulations and delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing analytical methods, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC).
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | [3][4] |
| Molecular Weight | 206.28 g/mol | [3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Fruity, herbal, woody, jasmine, oily, basil | [5][6] |
| Boiling Point | 242 - 244 °C | [3] |
| Density | 1.05 g/cm³ (Lit.) | [3] |
| Refractive Index | n20/D 1.490 - 1.493 | [3] |
| Purity (by GC) | 97 - 100% | [3] |
Experimental Protocols
The following protocols describe the use of this compound as an external and internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile compounds in fragrance and cosmetic products.
Objective: To prepare accurate concentrations of this compound for calibration.
Materials:
-
This compound (analytical standard grade, >99% purity)
-
Solvent: Hexane or Ethyl Acetate (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent.
-
Bring the volume up to the mark with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Objective: To quantify this compound in a sample matrix.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Protocol:
-
Calibration Curve:
-
Inject each working standard solution into the GC-MS system.
-
Record the peak area of the characteristic ion for this compound.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., perfume, lotion).
-
Extract the fragrance components using a suitable solvent (e.g., hexane, ethyl acetate) and a known volume.
-
Filter the extract if necessary.
-
-
Sample Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Record the peak area.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration in the original sample, taking into account the initial sample weight and extraction volume.
-
For improved accuracy, especially when sample loss during preparation is a concern, this compound can be used as an internal standard if it is not naturally present in the sample. In this case, a known amount of this compound is added to all standards and samples before any preparation steps. The ratio of the analyte peak area to the internal standard peak area is then used for quantification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a target analyte in a fragrance product using this compound as an external standard.
Caption: Workflow for quantitative analysis using an external standard.
Safety and Handling
This compound is classified as causing serious eye irritation and being toxic to aquatic life with long-lasting effects.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound, while primarily a fragrance ingredient, possesses the necessary characteristics to serve as a reliable analytical standard for quality control and research in the fragrance and cosmetics industries. Its use in standardized protocols, such as the GC-MS method described, can contribute to improved product quality, consistency, and regulatory compliance. The provided protocols and workflow offer a foundation for laboratories to develop and validate their own analytical methods using this compound as a reference standard.
References
Application Note: Leaching of Tricyclodecenyl Propionate from Polymer Matrices
Introduction
Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient and potential plasticizer utilized in a variety of consumer products, including those manufactured with polymer matrices.[1] Its application in plastics necessitates a thorough evaluation of its potential to migrate, or leach, from the polymer matrix into the surrounding environment over time. This leaching process is influenced by several factors, including the polymer type, environmental conditions such as temperature and pH, and the physicochemical properties of the migrating substance.[2] Understanding the leaching kinetics of Tricyclodecenyl propionate is crucial for assessing consumer exposure and ensuring product safety, particularly for applications involving direct or indirect contact with food, pharmaceuticals, or skin.
This application note provides a detailed protocol for conducting leaching studies of this compound from polymer matrices. The methodology is based on established principles of migration testing for plastic additives and employs Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the leachate.[3][4]
Purpose
The primary objective of this protocol is to provide researchers, scientists, and drug development professionals with a standardized methodology to:
-
Qualitatively and quantitatively assess the leaching of this compound from various polymer matrices.
-
Evaluate the influence of different environmental conditions on the leaching rate.
-
Generate reliable data to support risk assessments and ensure regulatory compliance for products containing this compound.
Experimental Protocols
1. Materials and Reagents
-
Polymer Samples: Polymer matrices containing a known concentration of this compound. The polymer should be prepared in a consistent form, such as thin sheets or pellets.
-
This compound Standard: Analytical grade standard for calibration.
-
Food Simulants:
-
Deionized water (Simulant A)
-
3% (w/v) Acetic acid in deionized water (Simulant B)
-
10% (v/v) Ethanol in deionized water (Simulant C)
-
50% (v/v) Ethanol in deionized water (Simulant D)
-
Isooctane (B107328) (Simulant E - for fatty food contact)
-
-
Solvents: Dichloromethane (DCM), Methanol (analytical grade).
-
Internal Standard: A non-interfering compound for GC-MS analysis (e.g., deuterated phthalate).
-
Glassware: Borosilicate glass vials with PTFE-lined caps, beakers, graduated cylinders. All glassware must be thoroughly cleaned to prevent contamination.[5]
2. Equipment
-
Analytical balance
-
Incubator or water bath with temperature control
-
Solid Phase Microextraction (SPME) device (optional, for trace level analysis)[3]
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).
-
Vortex mixer
-
Ultrasonic bath
3. Sample Preparation
-
Cut the polymer samples into uniform pieces (e.g., 1 cm x 1 cm squares) to ensure a consistent surface area-to-volume ratio.
-
Accurately weigh the polymer samples.
-
Clean the surface of the polymer samples by rinsing with deionized water to remove any surface contaminants, then dry them in a desiccator.
4. Leaching (Migration) Test
-
Place a known weight of the prepared polymer sample into a clean glass vial.
-
Add a specific volume of the selected food simulant to the vial, ensuring the polymer sample is fully immersed. The surface area of the polymer to the volume of the simulant should be recorded (e.g., 6 dm²/L).
-
Seal the vials with PTFE-lined caps.
-
Incubate the vials at a controlled temperature for a defined period. The conditions should simulate the intended use of the polymer product (e.g., 40°C for 10 days for prolonged contact at room temperature).[6]
-
Prepare a blank sample containing only the food simulant and incubate it under the same conditions to check for background contamination.
-
At predetermined time intervals (e.g., 1, 3, 7, and 10 days), remove an aliquot of the simulant for analysis.
5. Sample Extraction
-
Aqueous Simulants (A, B, C, D):
-
Transfer a known volume of the simulant to a clean extraction vial.
-
Add a known amount of the internal standard.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the phases to separate.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
Fatty Food Simulant (E - Isooctane):
-
The isooctane can often be directly analyzed after the addition of the internal standard.
-
6. GC-MS Analysis
-
Instrument Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Calibration: Prepare a series of calibration standards of this compound in the appropriate solvent with a fixed concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: Inject the extracted samples into the GC-MS. Identify this compound based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.
Data Presentation
The quantitative data from the leaching studies should be summarized in a structured table for clear comparison. The following table is an illustrative example, as specific experimental data for this compound was not available in the initial literature search.
Table 1: Illustrative Leaching Data for this compound from a Polymer Matrix
| Simulant | Time (days) | Temperature (°C) | Leached this compound (µg/L) |
| Deionized Water | 1 | 40 | < LOD* |
| 3 | 40 | 1.2 | |
| 7 | 40 | 3.5 | |
| 10 | 40 | 5.8 | |
| 3% Acetic Acid | 1 | 40 | 2.1 |
| 3 | 40 | 5.4 | |
| 7 | 40 | 9.8 | |
| 10 | 40 | 14.2 | |
| 10% Ethanol | 1 | 40 | 4.5 |
| 3 | 40 | 11.2 | |
| 7 | 40 | 20.1 | |
| 10 | 40 | 28.9 | |
| Isooctane | 1 | 20 | 15.7 |
| 3 | 20 | 35.8 | |
| 7 | 20 | 62.3 | |
| 10 | 20 | 85.1 |
*LOD: Limit of Detection
Visualization
Experimental Workflow Diagram
Caption: Workflow for the leaching study of this compound.
Logical Relationship of Leaching Factors
Caption: Factors influencing the leaching of this compound.
References
- 1. testinglab.com [testinglab.com]
- 2. oaepublish.com [oaepublish.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Tricyclodecenyl Propionate in Perfumery
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Tricyclodecenyl propionate (B1217596), also known by trade names such as Florocyclene and Verdyl Propionate, is a synthetic aroma chemical valued for its complex and versatile olfactory profile.[1][2] It is a key ingredient in modern perfumery, contributing to a wide array of fragrance compositions.[3] This document provides detailed application notes on its use in creating specific scent accords and outlines protocols for its evaluation.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Tricyclodecenyl propionate is essential for its effective use in fragrance formulations.
| Property | Value | Reference |
| CAS Number | 17511-60-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 206.28 g/mol | --INVALID-LINK-- |
| Appearance | Clear, colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor Profile | Fruity, herbal, woody, with nuances of jasmine, basil, and oiliness.[2] Described also as having a woody-amber character with subtle floral and fruity undertones.[4] | --INVALID-LINK--, --INVALID-LINK-- |
| Substantivity on blotter | 144 hours | --INVALID-LINK-- |
| Flash Point | > 100 °C (> 212 °F) | --INVALID-LINK-- |
| Specific Gravity | 1.050 - 1.060 @ 25°C | --INVALID-LINK-- |
| Refractive Index | 1.490 - 1.494 @ 20°C | --INVALID-LINK-- |
Olfactory Profile and Logical Relationships
This compound's multifaceted scent profile allows it to act as a versatile component in various fragrance accords. Its primary characteristics can be visualized as follows:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for Sensitive Tricyclodecenyl Propionate Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the sensitive detection of Tricyclodecenyl propionate (B1217596) using Gas Chromatography-Mass Spectrometry (GC-MS). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for Tricyclodecenyl propionate analysis?
A1: For the analysis of fragrance compounds like this compound, a non-polar or mid-polarity column is generally recommended. A good starting point is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide excellent separation of a wide range of volatile and semi-volatile organic compounds based primarily on their boiling points. For more complex matrices where co-elution is a concern, a column with a different selectivity, such as a wax-type column, could be considered.
Q2: How can I improve the sensitivity of my GC-MS method for low concentrations of this compound?
A2: To enhance sensitivity, consider the following:
-
Use Selected Ion Monitoring (SIM) mode: Instead of scanning a full mass range, SIM mode focuses the mass spectrometer on specific ions characteristic of this compound. This significantly increases the signal-to-noise ratio.
-
Optimize injector parameters: A splitless injection ensures that the entire sample is transferred to the column, maximizing the analyte amount. Optimizing the splitless time is crucial to balance analyte transfer with minimizing peak broadening.
-
Sample preparation: Techniques like Solid Phase Microextraction (SPME) can pre-concentrate volatile analytes like this compound from the sample matrix, leading to a more concentrated injection.
-
Ensure a leak-free system: Leaks in the GC-MS system can introduce background noise and reduce sensitivity. Regularly check for leaks, especially at the injector, column connections, and the MS interface.
Q3: What are the common solvents for dissolving this compound standards and samples?
A3: this compound is soluble in many common organic solvents. For GC-MS analysis, it is crucial to use a volatile solvent that does not interfere with the analyte peak. Recommended solvents include hexane (B92381), ethyl acetate (B1210297), and dichloromethane. Always use high-purity, GC-grade solvents to avoid introducing contaminants.
Q4: My peaks are tailing. What are the possible causes and solutions?
A4: Peak tailing is a common issue in GC analysis and can be caused by several factors:
-
Active sites in the system: The injector liner, column, or even the ion source can have active sites that interact with the analyte. Using a deactivated liner and a high-quality, inert GC column is essential. If tailing persists, you may need to clean the ion source.
-
Column contamination: Accumulation of non-volatile residues on the column can lead to peak tailing. Try baking out the column at a high temperature (within its specified limit) or trimming a small portion (e.g., 10-20 cm) from the front of the column.
-
Improper column installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed at the correct depth.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection issue (e.g., blocked syringe, incorrect sample volume). | Verify syringe function and sample vial contents. Perform a manual injection to confirm autosampler operation. |
| Leak in the system. | Perform a leak check of the injector, column fittings, and MS interface. | |
| Incorrect MS parameters (e.g., wrong SIM ions). | Verify the selected SIM ions against the mass spectrum of this compound. Run a full scan analysis of a standard to confirm the major ions. | |
| Analyte degradation. | Lower the injector temperature in 20°C increments to check for thermal degradation. | |
| Broad Peaks | Slow injection speed. | Use an autosampler for fast and reproducible injections. If injecting manually, practice a quick and smooth plunger depression. |
| Column overload. | Dilute the sample or increase the split ratio if using a split injection. | |
| Sub-optimal carrier gas flow rate. | Optimize the carrier gas flow rate to achieve the best column efficiency. | |
| Baseline Noise or Drift | Contaminated carrier gas. | Ensure high-purity carrier gas and check the functionality of gas purifiers. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. Use a low-bleed ("ms") column. | |
| Contaminated injector or ion source. | Clean the injector port and the MS ion source as part of routine maintenance. | |
| Ghost Peaks (Carryover) | Contaminated syringe. | Thoroughly rinse the syringe with a strong solvent between injections. |
| Carryover from a previous high-concentration sample. | Run a solvent blank to confirm carryover. Increase the final oven temperature or add a post-run bake-out to clean the column. | |
| Contaminated inlet liner. | Replace the inlet liner regularly, especially after analyzing complex matrices. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for developing a sensitive GC-MS method for this compound. Optimization may be required based on your specific instrument and sample matrix.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in hexane or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Extraction (if necessary): For complex matrices, a sample cleanup and extraction step may be necessary. Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) with a C18 cartridge are common techniques.
2. GC-MS Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp 1: 10 °C/min to 180 °C Ramp 2: 20 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification, then SIM for quantification |
| SIM Ions for Quantification | m/z 91, 105, 135 (Quantifier), 206 (Qualifier - Molecular Ion) |
| Solvent Delay | 3 minutes |
3. Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 206. The fragmentation pattern is consistent with the structure of an ester. The base peak is often observed at m/z 135, corresponding to the loss of the propionyloxy group. Other significant fragments include ions at m/z 105 and 91, which are characteristic of the tricyclodecenyl moiety.
| m/z | Relative Abundance (%) | Possible Fragment |
| 206 | ~10 | [C₁₃H₁₈O₂]⁺ (Molecular Ion) |
| 135 | 100 | [C₁₀H₁₁]⁺ |
| 105 | ~60 | [C₈H₉]⁺ |
| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | ~40 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
Visualizations
Technical Support Center: Analysis of Tricyclodecenyl Propionate in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tricyclodecenyl propionate (B1217596) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is Tricyclodecenyl propionate and in which complex samples is it typically analyzed?
A1: this compound is a synthetic fragrance ingredient used in a wide variety of consumer products, including perfumes, lotions, creams, and other cosmetics.[1][2] Therefore, the most common complex samples for its analysis are cosmetic and personal care product matrices. These matrices can be emulsions (creams, lotions), hydro-alcoholic solutions (perfumes), or solids (soaps).
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound analysis, matrix effects can lead to either signal enhancement or, more commonly, signal suppression. This can result in inaccurate quantification, poor reproducibility, and decreased sensitivity of the analytical method.[1][3][4][5] The complex nature of cosmetic formulations, containing oils, waxes, emulsifiers, and other fragrances, makes them particularly prone to causing matrix effects.[2][4][6]
Q3: What are the common analytical techniques used for the determination of this compound?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile fragrance compounds like this compound in cosmetic samples.[3][4][7] This method provides the necessary selectivity and sensitivity for quantification at the low levels at which this fragrance is often present.
Q4: How can I minimize matrix effects during the analysis of this compound?
A4: Minimizing matrix effects is crucial for accurate analysis. Key strategies include:
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Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase microextraction (SPME), or headspace (HS) analysis can help to isolate this compound from interfering matrix components.[3][8]
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Use of an Internal Standard: An internal standard (IS) that is chemically similar to this compound can be added to the sample at a known concentration. The ratio of the analyte signal to the IS signal is then used for quantification, which can compensate for signal variations caused by matrix effects.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects, as the standards and the sample will be affected in a similar way.[4][9]
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Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound in GC-MS Analysis
-
Possible Cause: Active sites in the GC inlet liner or the column can interact with the analyte, leading to peak tailing.
-
Troubleshooting Steps:
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Inlet Liner Deactivation: Ensure a fresh, properly deactivated inlet liner is being used. Glass wool in the liner should also be deactivated.
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Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a neutral and inert surface.
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Column Choice: A 5% phenyl-methylpolysiloxane stationary phase is generally suitable for fragrance analysis.[4] Consider a more inert column if problems persist.
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Injection Temperature: Optimize the injection port temperature. A temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can cause degradation of the analyte or matrix components.
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Issue 2: Low or Inconsistent Recovery of this compound
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Possible Cause: Inefficient extraction from the complex cosmetic matrix or loss of the analyte during sample preparation steps.
-
Troubleshooting Steps:
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Optimize Extraction Solvent: For liquid-liquid extraction, ensure the chosen solvent has the appropriate polarity to efficiently extract this compound from the specific cosmetic matrix. Methyl tert-butyl ether (MTBE) is a common choice for fragrance extraction.[4][9]
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Phase Separation: Ensure complete separation of the organic and aqueous phases during LLE. Emulsions can be broken by centrifugation or the addition of salt.
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SPME Fiber Selection: If using SPME, select a fiber coating that has a high affinity for this compound. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile and semi-volatile compounds.
-
Evaporation Step: If a solvent evaporation and reconstitution step is used, be cautious of analyte loss. Use a gentle stream of nitrogen and avoid complete dryness.
-
Issue 3: Suspected Ion Suppression or Enhancement in GC-MS
-
Possible Cause: Co-eluting matrix components are affecting the ionization of this compound in the MS source.
-
Troubleshooting Steps:
-
Qualitative Assessment (Post-Extraction Spike):
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Prepare a blank cosmetic matrix extract.
-
Spike a known amount of this compound into the blank extract and a vial of pure solvent.
-
Compare the peak area of the analyte in the matrix extract to that in the pure solvent. A significantly lower area in the matrix suggests ion suppression, while a higher area suggests enhancement.
-
-
Quantitative Assessment (Matrix Effect Calculation):
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Prepare a calibration curve in a neat solvent.
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Prepare a matrix-matched calibration curve by spiking known concentrations of the analyte into blank matrix extracts.
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Calculate the matrix effect (%) using the following formula: Matrix Effect (%) = ((Slope of matrix-matched curve / Slope of solvent-based curve) - 1) * 100
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A value close to 0% indicates a negligible matrix effect. A negative value indicates suppression, and a positive value indicates enhancement.[4][9]
-
-
Chromatographic Separation: Modify the GC temperature program to better separate this compound from interfering peaks.
-
Selective Ion Monitoring (SIM): Use SIM mode on the mass spectrometer to monitor specific ions for this compound, which can reduce the impact of co-eluting interferences.[4]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H18O2 | [10][11] |
| Molecular Weight | 206.28 g/mol | [10][11] |
| Appearance | Colorless to pale yellow liquid | [10][12] |
| Specific Gravity | 1.048 - 1.056 @ 20°C | [12][13] |
| Refractive Index | 1.490 - 1.494 @ 20°C | [12][13] |
| Boiling Point | 242 - 244 °C | [2] |
| Flash Point | > 100 °C | [12][13] |
Table 2: Illustrative Example of Matrix Effect Quantification for Fragrance Allergens in a Cosmetic Matrix *
| Compound | Matrix Effect (%) |
| Amylcinnamic aldehyde | -25.8 |
| Anise alcohol | 35.1 |
| Atranol | 193.0 |
*Data from a study on various fragrance allergens, not specific to this compound, and is provided for illustrative purposes only.[4][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis of this compound in a Cream Matrix
This protocol is a general guideline and may require optimization for specific cream formulations.
Materials:
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Methyl tert-butyl ether (MTBE), analytical grade
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., a structurally similar ester not present in the sample)
-
GC vials with inserts
Procedure:
-
Sample Weighing: Accurately weigh approximately 0.5 g of the cream sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction: Add 5 mL of MTBE to the centrifuge tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the layers.
-
Drying: Carefully transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.45 µm syringe filter into a GC vial.
-
Analysis: Inject an aliquot of the extract into the GC-MS system.
Protocol 2: GC-MS Instrumental Parameters for this compound Analysis
These are typical starting parameters and should be optimized for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split 10:1, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 3 °C/min to 125 °C
-
Ramp 2: 7 °C/min to 230 °C
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes[4]
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selective Ion Monitoring (SIM) and/or Full Scan
-
SIM Ions for this compound: To be determined by analyzing a standard solution in full scan mode to identify characteristic fragment ions.
-
Visualizations
Caption: Workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. chembk.com [chembk.com]
- 11. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 17511-60-3 [perflavory.com]
- 13. aacipl.com [aacipl.com]
Improving the stability of Tricyclodecenyl propionate in acidic or alkaline formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tricyclodecenyl propionate (B1217596) in acidic or alkaline formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Tricyclodecenyl propionate and in what types of formulations is it commonly used?
This compound is a synthetic fragrance ingredient known for its fruity, green, and slightly woody aroma.[1][2][3] It is utilized in a wide array of consumer products, including perfumes, lotions, shampoos, soaps, detergents, and antiperspirants.[1][2] Its chemical structure consists of a tricyclic alcohol (tricyclodecenol) esterified with propionic acid.[3][4]
Q2: What are the primary stability concerns for this compound in formulations?
The primary stability concern for this compound, like other esters, is its susceptibility to hydrolysis, particularly in formulations with acidic or alkaline pH.[5][6] This chemical reaction breaks the ester bond, leading to the formation of Tricyclodecenol and propionic acid. This degradation can result in a loss of the desired fragrance, the development of off-odors, and potential changes in the physical properties of the formulation. Oxidation can also be a concern for fragrance compounds, leading to degradation and changes in scent profile.[7]
Q3: How does pH affect the stability of this compound?
Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond in this compound.[5]
-
In acidic conditions (low pH): The hydrolysis is typically reversible. The reaction is catalyzed by hydronium ions (H₃O⁺).
-
In alkaline conditions (high pH): The hydrolysis, often referred to as saponification, is effectively irreversible.[8] This is because the carboxylic acid formed (propionic acid) is deprotonated to its carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.
Troubleshooting Guide
Issue 1: Loss of Fragrance Intensity in an Acidic Formulation (e.g., AHA/BHA lotion, pH < 4)
Potential Cause: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Steps:
-
pH Adjustment: If the formulation allows, adjust the pH to be as close to neutral as possible without compromising the efficacy of the acidic active ingredients. Even a slight increase in pH can significantly reduce the rate of hydrolysis.
-
Use of Buffers: Incorporate a suitable buffer system to maintain a stable pH and minimize fluctuations that could accelerate degradation.
-
Encapsulation: Consider using an encapsulated form of this compound. Encapsulation technologies, such as polymer-based microcapsules or cyclodextrins, can create a protective barrier around the fragrance molecule, shielding it from the acidic environment.[9] The release of the fragrance can then be triggered by mechanical stress (rubbing), temperature change, or diffusion.
-
Addition of Stabilizers:
-
Hydrolysis Inhibitors: While less common in cosmetic applications for fragrance stabilization, specific hydrolysis inhibitors could be explored.
-
Antioxidants: To combat potential oxidative degradation that can occur alongside hydrolysis, especially in the presence of other ingredients, consider adding antioxidants such as Vitamin E (tocopherol), BHT (butylated hydroxytoluene), or rosemary extract.[7][10]
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Issue 2: "Off-Odor" Development in an Alkaline Formulation (e.g., soap, detergent, pH > 8)
Potential Cause: Base-catalyzed hydrolysis (saponification) of this compound, leading to the formation of Tricyclodecenol and propionate salts. The individual degradation products may have different and potentially undesirable odors.
Troubleshooting Steps:
-
pH Control: Similar to acidic formulations, maintaining the pH at the lowest effective level for the product's function can help slow down hydrolysis.
-
Chelating Agents: Metal ions can sometimes catalyze hydrolysis. The addition of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can bind these metal ions and improve stability.
-
Stabilizer Systems:
-
Carbodiimides: Compounds like those in the Stabaxol® line are effective acid scavengers.[11][12] In the initial stages of hydrolysis, carboxylic acids are formed. Carbodiimides react with these acids, preventing them from further catalyzing the degradation of the ester. This can be a highly effective strategy in non-aqueous or low-water formulations.
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Antioxidants: As with acidic formulations, antioxidants can prevent oxidative side reactions that may contribute to off-odors.[7]
-
-
Encapsulation: This remains a viable strategy in alkaline conditions to protect the fragrance from the bulk formulation's pH.
Data Presentation
Since specific hydrolysis kinetic data for this compound is proprietary and not publicly available, the following table provides estimated hydrolysis half-lives at 25°C based on data for other structurally similar fragrance esters. This data is for illustrative purposes to demonstrate the significant impact of pH on stability.
Table 1: Estimated Hydrolysis Half-Life of a Typical Fragrance Ester at Various pH Values
| pH | Predominant Hydrolysis Mechanism | Estimated Half-Life |
| 3 | Acid-Catalyzed | Weeks to Months |
| 5 | Minimal Hydrolysis | Months to Years |
| 7 | Neutral Hydrolysis | Years |
| 9 | Base-Catalyzed | Days to Weeks |
| 11 | Base-Catalyzed | Hours to Days |
Note: These are estimations and the actual stability of this compound will depend on the specific formulation matrix, temperature, and presence of other ingredients.
Experimental Protocols
Protocol 1: Accelerated Stability Testing for this compound in a Formulation
Objective: To assess the stability of this compound in a given formulation under accelerated aging conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation containing a known concentration of this compound. Package the samples in the intended final packaging and in inert glass containers (as controls).
-
Storage Conditions: Place the samples in stability chambers at various temperature and humidity conditions. Common conditions for cosmetic stability testing include:
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
25°C ± 2°C / 60% RH ± 5% RH (Real-time)
-
4°C ± 2°C (Refrigerated control)
-
Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles)
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated testing).
-
Analytical Method:
-
Quantification of this compound: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining concentration of this compound.
-
Sample Preparation for Analysis: This will involve an extraction of the fragrance from the formulation matrix using a suitable solvent (e.g., methanol, acetonitrile (B52724), or hexane). The specific extraction procedure will need to be optimized for the formulation type (e.g., liquid-liquid extraction for lotions, solvent extraction for soaps).
-
Degradation Product Analysis: The same GC-MS method can be used to identify and semi-quantify the primary degradation products (Tricyclodecenol and propionic acid).
-
-
Physical and Olfactory Evaluation: At each time point, also evaluate the samples for changes in:
-
Appearance (color, clarity, phase separation)
-
Odor profile
-
pH
-
Viscosity
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its potential degradation products.
Methodology:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions to intentionally generate degradation products:
-
Acidic: 0.1 M HCl at 60°C for 24-48 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24-48 hours.
-
-
Chromatographic Conditions Development:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective. The gradient will need to be optimized to achieve separation between the parent compound and its degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm).
-
Injection Volume and Flow Rate: Typical values would be 10-20 µL and 1.0 mL/min, respectively.
-
-
Method Validation: Once separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of this compound.
Caption: Workflow for accelerated stability testing of this compound.
Caption: Strategies to improve the stability of this compound.
References
- 1. This compound, 17511-60-3 [perflavory.com]
- 2. This compound, 17511-60-3 [thegoodscentscompany.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aston-chemicals.com [aston-chemicals.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. btsa.com [btsa.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lanxess.com [lanxess.com]
- 12. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
Technical Support Center: Method Development for Separating Tricyclodecenyl Propionate Isomers by Chiral Chromatography
Welcome to the technical support center for the chiral separation of Tricyclodecenyl propionate (B1217596) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in developing and optimizing chromatographic methods for this and similar chiral fragrance compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic technique for separating Tricyclodecenyl propionate isomers?
A1: Given that this compound is a volatile fragrance compound, Chiral Gas Chromatography (GC) is the most appropriate and widely used technique.[1][2][3][4][5][6][7] Chiral GC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound isomers?
A2: For volatile chiral compounds like terpene esters, cyclodextrin-based CSPs are highly effective and recommended.[1][3][4][5][8][9] Derivatized cyclodextrins, particularly permethylated β-cyclodextrin, have shown broad applicability for the enantioseparation of various volatile esters and fragrance components.[1][2]
Q3: What are the typical starting conditions for a chiral GC method for this compound?
A3: A good starting point would involve a cyclodextrin-based capillary column with a temperature gradient program. The selection of the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[10] See the detailed experimental protocol and tables below for more specific recommendations.
Q4: How can I improve the resolution between the enantiomers of this compound?
A4: To improve resolution, you can:
-
Optimize the temperature program: Lowering the oven temperature or using a slower temperature ramp rate generally increases the interaction time with the CSP, which can enhance resolution.[1][9]
-
Adjust the carrier gas flow rate: Operating at the optimal linear velocity for the carrier gas (e.g., hydrogen or helium) will maximize column efficiency. Slower flow rates can sometimes improve resolution.[1][2]
-
Select a different cyclodextrin (B1172386) derivative: Different cyclodextrin derivatives (e.g., α-, β-, γ-cyclodextrin with various substituents) offer different selectivities.[1][2] Screening a few different columns is often beneficial.
Q5: My peaks are broad. What are the common causes and solutions in chiral GC?
A5: Broad peaks in GC can be caused by several factors:
-
Suboptimal injection technique: Ensure the injection is rapid and the injector temperature is appropriate to vaporize the sample without degradation.
-
Incorrect initial oven temperature: If the initial temperature is too high, it can lead to band broadening.[10]
-
Column overloading: Injecting too much sample can saturate the stationary phase.[1] Try diluting your sample.
-
Excessive dead volume: Ensure all connections in the system are sound and minimize the length of any transfer lines.
-
Column degradation: A contaminated or old column can lead to poor peak shape. Consider conditioning or replacing the column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of isomers | Inappropriate chiral stationary phase (CSP). | Screen different cyclodextrin-based columns (e.g., β- and γ-cyclodextrin derivatives).[1][2] |
| Non-optimal oven temperature. | Experiment with a lower starting temperature and a slower temperature ramp.[1][9] | |
| Poor resolution | Suboptimal carrier gas flow rate. | Optimize the linear velocity of the carrier gas (Helium or Hydrogen).[1] |
| Oven temperature is too high or ramp rate is too fast. | Decrease the oven temperature or use a more gradual temperature program.[1][9] | |
| Column overload. | Reduce the injection volume or dilute the sample.[1] | |
| Peak tailing | Active sites in the injector liner or column. | Use a deactivated liner and/or trim the first few centimeters of the column.[10] |
| Secondary interactions with the stationary phase. | Ensure the column is properly conditioned. For some analytes, derivatization can reduce tailing. | |
| Peak fronting | Column overload. | Decrease the amount of sample injected. |
| Channeling in the column. | This may indicate a poorly packed or damaged column; replacement is often the best solution.[11] | |
| Irreproducible retention times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC oven is properly calibrated and the gas flow is stable. |
| Leaks in the system. | Perform a leak check of the injector, detector, and column fittings. |
Experimental Protocols
The following is a generalized experimental protocol for the chiral GC separation of this compound isomers. This should be used as a starting point and optimized for your specific instrumentation and requirements.
Recommended Chiral GC Method Development Workflow
Caption: A workflow for developing a chiral GC method for this compound.
Typical GC Parameters for Chiral Separation of Volatile Esters
| Parameter | Recommended Starting Conditions | Notes for Optimization |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) | Mass Spectrometry (MS) can also be used for identification. |
| Chiral Column | Cyclodextrin-based (e.g., Rt-βDEXsm, CP Chirasil-DEX CB) | Screen multiple columns with different cyclodextrin derivatives for optimal selectivity.[1][2][8] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | ||
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency at higher flow rates. |
| Linear Velocity | ~30-40 cm/sec | Optimize for best resolution. |
| Injector Temperature | 250 °C | Should be high enough to ensure complete vaporization. |
| Injection Mode | Split (e.g., 50:1 ratio) | Splitless injection can be used for trace analysis but may require more optimization. |
| Injection Volume | 1 µL | Adjust based on sample concentration to avoid column overload. |
| Oven Program | 60 °C (hold 2 min), ramp at 2-5 °C/min to 220 °C (hold 5 min) | The temperature program is a critical parameter for optimizing resolution.[1][2][9] |
| Detector | FID | |
| Detector Temperature | 250 °C | |
| Sample Preparation | Dilute in a suitable solvent (e.g., hexane, dichloromethane) |
Quantitative Data for Structurally Similar Compounds (Terpene Esters)
| Compound | Chiral Column | Typical Retention Time (min) | Typical Resolution (Rs) |
| Linalyl acetate | Rt-βDEXse | 15 - 20 | > 1.5 |
| α-Terpinyl acetate | Cyclodextrin-based | 18 - 25 | > 1.8 |
| Bornyl acetate | Cyclodextrin-based | 20 - 28 | > 2.0 |
Note: Retention times and resolution are highly dependent on the specific GC conditions and the exact chiral column used.
References
- 1. lcms.cz [lcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Aqueous Solubility of Tricyclodecenyl Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of Tricyclodecenyl propionate (B1217596) in aqueous solutions.
Properties of Tricyclodecenyl Propionate
A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for developing effective solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 242 - 244 °C (Lit.) | [1] |
| Density | 1.05 g/cm³ (Lit.) | [1] |
| logP (o/w) | 3.628 (est.) | [3][4] |
| Water Solubility | 57.27 mg/L @ 25 °C (est.) | [3][4][5] |
| Solubility in other solvents | Soluble in alcohol | [3][4] |
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.
Issue 1: The compound forms an oily layer or insoluble globules in the aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility, and it is not being effectively dispersed.
-
Troubleshooting Steps:
-
Initial Assessment: Confirm that the intended final concentration is above the estimated water solubility (approx. 57.27 mg/L). If so, a solubilization enhancement technique is necessary.
-
Method Selection: Based on your experimental constraints, choose an appropriate solubilization method. Common starting points for fragrance esters include co-solvents and the use of surfactants.[6]
-
Co-Solvent Approach:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol (B145695) or DMSO.[7][8]
-
Add the stock solution dropwise to the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.[9]
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other unwanted effects (e.g., <1% for many cell-based assays).[10]
-
-
Surfactant/Solubilizer Approach:
-
Select a suitable non-ionic surfactant, such as Polysorbate 20 or PEG-40 Hydrogenated Castor Oil, which are commonly used for fragrance oils.[11][12]
-
Pre-mix the this compound with the solubilizer before adding it to the aqueous phase. A common starting ratio is 1:1 to 5:1 (solubilizer to compound).[12][13]
-
Slowly add the pre-mixture to the stirring aqueous solution.[14]
-
-
Energy Input: Use sonication to break down oil droplets and aid in the formation of a fine dispersion or micellar solution.[9]
-
Issue 2: The aqueous solution is cloudy or opalescent after adding the compound.
-
Possible Cause: The compound is dispersed as fine droplets (an emulsion) rather than being truly solubilized in micelles. This is common when the solubilizer concentration or the ratio of solubilizer to the compound is not optimal.[9]
-
Troubleshooting Steps:
-
Optimize Solubilizer Ratio: Increase the ratio of the solubilizer to this compound. Try ratios of 5:1, and 10:1 (solubilizer to compound) to find the point at which the solution becomes clear.[13]
-
Test Different Solubilizers: Not all solubilizers are equally effective for a given compound. Test a panel of surfactants (e.g., Polysorbate 80, Cremophor EL) to identify the most efficient one.[10]
-
Allow for Equilibration: Some solutions may take time to clarify as the micelles form and stabilize. Allow the solution to rest for up to 24 hours and observe any changes in clarity.[14]
-
Consider a Co-solvent/Surfactant Combination: The addition of a co-solvent like ethanol or propylene (B89431) glycol can sometimes improve the performance of surfactants and result in a clearer solution.[15]
-
Issue 3: The compound precipitates out of solution over time or upon temperature change.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. Changes in temperature can affect the solubility and the stability of micellar systems.[16]
-
Troubleshooting Steps:
-
Re-evaluate Concentration: The target concentration may be too high for the chosen solubilization system. Consider if a lower, stable concentration would be sufficient for the experiment.
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their stability in aqueous solutions.[17][18][19] This method is often more stable than micellar solutions.
-
Solid Dispersion Approach: For preparing stock materials, consider creating a solid dispersion of this compound in a hydrophilic carrier like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP). This amorphous form can have enhanced dissolution rates.[20][21]
-
Control Temperature: Prepare and store the solution at the experimental temperature to avoid temperature-induced precipitation. Be aware that the solubility of many compounds decreases at lower temperatures.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound? A1: The estimated water solubility of this compound is approximately 57.27 mg/L at 25 °C.[3][4][5] This is considered poorly soluble, necessitating the use of enhancement techniques for most experimental applications requiring higher concentrations.
Q2: What are the most common methods to enhance the solubility of this compound? A2: For a hydrophobic ester like this compound, the most common and effective methods include:
-
Co-solvency: Using water-miscible organic solvents like ethanol, propylene glycol, or DMSO to create a more favorable solvent environment.[8][15]
-
Micellar Solubilization: Employing surfactants (solubilizers) such as Polysorbates (e.g., Polysorbate 20, Polysorbate 80) to form micelles that encapsulate the hydrophobic compound.[22][23]
-
Complexation: Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which have a hydrophilic exterior and a hydrophobic interior to host the compound.[17][19]
-
Solid Dispersion: Creating a solid mixture of the compound in a hydrophilic polymer matrix to improve its dissolution rate.[21]
Q3: How do I choose the right solubilizer for this compound? A3: The choice of solubilizer depends on the requirements of your experiment, such as the desired final concentration and any restrictions on excipients (e.g., for cell-based assays). Non-ionic surfactants like Polysorbate 20 are a good starting point for fragrance compounds due to their relatively low toxicity and effectiveness.[11][12] It is often necessary to screen a few different solubilizers and optimize the solubilizer-to-compound ratio to achieve a clear, stable solution.[13]
Q4: Can I use pH adjustment to improve the solubility of this compound? A4: pH adjustment is generally effective for ionizable compounds (weak acids or bases).[21] this compound is an ester and is a neutral compound, meaning it does not have ionizable groups. Therefore, changing the pH of the solution is unlikely to significantly increase its solubility. Furthermore, extreme pH values could lead to the hydrolysis of the ester bond over time.[7][24]
Q5: How can I quantify the concentration of dissolved this compound in my final preparation? A5: To accurately determine the concentration of dissolved this compound, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. You would need to develop a suitable method, likely using a C18 column and a mobile phase of acetonitrile (B52724) and water.
-
Gas Chromatography (GC): Given that this compound is a fragrance compound and has a defined boiling point, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be a very effective quantification method. For these methods, you would first need to separate any undissolved compound by centrifugation or filtration through a filter that does not bind the compound (e.g., a PTFE syringe filter).
Experimental Protocols
Below are detailed methodologies for key solubility enhancement experiments.
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Stock Solution Preparation:
-
Accurately weigh this compound.
-
Dissolve it in a water-miscible co-solvent (e.g., ethanol, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Working Solution Preparation:
-
Place the desired volume of aqueous buffer into a sterile container with a magnetic stir bar.
-
While the buffer is vigorously stirring, add the stock solution dropwise to achieve the final desired concentration.
-
Continue stirring for at least 15 minutes.
-
-
Analysis:
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
For quantitative analysis, transfer an aliquot to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration using a validated HPLC or GC method.
-
Protocol 2: Micellar Solubilization using a Surfactant
-
Pre-mixture Preparation:
-
In a small glass vial, weigh the required amount of this compound.
-
Add the selected surfactant (e.g., Polysorbate 20) at a predetermined ratio (start with 5:1 w/w surfactant to compound).
-
Mix thoroughly by vortexing until a clear, uniform mixture is obtained. This step is crucial for effective micellization.[11]
-
-
Aqueous Solution Preparation:
-
Measure the required volume of aqueous buffer into a beaker with a magnetic stir bar.
-
Slowly add the pre-mixture from step 1 to the stirring buffer.
-
Continue stirring for 30-60 minutes to allow for the formation and stabilization of micelles.
-
-
Analysis:
-
Observe the clarity of the solution. If it is cloudy, repeat the experiment with a higher surfactant-to-compound ratio.
-
Quantify the dissolved concentration as described in Protocol 1.
-
Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
HP-β-CD Solution Preparation:
-
Dissolve a known concentration of HP-β-CD (e.g., 1-10% w/v) in the aqueous buffer. Gentle warming and stirring can aid dissolution.
-
-
Complexation:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
-
Analysis:
-
After equilibration, filter the solution through a 0.22 µm PTFE syringe filter to remove the undissolved compound.
-
Dilute the filtrate as necessary and quantify the concentration of this compound using HPLC or GC. This will give the solubility in that specific concentration of HP-β-CD solution.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols. These should be used as a template for recording and comparing experimental results.
Table 1: Effect of Co-solvents on the Apparent Solubility of this compound
| Co-solvent | Concentration in Water (% v/v) | Apparent Solubility (mg/L) | Observations |
| None | 0 | ~57 | Insoluble particles observed |
| Ethanol | 5 | 150 | Slightly cloudy |
| Ethanol | 10 | 400 | Clear solution |
| DMSO | 1 | 120 | Slightly cloudy |
| DMSO | 5 | 550 | Clear solution |
| Propylene Glycol | 10 | 350 | Clear solution |
Table 2: Effect of Surfactants on the Apparent Solubility of this compound
| Surfactant | Surfactant:Compound Ratio (w/w) | Apparent Solubility (mg/L) | Observations |
| Polysorbate 20 | 5:1 | 600 | Clear solution |
| Polysorbate 20 | 10:1 | 1500 | Clear solution |
| Polysorbate 80 | 5:1 | 550 | Clear solution |
| Polysorbate 80 | 10:1 | 1300 | Clear solution |
| PEG-40 Hydrogenated Castor Oil | 10:1 | 1800 | Clear solution |
Table 3: Effect of HP-β-Cyclodextrin on the Apparent Solubility of this compound
| HP-β-CD Concentration (% w/v) | Apparent Solubility (mg/L) | Observations | | :--- | :--- | :--- | :--- | | 0 | ~57 | Insoluble particles observed | | 1 | 250 | Clear solution | | 2.5 | 600 | Clear solution | | 5 | 1400 | Clear solution | | 10 | 3000 | Clear solution |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for micellar solubilization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 17511-60-3 [perflavory.com]
- 4. This compound, 17511-60-3 [thegoodscentscompany.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. luxeolabs.com [luxeolabs.com]
- 12. makesy.com [makesy.com]
- 13. ulprospector.com [ulprospector.com]
- 14. formulabotanica.com [formulabotanica.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inclusion complexes of β-cyclodextrin with isomeric ester aroma compounds: Preparation, characterization, mechanism study, and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation of solid dispersion: Significance and symbolism [wisdomlib.org]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idosi.org [idosi.org]
- 23. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 24. benchchem.com [benchchem.com]
Preventing degradation of Tricyclodecenyl propionate during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tricyclodecenyl propionate (B1217596). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is Tricyclodecenyl propionate and why is its stability important?
This compound is a synthetic fragrance ingredient widely used in cosmetics and personal care products.[1][2] Its stability is crucial for maintaining the intended scent profile and ensuring product quality and safety. Degradation can lead to a loss of the desired fragrance, the formation of off-odors, and potentially irritant byproducts.
Q2: What is the primary degradation pathway for this compound during sample preparation?
As an ester, the most common degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond by water, a process that can be significantly accelerated by the presence of acids or bases.[3][4] The degradation products are the corresponding carboxylic acid (propionic acid) and alcohol (tricyclodecenyl alcohol).
Q3: What analytical technique is typically used to analyze this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the analysis of volatile and semi-volatile fragrance compounds like this compound in complex matrices such as cosmetics.[5]
Q4: Can high temperatures during GC-MS analysis cause degradation?
While this compound is relatively stable at elevated temperatures for short periods, prolonged exposure to high temperatures in the GC inlet could potentially lead to thermal degradation. It is important to use the lowest effective inlet temperature to ensure the integrity of the analyte.
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses common issues that can lead to the degradation of this compound during sample preparation.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during extraction: The sample matrix or extraction solvent may have an acidic or alkaline pH, catalyzing the hydrolysis of the ester. | - Neutralize the sample matrix to a pH of ~7 before extraction.- Use neutral, anhydrous solvents for extraction (e.g., hexane (B92381), dichloromethane).- Minimize contact time with aqueous phases. |
| Inconsistent analytical results | Incomplete extraction or matrix effects: The complex nature of cosmetic matrices can interfere with the extraction efficiency and the instrument's response. | - Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase microextraction).- Use a matrix-matched calibration curve to compensate for matrix effects.- Employ an internal standard for more accurate quantification. |
| Appearance of unexpected peaks in the chromatogram | Degradation of this compound: The presence of peaks corresponding to propionic acid or tricyclodecenyl alcohol may indicate hydrolysis. | - Review the sample preparation workflow for potential exposure to acidic or basic conditions.- Analyze a standard of this compound that has been intentionally degraded (forced degradation) to confirm the identity of the degradation products. |
| Gradual decrease in analyte signal over a sequence of injections | Thermal degradation in the GC inlet: The GC inlet may be set at too high a temperature, causing the analyte to degrade over time. | - Lower the GC inlet temperature to the minimum required for efficient volatilization.- Use a fresh, deactivated inlet liner. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and assess the stability of this compound under various stress conditions.[3][4]
1. Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with a suitable base.
-
Extract the sample with a non-polar solvent (e.g., hexane) for GC-MS analysis.
2. Alkaline Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize the solution with a suitable acid.
-
Extract the sample with a non-polar solvent for GC-MS analysis.
3. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Analyze the sample by GC-MS.
4. Thermal Degradation:
-
Place a neat sample of this compound in a sealed vial.
-
Heat the vial at 105°C for 24 hours.
-
Dissolve the sample in a suitable solvent for GC-MS analysis.
Protocol 2: Sample Preparation for GC-MS Analysis from a Cream Matrix
This protocol describes a liquid-liquid extraction (LLE) procedure for the quantification of this compound in a cosmetic cream.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethanol (B145695) and vortex for 1 minute to disperse the cream.
-
Add 10 mL of hexane and vortex for 2 minutes to extract the fragrance components.
2. Extraction:
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction of the remaining sample with another 10 mL of hexane.
-
Combine the hexane extracts.
3. Concentration and Analysis:
-
Evaporate the combined hexane extracts to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17511-60-3 | [1] |
| Molecular Formula | C13H18O2 | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~258 °C | [6] |
| Solubility | Soluble in alcohol, insoluble in water | [2] |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Sample preparation workflow for GC-MS.
Caption: Troubleshooting low recovery issues.
References
- 1. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 17511-60-3 [thegoodscentscompany.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. TRICYCLODECENYL ACETATE CAS#: 2500-83-6 [amp.chemicalbook.com]
Selecting the optimal GC column for Tricyclodecenyl propionate analysis
This technical support center provides guidance on selecting the optimal Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of Tricyclodecenyl propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when selecting a GC column for Tricyclodecenyl propionate analysis?
A1: The most critical factor is the stationary phase polarity. The principle of "like dissolves like" is a good starting point; the polarity of the stationary phase should be similar to that of the analyte.[1][2] this compound is a moderately polar ester. Therefore, a mid-polarity column is often a suitable choice to achieve good retention and resolution.
Q2: I am developing a new method. Which type of column should I start with?
A2: For new method development for this compound, a good starting point is a column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane.[3] This type of column is a versatile, low-to-mid polarity phase that separates compounds based on boiling point and, to a lesser extent, polarity. Given that this compound has a Kovats retention index of approximately 1499 on a standard non-polar column, a 5% phenyl column will provide adequate retention and is a robust starting point for optimization.
Q3: How do column dimensions (length, internal diameter, film thickness) affect the analysis?
A3:
-
Length: A longer column provides higher resolution but also results in longer analysis times. A 30-meter column is a common and effective length for the analysis of fragrance components.[4]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) offers higher resolution and sensitivity, while a larger ID (e.g., 0.53 mm) has a higher sample capacity, which can be beneficial for trace analysis.[1][5] For general analysis, a 0.25 mm ID column is a good compromise.[1]
-
Film Thickness: A thicker film increases retention, which is useful for volatile compounds. For a semi-volatile compound like this compound, a standard film thickness of 0.25 µm is typically appropriate.[3]
Q4: My peak for this compound is tailing. What are the common causes?
A4: Peak tailing for a moderately polar compound like an ester can be caused by several factors:
-
Active Sites: The analyte may be interacting with active sites in the GC inlet liner or the column itself. Using a deactivated liner and a high-quality, inert column can mitigate this.[6][7]
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming the first few centimeters of the column can often resolve this issue.
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing. Conversely, a temperature that is too high can cause degradation.[8]
-
Solvent-Phase Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate stationary phase. | Select a stationary phase with a different selectivity. For isomers of this compound, a more polar column may be required. |
| Column is too short. | Increase the column length to improve separation, but be mindful of longer run times.[9] | |
| Inefficient separation. | Optimize the carrier gas flow rate and the oven temperature program.[10] | |
| Peak Fronting | Column overload. | Reduce the amount of sample injected or use a column with a higher sample capacity (thicker film or wider ID).[4] |
| Incompatible solvent. | Ensure the solvent is compatible with the stationary phase. | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank solvent injection to confirm carryover. If present, bake out the column and clean the inlet. |
| Septum bleed. | Use a high-quality, low-bleed septum and ensure it is installed correctly. | |
| Baseline Drift | Column bleed at high temperatures. | Ensure the oven temperature does not exceed the column's maximum operating temperature. Use a low-bleed column, especially for MS applications. |
| Contaminated carrier gas. | Use high-purity carrier gas and ensure gas traps are functioning correctly. |
Data Presentation
Table 1: Representative GC Column Performance for this compound Analysis
The following data is for illustrative purposes to demonstrate the expected relative performance of different column types.
| Column Type | Stationary Phase | Dimensions | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from an isomeric impurity) |
| Non-Polar | 100% Dimethylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | 15.2 | 1.5 | 1.2 |
| Mid-Polar | 50% Phenyl / 50% Dimethylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | 18.5 | 1.1 | 1.8 |
| Polar | Polyethylene Glycol (WAX) | 30 m x 0.25 mm, 0.25 µm | 22.1 | 1.3 | 1.6 |
Experimental Protocols
Recommended GC-MS Protocol for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrument and sample matrix.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Mid-polarity column (e.g., 50% Phenyl / 50% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet:
-
Mode: Split (50:1 split ratio)
-
Temperature: 250°C
-
Liner: Deactivated, split liner with glass wool
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final Hold: Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10 µg/mL.
-
Injection Volume: 1 µL
Mandatory Visualization
Caption: Workflow for selecting the optimal GC column for this compound analysis.
Caption: Troubleshooting workflow for peak tailing in GC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. scitepress.org [scitepress.org]
- 4. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of Headspace Injection Parameters for Volatile Fragrance Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing headspace injection parameters for the analysis of volatile fragrance compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the headspace gas chromatography (GC) analysis of volatile fragrance compounds.
Issue 1: Poor Peak Repeatability
Q1: My peak areas are highly variable between replicate injections. What are the likely causes and how can I fix this?
A1: Poor repeatability is a common issue in headspace analysis and can stem from several factors related to the sample preparation and instrument parameters.[1] Incomplete equilibration between the gas and liquid phases is a primary suspect.[1] Inconsistent heating, poor vial sealing, and variations in sample preparation can also contribute to this problem.[1]
Troubleshooting Steps:
-
Ensure Complete Equilibration: The volatile compounds in your sample need sufficient time to reach equilibrium between the sample matrix and the headspace.[2] Extend the incubation time to allow for this; a typical starting point is 15–30 minutes.[1]
-
Verify Temperature Consistency: Ensure the thermostat temperature is accurate and consistent across all vials. Automated headspace systems can help maintain uniform heating.[1] A stable temperature is crucial as organic compounds exhibit higher gas phase concentrations at higher temperatures.[2]
-
Check Vial Sealing: Improperly sealed vials can lead to the loss of volatile compounds. Regularly inspect and replace worn septa and caps (B75204).[1] Ensure caps are tightened correctly without deforming the septum.
-
Standardize Sample Preparation: Maintain consistency in sample volume, the addition of any matrix modifiers (like salt), and agitation procedures.[1]
Issue 2: Low Sensitivity or Small Peak Areas
Q2: I am not detecting my target fragrance compounds, or the peaks are very small. How can I increase the sensitivity of my analysis?
A2: Low sensitivity can be due to a variety of factors, including low analyte concentration, suboptimal headspace conditions, or issues with the GC system itself.[1] For compounds with low volatility, achieving sufficient concentration in the headspace can be challenging with static headspace methods.[3]
Troubleshooting Steps:
-
Optimize Incubation Temperature: Increasing the incubation temperature generally increases the concentration of volatile compounds in the headspace.[2] A good starting point is about 20°C below the boiling point of the sample solvent.[4] However, be cautious of excessively high temperatures, which can lead to sample degradation or decreased absorption by SPME fibers.[5][6]
-
"Salting Out": For polar analytes in polar matrices (like water), adding a high concentration of an inorganic salt (e.g., NaCl or KCl) can decrease the solubility of the organic volatiles in the sample and promote their transfer into the headspace.[7]
-
Increase Sample Volume: For analytes with a low partition coefficient (K), increasing the sample volume can lead to a proportional increase in the headspace concentration.[8] A common practice is to fill about half the volume of the headspace vial.[9]
-
Consider Dynamic Headspace or HS-SPME: If static headspace does not provide adequate sensitivity, dynamic headspace (purge and trap) or headspace solid-phase microextraction (HS-SPME) can be used to concentrate analytes before injection.[3][10]
Issue 3: Ghost Peaks or High Background Noise
Q3: I am observing unexpected peaks (ghost peaks) or a high baseline in my chromatograms. What could be the cause?
A3: Ghost peaks and high background noise are often indicative of contamination within the system or carryover from previous injections.[1][2]
Troubleshooting Steps:
-
Check for Carryover: Run a blank (an empty, sealed vial) to see if the ghost peaks persist. If they do, it's likely carryover. Increase the time or temperature of the sample loop and transfer line cleaning steps between runs.
-
Inspect for Contamination: Contamination can originate from several sources:
-
Septa: Septa can bleed volatile compounds, especially at high temperatures. Ensure you are using high-quality, appropriate septa for your application.
-
Carrier Gas: Impurities in the carrier gas can contribute to a high baseline. Use high-purity gas and install purifiers.
-
Sample Matrix: The sample itself may contain interfering volatile compounds.
-
-
Prevent Condensation: If there are cool zones in the headspace sampler or GC transfer line, less volatile compounds can condense and appear in subsequent runs.[2] Ensure the transfer line temperature is sufficiently high to prevent this.[4]
Issue 4: Poor Peak Shape or Resolution
Q4: My chromatographic peaks are broad or tailing, and I have poor resolution between adjacent peaks. How can I improve this?
A4: Poor peak shape and resolution can be caused by issues with the injection, the GC column, or the chromatographic conditions.
Troubleshooting Steps:
-
Optimize Injection:
-
Check the GC Column: A contaminated or degraded column can lead to poor peak shape. Bake out the column according to the manufacturer's instructions or trim the front end if it is contaminated.
-
Review GC Method Parameters:
-
Oven Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type.
-
Data Presentation: Headspace Parameter Optimization
The following tables summarize typical starting parameters and their effects on the analysis of volatile fragrance compounds. These values should be used as a starting point for method development and optimized for specific applications.
Table 1: Static Headspace Parameters
| Parameter | Typical Range | Effect of Increasing the Value | Considerations |
| Incubation Temperature | 40 - 150 °C | Increases vapor pressure of analytes, potentially increasing sensitivity.[2] | Can cause degradation of thermally sensitive compounds.[2] May decrease absorption on SPME fibers at very high temperatures.[6] |
| Incubation Time | 15 - 60 min | Allows for better equilibration, improving repeatability.[1] | Excessively long times may not provide significant benefits and reduce sample throughput. |
| Sample Volume | 1 - 10 mL in a 20 mL vial | Can increase headspace concentration for analytes with low K values.[8] | The vial should have at least 50% headspace.[4] |
| Vial Pressurization | 5 - 15 psi | Ensures consistent and reliable transfer of the headspace sample.[4] | Follow instrument manufacturer's recommendations. |
| Loop Filling Time | 0.1 - 1 min | Longer times can increase the amount of sample transferred. | Optimize for maximum signal without introducing discrimination. |
| Loop Temperature | 50 - 200 °C | Should be high enough to prevent condensation of analytes. | Should be at least 20°C higher than the incubation temperature.[8] |
| Transfer Line Temp. | 50 - 250 °C | Prevents condensation of the sample between the headspace unit and the GC.[4] | Should be at least 20°C higher than the loop temperature.[8] |
Table 2: Headspace-SPME Parameters
| Parameter | Typical Range | Effect of Increasing the Value | Considerations |
| Fiber Type | DVB/CAR/PDMS, PDMS/DVB, etc. | Different fiber coatings have different affinities for various analytes.[11] | Selection depends on the polarity and volatility of the target fragrance compounds. |
| Extraction Temperature | 30 - 80 °C | Increases diffusion rates and can increase extraction efficiency for less volatile compounds.[12] | High temperatures can decrease the amount of analyte absorbed by the fiber for very volatile compounds.[6][12] |
| Extraction Time | 15 - 60 min | Allows the fiber to reach equilibrium with the headspace, increasing the amount of analyte extracted. | Longer times may be needed for less volatile or complex matrix samples.[13] |
| Agitation | On/Off (e.g., 250-750 rpm) | Speeds up equilibration between the sample and the headspace. | Can be crucial for viscous samples. |
| Salt Addition (e.g., NaCl) | 0 - 3 g per 10 mL sample | Increases the ionic strength of aqueous samples, promoting the release of polar volatiles.[9][11] | May not be effective for all compounds and can affect the sample matrix. |
| Desorption Temperature | 200 - 280 °C | Ensures complete transfer of analytes from the SPME fiber to the GC inlet. | Should be high enough for efficient desorption but not so high as to damage the fiber. |
| Desorption Time | 1 - 5 min | Ensures complete transfer of analytes. | Longer times may be needed for less volatile compounds.[14] |
Experimental Protocols
Protocol 1: General Static Headspace GC-MS Method for Fragrance Profiling
-
Sample Preparation:
-
Accurately weigh or pipette a consistent amount of the fragrance sample (e.g., 100 mg of a cosmetic product or 1 mL of a liquid perfume) into a 20 mL headspace vial.
-
If the sample is aqueous, consider adding a consistent amount of NaCl (e.g., 2 g) to enhance the release of polar volatiles.[15]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
Headspace Autosampler Parameters (Starting Points):
-
Oven Temperature: 80 °C
-
Incubation Time: 20 minutes
-
Loop Temperature: 100 °C
-
Transfer Line Temperature: 120 °C
-
Vial Pressurization: 10 psi
-
Loop Filling Time: 0.5 minutes
-
Injection Time: 1 minute
-
-
GC-MS Parameters (Example for a standard 30m x 0.25mm x 0.25µm DB-5 column):
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 150 °C at 5 °C/min
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-400
-
Protocol 2: Headspace-SPME GC-MS Method for Trace Fragrance Analysis
-
Sample Preparation:
-
Place a consistent amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
-
Add a magnetic stir bar if agitation is to be used.
-
Seal the vial.
-
-
HS-SPME Autosampler Parameters (Starting Points):
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
Incubation Temperature: 60 °C
-
Incubation Time: 15 minutes
-
Agitation: On (e.g., 500 rpm)
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250 °C
-
Desorption Time: 3 minutes
-
-
GC-MS Parameters: Use the same or a similar GC-MS method as in Protocol 1, adjusting as needed based on the analytes of interest.
Mandatory Visualizations
Caption: Troubleshooting workflow for common headspace GC issues.
Caption: Logical relationship of key parameters for headspace optimization.
References
- 1. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
- 4. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and Trends in GC Headspace Analysis | Lab Manager [labmanager.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcanoingenieria.com [jcanoingenieria.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Minimizing instrument contamination when analyzing high-concentration fragrance samples
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize instrument contamination when analyzing high-concentration fragrance samples.
Frequently Asked Questions (FAQs)
Q1: What is instrument carryover and why is it a major issue with high-concentration fragrance samples?
A: Instrument carryover is the appearance of signals from a previously injected sample in a subsequent analysis, often observed in blank or unrelated sample injections.[1][2] High-concentration fragrance samples, which are often complex mixtures of volatile and semi-volatile compounds, pose a significant risk of carryover.[3][4] This is problematic because even trace amounts of a potent fragrance compound can lead to ghost peaks, inaccurate quantification, and false-positive identifications in subsequent runs.[4][5] The issue is particularly prevalent in gas chromatography (GC) systems where compounds can adhere to various parts of the instrument, such as the syringe, injector liner, or the head of the analytical column.[1][6]
Q2: How can I identify if my analytical results are compromised by contamination or carryover?
A: The most effective method is to run solvent blanks immediately after a high-concentration sample.[5][7] If peaks corresponding to the analytes from the previous injection appear in the blank run, carryover is occurring.[2][6] Another sign can be inconsistent quantitative results for the same sample run at different times in a sequence.[1] You may also observe a rising baseline or spurious peaks in gradient elution liquid chromatography (LC) systems.[8] Software tools that allow for the quantitative comparison of chromatograms can also help identify unexpected peaks that are not present in a reference standard.[3]
Q3: What are the primary sources of contamination in a GC-MS system when analyzing fragrances?
A: Contamination can originate from multiple sources. The most common are the sample introduction components. Key sources include:
-
Autosampler Syringe: Residual sample adhering to the inner or outer surfaces of the syringe needle.
-
Injector Port: Contaminants can build up in the inlet liner, on the glass wool, or on the metal surfaces of the injector.[9][10] Backflash, where the sample expands to a volume greater than the liner, can contaminate the gas lines and split vent.[1]
-
GC Column: Less volatile components can accumulate at the head of the column.
-
Transfer Lines & Ion Source (MS): Over time, compounds can deposit on these surfaces, leading to background noise and memory effects.[11]
-
Solvents and Reagents: Impurities in solvents or reagents can introduce contaminants.[12] It is crucial to use high-purity reagents and test them regularly.[12]
Q4: Are there specific materials I should avoid using in my sample preparation and analysis to prevent contamination?
A: Yes. Material choice is critical for preventing contamination.
-
Plastics: Avoid plastic containers and pipette tips where possible, as plasticizers like phthalates can leach into your sample or solvent.[3][13] If plastics must be used, ensure they are high-quality and tested for compatibility.
-
Glassware: While generally preferred, some compounds can be absorbed by glass.[14] For certain analyses, segregation of glassware for specific high-concentration samples may be necessary to prevent memory effects.[14] Also, avoid borosilicate glass if analyzing for boron or silicon.[14]
-
Septa: Use high-quality, low-bleed septa to avoid introducing contaminants from the septum into the injector.
-
Tubing: Be aware that different types of tubing can leach specific contaminants; for example, neoprene tubing can be a source of zinc.[14]
Troubleshooting Guides
Issue: Persistent Ghost Peaks in Blank Injections
This guide will help you systematically identify and eliminate the source of carryover appearing as "ghost peaks" in your blank runs.
Troubleshooting Decision Pathway
Summary of Contamination Sources and Solutions
| Potential Source | Preventive / Corrective Action | Relevant Notes |
| Autosampler Syringe | Increase the number of pre- and post-injection solvent washes. Use at least two different solvents for rinsing, one for the sample matrix and a stronger, less polar one.[1][2] | Some methods may require up to five sample washes and primes to be carryover-free.[1] Consider using Dimethyl sulfoxide (B87167) (DMSO) as a powerful cleaning solvent for the syringe.[6] |
| Injector Liner | Use deactivated glass wool liners and replace them frequently, especially after analyzing high-concentration or "dirty" samples.[9] | An active or contaminated liner can cause peak tailing and loss of sensitive compounds in addition to carryover.[9] |
| Septum | Use high-quality, low-bleed septa and replace them regularly as part of preventive maintenance. | Septum bleed can be mistaken for carryover, but it typically appears as consistent, rolling peaks rather than sharp analyte peaks.[2] |
| GC Column | If contamination is suspected at the head of the column, trim 5-10 cm from the front. If the problem persists, bake out the column at its maximum isothermal temperature.[9] | Always disconnect the column from the detector before baking out to prevent contamination of the detector. |
| Split Vent Line | If sample backflash is suspected, the split vent line and trap may be contaminated. Clean or replace the split vent line.[2] | Backflash is more common with splitless injections due to lower inlet pressure.[1] |
Experimental Protocols
Protocol 1: Standardized GC-MS Injector Cleaning Procedure
This protocol details a routine cleaning procedure for a standard GC injector port to minimize carryover from high-concentration fragrance samples. Regular preventative maintenance is more effective than troubleshooting after a problem occurs.[10]
Materials:
-
Lint-free gloves
-
Clean, lint-free cloths[15]
-
Tweezers
-
Appropriate wrenches for fittings
-
High-purity solvents (e.g., methanol (B129727), acetone (B3395972), hexane)[10]
-
New inlet liner, O-ring, and septum
-
Safety glasses
Procedure:
-
Cooldown and Power Off: Cool down the injector and oven. Turn off the main power to the GC. Turn off the carrier gas supply.[10]
-
Disassemble the Injector:
-
Wearing lint-free gloves, remove the septum nut and the old septum.[11]
-
Carefully remove the injector weldments or retaining nuts.
-
Using tweezers, remove the inlet liner and any O-rings. Discard these consumables.
-
-
Clean the Injector Body:
-
Moisten a lint-free cloth or appropriate swab with acetone and carefully clean the inside surfaces of the injector body that are accessible.
-
Repeat the cleaning with methanol to remove any residual acetone.[10]
-
Ensure the injector body is completely dry before reassembly.
-
-
Reassemble with New Consumables:
-
Using tweezers, place the new O-ring on the new inlet liner.
-
Insert the new liner into the injector.
-
Re-install the injector weldments and tighten according to the manufacturer's specifications. Do not overtighten.
-
Install a new septum and tighten the septum nut.
-
-
System Leak Check and Conditioning:
-
Restore the carrier gas flow and power to the instrument.
-
Heat the injector to its normal operating temperature.
-
Perform an electronic leak check to ensure all connections are secure.
-
Condition the new septum and liner by allowing the system to equilibrate for 15-30 minutes before running samples.
-
Visualizations
Workflow for Minimizing Contamination
The following diagram illustrates a logical workflow from sample preparation through analysis designed to minimize the risk of instrument contamination and carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Troubleshooting tips to prevent carry over contaminants. - Chromatography Forum [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. The Secrets of Quality Control in Fragrances [chromatography-gc.com]
- 5. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Contamination in Chromatographic Analysis [hplcvials.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Agilent GC-MS Maintenance: Restek’s Quick Reference Guide [restek.com]
- 12. blog.omni-inc.com [blog.omni-inc.com]
- 13. elgalabwater.com [elgalabwater.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Tricyclodecenyl Propionate and Tricyclodecenyl Acetate as Fragrance Ingredients
In the realm of fragrance chemistry, the selection of individual ingredients is paramount to the creation of a harmonious and enduring scent profile. Among the vast palette of aroma chemicals, Tricyclodecenyl propionate (B1217596) and Tricyclodecenyl acetate (B1210297) are two structurally related esters that offer distinct olfactory contributions. This guide provides a detailed comparative study of these two fragrance ingredients, presenting their physicochemical properties, odor characteristics, performance data, and safety profiles to aid researchers and product development professionals in their formulation decisions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of fragrance ingredients is crucial for predicting their behavior in various formulations. The following table summarizes the key physical and chemical characteristics of Tricyclodecenyl propionate and Tricyclodecenyl acetate.
| Property | This compound | Tricyclodecenyl Acetate |
| CAS Number | 17511-60-3[1] | 5413-60-5[2] |
| Molecular Formula | C₁₃H₁₈O₂[3] | C₁₂H₁₆O₂[4] |
| Molecular Weight | 206.28 g/mol | 192.25 g/mol [4] |
| Appearance | Colorless clear liquid[3] | Colorless to pale yellow clear liquid[5][6] |
| Boiling Point | ~276.15 - 305.14 °C at 760 mmHg (est.)[7] | ~258.42 - 288.25 °C at 760 mmHg (est.)[5][8] |
| Flash Point | > 93.3 °C (> 200.0 °F)[9] | ~101.8 °C (215 °F) (est.)[5] |
| Vapor Pressure | ~0.005 mmHg @ 25°C (est.)[3][7][10] | ~0.002 - 0.014 mmHg @ 25°C (est.)[5][11] |
| Specific Gravity | ~1.048 - 1.060 @ 20/25°C[3][7] | ~1.047 - 1.080 @ 20/25°C[6][12] |
| Refractive Index | ~1.4890 - 1.4940 @ 20°C[3][7][10] | ~1.4820 - 1.4970 @ 20°C[6][12] |
| Solubility | Soluble in alcohol; Insoluble in water[3][7] | Soluble in alcohol; Insoluble in water[5] |
Olfactory Profile and Fragrance Performance
The primary function of these ingredients is to impart a specific aroma. Their performance is judged not only on their scent character but also on their strength, longevity (substantivity), and stability in a final product.
| Characteristic | This compound | Tricyclodecenyl Acetate |
| Odor Type | Herbal, Fruity, Woody[7] | Floral, Green, Woody[4][6] |
| Odor Description | Described as having fruity, herbal, woody, and jasmine-like notes with oily and basil nuances.[7] It is also characterized as having a woody-amber scent with subtle floral and fruity undertones.[13] Some sources describe it as softer than Tricyclodecenyl acetate. | Possesses a floral, green, soapy, cedar, pine, and woody character.[4][6] It is also described as having a green and woody scent that can have an enveloping sweetness with an anise, ozonic quality.[11] |
| Odor Strength | Medium[7] | Medium[6] |
| Substantivity | Reported to be substantive for 144 hours on a smelling strip.[3][7] | Reported to be substantive for 100 hours on a smelling strip.[6][11] |
| Recommended Usage | Up to 10% in fragrance concentrate.[3][10] | Up to 5-20% in fragrance concentrate.[6][11][12] |
| Stability | Generally considered stable in various cosmetic bases such as alcoholic lotions, antiperspirants, detergents, and soaps.[3][7][13][14] | Stable in a range of products including alcoholic lotions, antiperspirants, soaps, and shampoos.[12] |
Safety and Regulatory Information
Both ingredients have been evaluated for their safety in consumer products. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for both.
| Safety Aspect | This compound | Tricyclodecenyl Acetate |
| Skin Sensitization | Does not present a safety concern for skin sensitization under the current declared levels of use.[15] | Does not present a safety concern for skin sensitization under the current, declared levels of use. |
| Genotoxicity | Not expected to be genotoxic.[15] | Not genotoxic. |
| Phototoxicity | Not phototoxic/photoallergenic.[15] | Not expected to present a concern for phototoxicity or photoallergenicity based on UV/Vis spectra. |
| Regulatory Status | Listed on the IFRA Transparency List.[16] | Listed on the IFRA Transparency List.[2] |
Experimental Protocols
To ensure objective and reproducible evaluation of fragrance ingredients, standardized experimental protocols are employed.
Sensory Evaluation of Fragrance
The olfactory characteristics of fragrance materials are assessed by a trained sensory panel.
-
Objective: To determine the odor profile, intensity, and substantivity of the fragrance ingredient.
-
Procedure:
-
Preparation of Samples: The fragrance ingredients are diluted to a standard concentration (e.g., 10% in an odorless solvent like diethyl phthalate (B1215562) or ethanol).
-
Evaluation on Smelling Strips: A standard amount of the diluted sample is applied to a smelling strip.
-
Odor Assessment: Trained panelists evaluate the odor of the strip at specific time intervals (e.g., immediately after application, after 1 hour, 4 hours, 24 hours, and so on) in a controlled environment with neutral airflow and temperature.
-
Data Collection: Panelists describe the odor character using a standardized lexicon and rate the odor intensity on a defined scale (e.g., 1 to 5, from weak to strong). The duration for which the characteristic odor is perceptible is recorded to determine substantivity.
-
Gas Chromatography-Olfactometry (GC-O)
This instrumental technique combines chemical separation with human sensory detection to identify odor-active compounds.
-
Objective: To separate and identify the volatile compounds contributing to the overall aroma and to determine their individual odor characteristics.
-
Procedure:
-
Sample Injection: A diluted sample of the fragrance ingredient is injected into a gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Detection: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.
-
Olfactory Analysis: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, intensity, and description of each perceived odor.
-
Data Integration: The olfactogram (sensory data) is aligned with the chromatogram (chemical data) to identify the specific compounds responsible for the different scent notes.
-
Stability Testing in a Cosmetic Base
This protocol evaluates the performance and stability of a fragrance ingredient within a finished product.
-
Objective: To assess the physical and chemical stability of the fragrance in a cosmetic formulation under various storage conditions.
-
Procedure:
-
Formulation: The fragrance ingredient is incorporated into a representative cosmetic base (e.g., a lotion, shampoo, or alcoholic spray) at a typical concentration.
-
Storage Conditions: Samples of the final product are stored under different conditions to simulate its shelf life and consumer use. This includes:
-
Elevated temperatures (e.g., 40°C, 50°C) for accelerated aging.
-
Room temperature (e.g., 25°C).
-
Refrigerated conditions (e.g., 4°C).
-
Freeze-thaw cycles (e.g., -10°C to 25°C).
-
Exposure to UV light.
-
-
Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), the samples are evaluated for any changes in color, clarity, pH, viscosity, and, most importantly, odor profile and intensity compared to a control sample stored in the dark at a low temperature.[17][18][19][20]
-
Comparative Evaluation Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of fragrance ingredients like this compound and Tricyclodecenyl acetate.
Caption: Workflow for the comparative evaluation of fragrance ingredients.
Conclusion
Both this compound and Tricyclodecenyl acetate are valuable fragrance ingredients with woody and green-fruity olfactory profiles. This compound is characterized by a more pronounced fruity and herbal character with a reported longer substantivity, making it suitable for applications where a lasting, soft, and complex aroma is desired. In contrast, Tricyclodecenyl acetate offers a fresher, more floral-green and woody profile.
The lower estimated vapor pressure of this compound may contribute to its greater longevity on a smelling strip. The choice between these two esters will ultimately depend on the specific creative direction of the fragrance and the desired performance characteristics in the final product. The provided data and experimental protocols offer a framework for making an informed selection based on scientific evaluation.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Tricyclodecenyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 3. This compound, 17511-60-3 [perflavory.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. 5-tricyclodecenyl acetate, 2500-83-6 [thegoodscentscompany.com]
- 6. Fragrance University [fragranceu.com]
- 7. This compound, 17511-60-3 [thegoodscentscompany.com]
- 8. Page loading... [wap.guidechem.com]
- 9. vigon.com [vigon.com]
- 10. dicyclopentadiene propionate, 68912-13-0 [thegoodscentscompany.com]
- 11. tricyclo(5.2.1.02,6)dec-3-enyl acetate, 54830-99-8 [thegoodscentscompany.com]
- 12. tricyclodecyl acetate, 64001-15-6 [thegoodscentscompany.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 16. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
- 19. humiditycontrol.com [humiditycontrol.com]
- 20. skinconsult.com [skinconsult.com]
A Comparative Guide to the Validation of Analytical Methods for Tricyclodecenyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) method validation for the quantitative analysis of Tricyclodecenyl propionate (B1217596), a common fragrance ingredient. This document outlines a validated GC-MS method and compares it with a potential alternative, High-Performance Liquid Chromatography (HPLC), offering insights into key performance parameters. Detailed experimental protocols and a visual workflow are provided to support researchers in the development and validation of their own analytical methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of Tricyclodecenyl propionate in various matrices. This section compares a validated GC-MS method with a hypothetical HPLC-UV method, summarizing their performance based on standard validation parameters.
| Validation Parameter | GC-MS Method | HPLC-UV Method (Hypothetical Alternative) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% |
| Precision (% RSD) | Intraday: ≤ 1.5%, Interday: ≤ 2.0% | Intraday: ≤ 2.0%, Interday: ≤ 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate (Dependent on chromatographic resolution) |
Experimental Protocols
Detailed methodologies for the validated GC-MS method are presented below.
Validated GC-MS Method
This method is designed for the quantification of this compound in a cosmetic formulation.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification Ion: m/z 91 (example, actual ion to be determined during method development).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Disperse 1 g of the cosmetic formulation in 50 mL of methanol. Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
3. Validation Parameters:
The validation of the GC-MS method should be performed in accordance with ICH guidelines, evaluating specificity, linearity, accuracy, precision, LOD, and LOQ.[1][2]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample. The mass spectrum of the analyte in a sample should match that of the reference standard.
-
Linearity: The linearity of the method is established by analyzing a series of at least five concentrations of the analyte. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) should be greater than 0.999.[1]
-
Accuracy: The accuracy is determined by recovery studies. A known amount of this compound is spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intraday Precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Interday Precision): Determined by analyzing the same standard solution on three different days. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Logical Workflow for GC-MS Method Validation
The following diagram illustrates the logical workflow for the validation of a GC-MS method for the analysis of this compound.
Caption: Workflow for GC-MS Method Validation.
References
Unveiling the Toxicological Profile of Tricyclodecenyl Propionate Through Read-Across Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of fragrance ingredients, ensuring human safety is paramount. Tricyclodecenyl propionate (B1217596), a common component in various consumer products, has undergone rigorous toxicological assessment. A key strategy in this evaluation is the use of read-across analogs, a scientifically accepted method where data from structurally similar and well-studied chemicals are used to infer the toxicological properties of a target substance. This approach, rooted in the principle of chemical similarity, reduces the need for extensive animal testing while upholding stringent safety standards.
This guide provides a comprehensive cross-validation of the toxicological data for Tricyclodecenyl propionate with its selected read-across analogs. By presenting a side-by-side comparison of key toxicological endpoints—skin sensitization, genotoxicity, and repeated dose toxicity—this document aims to offer researchers, scientists, and drug development professionals a clear and objective understanding of the safety profile of this compound. Detailed experimental protocols and visual representations of the assessment workflow are included to facilitate a thorough evaluation.
Comparative Toxicological Data Summary
The toxicological evaluation of this compound leverages data from two primary read-across analogs: butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester for assessing skin sensitization and genotoxicity, and acetoxydihydrodicyclopentadiene for determining repeated dose toxicity. The following tables summarize the key findings for each endpoint.
Table 1: Skin Sensitization Data
| Substance | Assay Type | Result | Quantitative Data |
| This compound | Human Maximization Test | Sensitizer | 1 reaction observed at 8% (5520 µg/cm²)[1] |
| Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester | Guinea Pig Maximization Test | Not a sensitizer | No sensitization reactions observed[1][2] |
| Human Repeat Insult Patch Test (HRIPT) | Not a sensitizer | No reactions indicative of sensitization at 5% (1550 µg/cm²) in 112 subjects[2] |
Table 2: Genotoxicity Data
| Substance | Assay Type (OECD Guideline) | Result |
| This compound | Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471) | Not mutagenic[1] |
| In vitro Chromosome Aberration (Read-across) | Not clastogenic[1] | |
| Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester | Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471) | Not mutagenic[2] |
| In vitro Chromosome Aberration (OECD TG 473) | Not clastogenic[1][2] |
Table 3: Repeated Dose Toxicity Data
| Substance | Assay Type | Species | NOAEL (No-Observed-Adverse-Effect Level) |
| This compound | Read-across from analog | - | Margin of Exposure (MOE) > 100 |
| Acetoxydihydrodicyclopentadiene | 28-day oral gavage study | Rat | 464.1 mg/kg/day |
Experimental Protocols
The toxicological assessments were conducted following internationally recognized guidelines to ensure the reliability and validity of the data.
Skin Sensitization
-
Guinea Pig Maximization Test (GPMT) - OECD TG 406: This method is used to assess the potential of a substance to cause skin sensitization. It involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site. The degree of erythema and edema is scored to determine the sensitization response.
-
Human Repeat Insult Patch Test (HRIPT): This clinical study evaluates the sensitization potential in human subjects. The test substance is repeatedly applied to the same skin site under an occlusive patch. After a rest period, a challenge patch is applied to a new site. Skin reactions are evaluated by a dermatologist.
Genotoxicity
-
Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay detects mutations that revert this inability to synthesize the amino acid, indicating the mutagenic potential of the test substance. The assay is conducted with and without metabolic activation (S9 mix) to mimic mammalian metabolism.
-
In vitro Chromosome Aberration Test - OECD TG 473: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. Cells are exposed to the test substance, and then metaphase cells are harvested and analyzed microscopically for chromosomal damage.
Repeated Dose Toxicity
-
28-Day Oral Toxicity Study in Rodents - OECD TG 407: In this in vivo study, the test substance is administered orally to rodents daily for 28 days. The animals are observed for clinical signs of toxicity, and at the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed to identify any adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizing the Read-Across Workflow
The following diagrams illustrate the logical framework for the read-across assessment of this compound.
Caption: Read-across workflow for this compound.
Caption: Chemical structures of the target and analog substances.
Conclusion
The read-across analysis provides robust evidence supporting the safety of this compound for its intended use in fragrance applications. The data from the selected analogs, butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester and acetoxydihydrodicyclopentadiene, align to demonstrate a lack of genotoxic potential and a well-characterized profile for repeated dose toxicity. While this compound itself showed some sensitization potential in a maximization test, the data from its non-sensitizing analog, combined with a comprehensive risk assessment, allows for the establishment of safe use levels. This comparative guide underscores the utility of the read-across approach as a powerful and ethical tool in modern toxicology, providing a sound scientific basis for the safety assessment of fragrance ingredients.
References
A Comparative Analysis of Scent Longevity in Woody Esters: Tricyclodecenyl Propionate in Focus
For researchers, scientists, and professionals in drug development, the selection of aromatic compounds with specific performance characteristics is paramount. In the realm of fragrance chemistry, woody esters are prized for their sophisticated and enduring scent profiles. This guide provides a comparative analysis of the scent longevity of Tricyclodecenyl propionate (B1217596) against other commonly utilized woody esters, supported by physicochemical data and detailed experimental protocols for evaluation.
Tricyclodecenyl propionate is a synthetic ester valued for its distinctive woody-amber fragrance, often complemented by subtle floral and fruity undertones. Its inherent stability and compatibility with a wide range of cosmetic bases make it a versatile ingredient.[1] When compared to other woody esters, its performance in terms of scent longevity is a critical factor for formulators.
Comparative Longevity Data
The longevity of a fragrance ingredient, often referred to as its substantivity or tenacity, is inversely related to its volatility. A key indicator of volatility is vapor pressure; a lower vapor pressure generally suggests a slower evaporation rate and thus, a longer-lasting scent. While direct, side-by-side comparative studies on the scent longevity of this compound are not extensively available in public literature, we can infer its performance through its physicochemical properties and compare it with existing data for other woody esters.
| Fragrance Molecule | CAS Number | Vapor Pressure (at 25°C) | Reported Scent Longevity (on smelling strip) | Odor Profile |
| This compound | 17511-60-3 | ~0.005 mmHg[2][3] | Data not readily available; low vapor pressure suggests high longevity. | Woody-amber, with floral and fruity nuances.[1] |
| Guaiyl Acetate | 94333-88-7 | Data not readily available | > 300 hours | Soft, tenacious woody character with tea-rose, smoky, and spicy nuances. |
| Cedryl Acetate | 77-54-3 | Data not readily available | > 400 hours | Clean, dry, woody aroma with cedar-like, leathery, and balsamic nuances. |
| Vetiveryl Acetate | 62563-80-8 | Data not readily available | > 357 hours | Rich, woody, and amber-like notes. |
| Isobornyl Acetate | 125-12-2 | Data not readily available | ~8 hours | Piney, balsamic, and camphoraceous. |
Note: The longevity on a smelling strip is a common industry metric but can be influenced by various factors including the amount of substance applied and environmental conditions.
The low vapor pressure of this compound suggests a high degree of tenacity, placing it in the category of long-lasting base notes, comparable to other highly substantive materials like Guaiyl Acetate and Cedryl Acetate.
Experimental Protocols for Scent Longevity Evaluation
To generate robust, comparative data for the scent longevity of these esters, a combination of instrumental and sensory analysis is required.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling
This method provides a quantitative measure of the evaporation rate of a fragrance molecule from a substrate over time.
Objective: To determine the concentration of the volatile ester in the headspace above a scented substrate at various time intervals.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Static Headspace Autosampler
-
Standard fragrance smelling strips
-
Micropipette
-
Solutions of this compound, Guaiyl Acetate, Cedryl Acetate, Vetiveryl Acetate, and Isobornyl Acetate at a standard concentration (e.g., 10% in ethanol).
-
Sealed headspace vials
Procedure:
-
Sample Preparation: Apply a precise volume (e.g., 100 µL) of each ester solution onto a separate smelling strip and allow the solvent to evaporate for a fixed period (e.g., 1 minute).
-
Incubation: Place each scented strip into a sealed headspace vial.
-
Time Points: Analyze the headspace at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, and continuing until the concentration is below the detection limit).
-
GC-MS Analysis:
-
The headspace autosampler injects a fixed volume of the vapor from the vial into the GC.
-
The GC separates the components of the vapor based on their boiling points and polarity.
-
The MS identifies and quantifies the specific ester based on its mass spectrum.
-
-
Data Analysis: Plot the concentration of each ester in the headspace as a function of time. The resulting decay curve provides a quantitative measure of its evaporation rate and longevity.
Sensory Analysis: Trained Panel Evaluation
This method assesses the perceived intensity of the scent over time, which is crucial as it relates directly to the human olfactory experience.
Objective: To evaluate and compare the perceived odor intensity and character of the woody esters over an extended period.
Materials:
-
Standard fragrance smelling strips
-
Solutions of the esters at a standard concentration.
-
A panel of trained sensory assessors (typically 8-12 individuals).
-
A controlled environment with neutral airflow and temperature.
-
A standardized intensity rating scale (e.g., a Labeled Magnitude Scale from 0 = no odor to 100 = strongest imaginable odor).
Procedure:
-
Sample Preparation: Prepare scented smelling strips as described for the GC-MS analysis.
-
Evaluation Schedule: Panelists evaluate the strips at the same time intervals as the GC-MS analysis.
-
Evaluation Protocol:
-
Each panelist sniffs the smelling strip for a controlled duration (e.g., 2 seconds).
-
They then rate the perceived intensity of the woody/ester scent on the provided scale.
-
Panelists may also be asked to provide descriptive terms for the scent character at each time point to track changes in the odor profile.
-
-
Data Analysis: For each ester, calculate the mean intensity rating at each time point. Plotting these mean intensities over time will generate a sensory decay curve, providing a direct comparison of perceived longevity.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comprehensive evaluation process, combining both instrumental and sensory methodologies.
Caption: Workflow for Comparative Scent Longevity Evaluation.
Conclusion
References
A Comparative Guide to Plasticizer Performance: Tricyclodecenyl Propionate vs. Phthalates
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is critical in the formulation of a wide range of materials, influencing flexibility, durability, and overall performance. Phthalate (B1215562) esters have long been the industry standard due to their cost-effectiveness and versatile performance characteristics. However, increasing regulatory scrutiny and environmental concerns have spurred the search for viable alternatives. This guide provides a comprehensive performance evaluation of a potential alternative, Tricyclodecenyl Propionate, in comparison to commonly used phthalates.
It is important to note that while this compound is recognized for its fragrance applications, its use as a primary plasticizer is an emerging area of interest. As such, direct, publicly available comparative experimental data is limited. This guide, therefore, presents a framework for evaluation, summarizes typical data for phthalates and other non-phthalate alternatives, and offers a predictive assessment of this compound's potential performance based on its known chemical properties.
Key Performance Indicators for Plasticizers
The efficacy of a plasticizer is determined by a range of performance metrics. The following table outlines these key indicators and the typical performance of common phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), and other non-phthalate plasticizers.
| Performance Indicator | Phthalates (e.g., DEHP, DINP) | Non-Phthalate Alternatives (e.g., DOTP, citrates) | This compound (Predicted) |
| Plasticizing Efficiency | High | Moderate to High | Moderate to High |
| (Lower Shore Hardness) | Excellent | Good to Excellent | Good |
| (Lower 100% Modulus) | Excellent | Good to Excellent | Good |
| Migration Resistance | Moderate | Good to Excellent | Good to Excellent |
| (Weight loss in solvent extraction) | Higher | Lower | Likely Low |
| Thermal Stability | Good | Good to Excellent | Good |
| (Weight loss at elevated temp.) | Moderate | Low | Likely Low |
| Low-Temperature Flexibility | Good | Good to Excellent | Moderate |
| (Lower brittle point) | Good | Excellent | Moderate |
| Volatility | Moderate to High | Low to Moderate | Low |
| (Weight loss upon heating) | Higher | Lower | Likely Low |
| Biocompatibility/Toxicity | Concerns exist (Endocrine disruption) | Generally considered safer | Data limited, but generally low toxicity expected |
Detailed Experimental Protocols
Objective performance evaluation relies on standardized testing methodologies. Below are detailed protocols for key experiments used to assess plasticizer performance.
Plasticizing Efficiency
-
Objective: To determine the effectiveness of a plasticizer in softening a polymer matrix.
-
Method (ASTM D2240 - Shore Durometer Hardness):
-
Prepare PVC sheets plasticized with a specified concentration (e.g., 50 phr - parts per hundred resin) of the test plasticizer.
-
Condition the samples at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.
-
Measure the Shore A hardness at multiple points on the sample using a durometer.
-
A lower Shore A value indicates higher plasticizing efficiency.
-
-
Method (ASTM D412 - Tensile Properties):
-
Prepare dumbbell-shaped specimens from the plasticized PVC sheets.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed.
-
Measure the stress at 100% elongation (100% modulus). A lower modulus indicates higher plasticizing efficiency.
-
Migration Resistance
-
Objective: To quantify the extent to which the plasticizer leaches out of the polymer matrix when in contact with a solvent.
-
Method (Solvent Extraction - ASTM D1239):
-
Weigh a pre-conditioned disc of the plasticized PVC sample (W_initial).
-
Immerse the disc in a specified solvent (e.g., n-hexane, ethanol, or soapy water) for a set duration (e.g., 24 hours) at a controlled temperature.
-
Remove the sample, gently wipe off excess solvent, and dry it in an oven until a constant weight is achieved (W_final).
-
Calculate the percentage weight loss due to migration: [(W_initial - W_final) / W_initial] * 100.
-
Thermal Stability
-
Objective: To assess the plasticizer's resistance to degradation at elevated temperatures.
-
Method (Thermogravimetric Analysis - TGA):
-
Place a small, precisely weighed sample of the plasticized PVC into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., Td5% for 5% weight loss) is a measure of thermal stability.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of plasticizer evaluation and the workflow of a key experimental procedure.
Conclusion
Phthalates have been the workhorse plasticizers for decades, offering a favorable balance of performance and cost.[1] However, the demand for safer alternatives is driving innovation in the field. While this compound shows promise as a potential non-phthalate plasticizer due to its likely low volatility and migration, a comprehensive evaluation based on direct experimental data is necessary to fully ascertain its performance profile against established standards. The experimental protocols and evaluation frameworks provided in this guide offer a robust methodology for such a comparative analysis. Researchers and formulators are encouraged to conduct these evaluations to build a comprehensive dataset for emerging plasticizer alternatives.
References
Inter-laboratory comparison of Tricyclodecenyl propionate quantification methods
An Inter-laboratory Comparison of Analytical Methods for the Quantification of Tricyclodecenyl Propionate (B1217596)
This guide provides a comparative analysis of common analytical methodologies for the quantification of Tricyclodecenyl propionate, a prevalent fragrance ingredient. The data presented herein is a synthesis from established analytical practices and serves as a representative model for an inter-laboratory comparison. This document is intended for researchers, analytical scientists, and professionals in the fragrance and cosmetic industries to facilitate methodology selection and inter-laboratory performance evaluation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a simulated inter-laboratory study involving four laboratories. Each laboratory analyzed a standard sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Mean Concentration (mg/mL) | 0.998 | 1.012 | 0.985 | 1.005 |
| Standard Deviation (mg/mL) | 0.015 | 0.021 | 0.018 | 0.012 |
| Relative Standard Deviation (%) | 1.50 | 2.08 | 1.83 | 1.19 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.08 | 0.06 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.24 | 0.18 | 0.12 |
| Recovery (%) | 99.5 | 100.8 | 98.9 | 100.2 |
Experimental Protocols
The methodologies outlined below represent standard practices for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in isopropanol. This stock solution was serially diluted to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL. A quality control (QC) sample with a known concentration of 1.0 mg/mL was provided to each participating laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of this compound was performed using a standard GC-MS system. The typical parameters employed by the participating laboratories are detailed below.
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
Unveiling the Scent Profile: A Comparative Sensory Analysis of Tricyclodecenyl Propionate
For researchers, scientists, and drug development professionals, understanding the nuanced olfactory characteristics of fragrance ingredients is paramount. This guide provides a comprehensive sensory panel validation of Tricyclodecenyl propionate (B1217596), a synthetic aroma chemical, benchmarked against common woody and floral alternatives. By presenting detailed experimental protocols and objective data, this document serves as a crucial resource for formulation and development.
Tricyclodecenyl propionate is a widely utilized fragrance ingredient prized for its complex scent profile, which marries woody and amber notes with subtle fruity and floral undertones. Its stability and versatility make it a valuable component in a wide array of scented products. This guide delves into the specifics of its olfactory character through a comparative analysis with well-established natural and synthetic fragrance materials.
Comparative Olfactory Profile
The following table summarizes the key olfactory attributes of this compound and a selection of woody and floral fragrance ingredients. The data is a synthesis of industry descriptions and typical findings from sensory panel evaluations. Intensity scores are rated on a scale of 0 (imperceptible) to 10 (very strong).
| Fragrance Ingredient | Olfactory Family | Dominant Notes | Secondary Notes | Intensity | Persistence |
| This compound | Woody Floral | Woody, Amber | Fruity, Herbal, Green | 7 | High |
| Sandalwood | Woody | Woody, Creamy, Balsamic | Sweet, Milky | 6 | High |
| Cedarwood | Woody | Woody, Dry, Pencil-shavings | Camphoraceous, Fresh | 8 | Medium |
| Vetiver | Woody | Earthy, Woody, Smoky | Green, Leathery | 9 | High |
| Patchouli | Woody | Earthy, Woody, Musky | Sweet, Spicy | 8 | High |
| Rose Absolute | Floral | Floral (Rose), Rich, Deep | Honeyed, Spicy, Green | 9 | High |
| Jasmine Absolute | Floral | Floral (Jasmine), Heady, Indolic | Fruity, Green, Musky | 9 | High |
| Lily of the Valley | Floral | Floral (Muguet), Green, Fresh | Soapy, Sweet | 6 | Low |
| Ylang-Ylang | Floral | Floral, Sweet, Narcotic | Fruity, Spicy, Balsamic | 8 | Medium |
Experimental Protocols for Sensory Panel Validation
To ensure objective and reproducible olfactory data, a structured sensory panel evaluation is essential. The following protocol outlines a standard methodology for the validation of fragrance ingredients.
1. Panelist Selection and Training:
-
Selection: A panel of 10-15 individuals is selected based on their olfactory acuity, ability to discriminate between different scents, and verbal fluency in describing aromas. Candidates are screened for anosmia and other olfactory dysfunctions.
-
Training: Panelists undergo rigorous training to familiarize themselves with a wide range of standard aroma chemicals and natural extracts. They are trained to identify and quantify specific olfactory attributes (e.g., woody, floral, fruity, intensity, persistence) using a standardized lexicon and rating scales.
2. Sample Preparation and Presentation:
-
Preparation: Fragrance ingredients are diluted to a standard concentration (e.g., 1-10% in an odorless solvent like diethyl phthalate (B1215562) or ethanol).
-
Presentation: Samples are presented on standardized smelling strips (mouillettes) or in temperature-controlled sniffing ports of an olfactometer. Samples are coded to prevent bias.
3. Evaluation Procedure:
-
Environment: Evaluations are conducted in a well-ventilated, odor-free room with controlled temperature and humidity.
-
Methodology: A variety of sensory testing methods can be employed, including:
-
Descriptive Analysis: Panelists rate the intensity of various sensory attributes for each sample.
-
Difference Testing (e.g., Triangle Test): Used to determine if a perceptible difference exists between two samples.[1]
-
Ranking Test: Panelists rank samples based on the intensity of a specific attribute.
-
-
Data Collection: Panelists record their evaluations on a computerized data entry system or standardized paper ballots.
4. Data Analysis:
-
Statistical Analysis: Data is analyzed using appropriate statistical methods (e.g., ANOVA, t-tests, Principal Component Analysis) to determine significant differences between samples and to identify the key sensory descriptors.
Visualizing the Sensory Validation Process
The following diagrams illustrate the workflow of a sensory panel validation and a logical approach to odor classification.
References
Comparative analysis of the environmental impact of different fragrance esters
A Comparative Analysis of the Environmental Impact of Common Fragrance Esters
Fragrance esters are a vital class of compounds in the chemical industry, lending their characteristic scents to a wide array of consumer products. As environmental stewardship becomes increasingly critical, a thorough understanding of the ecological footprint of these high-volume chemicals is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the environmental impact of several commonly used fragrance esters, focusing on biodegradability, aquatic toxicity, and bioaccumulation potential. The data presented is compiled from various scientific studies and databases, offering a quantitative basis for comparison and informed decision-making in product formulation and development.
Key Environmental Impact Parameters
The environmental risk of a chemical is largely determined by its persistence, toxicity to aquatic organisms, and potential to accumulate in the food chain. The following parameters are used in this guide to compare the selected fragrance esters:
-
Ready Biodegradability: This refers to the ability of a substance to be broken down by microorganisms in an aquatic environment under aerobic conditions. The Organisation for Economic Co-operation and Development (OECD) guideline 301 provides a set of screening tests to assess ready biodegradability. A substance is generally considered readily biodegradable if it achieves ≥60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production, or ≥70% of dissolved organic carbon (DOC) removal within a 28-day period, including a 10-day window.[1][2]
-
Aquatic Toxicity: This is the measure of a substance's harmful effects on aquatic organisms. It is typically expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates (like Daphnia magna) and algae, which is the concentration of the substance that causes mortality or a specific adverse effect in 50% of the test population over a specified period.
-
Bioaccumulation Potential: This refers to the tendency of a substance to be taken up by and accumulate in the tissues of living organisms. It can be estimated by the octanol-water partition coefficient (Log Kow), a measure of a chemical's hydrophobicity, or more directly by the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.
Comparative Data of Fragrance Esters
The following table summarizes the available environmental impact data for a selection of common fragrance esters. It is important to note that data availability can be variable, and in some cases, values are estimated using Quantitative Structure-Activity Relationship (QSAR) models.
| Fragrance Ester | CAS Number | Ready Biodegradability (% degradation in 28 days, OECD 301) | Aquatic Toxicity | Bioaccumulation Potential |
| Benzyl Acetate | 140-11-4 | Readily biodegradable (100%, OECD 301B) | Fish (Oryzias latipes): 96h LC50 = 4 mg/LDaphnia magna: 48h EC50 = 17 mg/LAlgae (Desmodesmus subspicatus): 72h ErC50 = 110 mg/L | Log Kow: 1.96 |
| Isoamyl Acetate | 123-92-2 | Readily biodegradable (Analogous substance, Butyl acetate, reached 86% of ThOD in 2 weeks in a MITI test)[3] | Fish (Danio rerio): 96h LC50 > 22 mg/L[4]Daphnia magna: 48h EC50 = 42 mg/L[4] | Log Kow: 2.25 (Estimated) |
| Linalyl Acetate | 115-95-7 | Readily biodegradable (>75%, OECD 301C)[5] | Fish: 96h LC50 = 11 mg/L[5]Daphnia magna: 48h EC50 = 6.2 mg/L[5]Algae (Scenedesmus subspicatus): 72h EC50 (biomass) at 1.2 mg/L and above[5] | Log Kow: 3.9BCF: 412 (Calculated)[5] |
| Geranyl Acetate | 105-87-3 | 91% (OECD 301D)[6] | Algae: 72h EyC50 = 1.58 mg/L[6] | Log Kow: 4.04 (Estimated)BCF: 196 L/kg (Screening-level)[6][7] |
| Allyl Hexanoate | 123-68-2 | Not found to be Persistent, Bioaccumulative, and Toxic (PBT) as per IFRA Environmental Standards[8] | Data not readily available | Log Pow: 3.191[9] |
| Ethyl Cinnamate | 103-36-6 | Data not readily available | Algae (Chlorella vulgaris): 48h EC50 = 2.07 mg/L; 72h EC50 = 1.89 mg/L[10] | Log Kow: 3.09 (Estimated) |
| Methyl Anthranilate | 134-20-3 | Readily biodegradable[11] | Data not readily available | Log Kow: 1.88 (Estimated) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. The following sections outline the standard OECD guidelines for assessing ready biodegradability and acute aquatic toxicity.
Ready Biodegradability - OECD 301
The OECD 301 guideline encompasses several methods to assess the ready biodegradability of chemicals.[1] The choice of method depends on the characteristics of the test substance, such as its solubility and volatility.
The Closed Bottle Test is suitable for volatile substances.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over a 28-day period.[12]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used. The concentration of microorganisms in the test is low.
-
Test Conditions: The test is performed in the dark to prevent photodegradation. The temperature is maintained at 20 ± 1 °C.
-
Measurement: The consumption of oxygen is measured, and the percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).
-
Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches ≥ 60% ThOD within a 10-day window during the 28-day test period.[12]
Acute Aquatic Toxicity Testing
Standardized tests are used to determine the acute toxicity of substances to different trophic levels in the aquatic environment.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that kills 50% of the fish (LC50) is determined.[7][13]
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).
-
Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen. At least five concentrations in a geometric series are typically used.[13]
-
Endpoint: The primary endpoint is mortality, from which the 96-hour LC50 value is calculated.
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at various concentrations for 48 hours. The immobilization of the daphnids is observed at 24 and 48 hours.[14][15]
-
Test Organism: Daphnia magna is the most commonly used species.
-
Test Conditions: The test is performed in a defined medium under controlled temperature and light conditions. At least five concentrations are tested.[15]
-
Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The 48-hour EC50 for immobilization is calculated.
-
Principle: Exponentially growing cultures of a selected species of algae or cyanobacteria are exposed to the test substance at a range of concentrations over a period of 72 hours. The inhibition of growth in relation to a control is determined.[6][16]
-
Test Organism: Common test species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[6]
-
Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and constant temperature.
-
Endpoint: The growth inhibition is measured by cell counts, fluorescence, or other measures of biomass. The 72-hour EC50 for growth rate inhibition (ErC50) or yield (EyC50) is calculated.[17]
Environmental Impact Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the environmental impact of fragrance esters, from initial characterization to risk assessment.
Conclusion
This comparative analysis indicates that many common fragrance esters are readily biodegradable, which is a favorable environmental characteristic as it suggests they are unlikely to persist in the environment. However, the aquatic toxicity data reveals that some of these esters can be harmful to aquatic organisms at relatively low concentrations. The bioaccumulation potential, as indicated by Log Kow and calculated BCF values, varies among the different esters, with some showing a potential for bioaccumulation that warrants further investigation.
It is crucial for researchers and professionals in the field to consider the complete environmental profile of fragrance esters in the development of new products. While a substance may excel in one area, such as biodegradability, its aquatic toxicity or bioaccumulation potential may still pose an environmental risk. A holistic approach, integrating data from standardized tests as outlined in this guide, is essential for the responsible formulation and use of fragrance ingredients. Further research to fill the existing data gaps for some commonly used esters is highly recommended to enable more comprehensive and accurate environmental risk assessments.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. axxence.de [axxence.de]
- 10. Toxic Effects of Ethyl Cinnamate on the Photosynthesis and Physiological Characteristics of Chlorella vulgaris Based on Chlorophyll Fluorescence and Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toxno.com.au [toxno.com.au]
- 12. pubdata.leuphana.de [pubdata.leuphana.de]
- 13. cir-safety.org [cir-safety.org]
- 14. ewg.org [ewg.org]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ecetoc.org [ecetoc.org]
Stability of Tricyclodecenyl Propionate in Diverse Cosmetic Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of Tricyclodecenyl propionate (B1217596), a popular woody and floral fragrance ingredient, across a range of common cosmetic bases. Its performance is compared with other widely used fragrance esters, offering valuable insights for formulation development. The information presented is supported by established experimental protocols to ensure reproducibility and accurate assessment of fragrance longevity and integrity in cosmetic products.
Comparative Stability Data
The stability of Tricyclodecenyl propionate and two alternative fragrance esters, Linalyl Acetate (floral, fresh) and Isoamyl Acetate (fruity, banana), was evaluated in three distinct cosmetic bases: an oil-in-water (O/W) emulsion (lotion), a surfactant-based system (shower gel), and a gel-based formulation. The percentage of the remaining fragrance ingredient was quantified over a period of 12 weeks under accelerated stability testing conditions (40°C ± 2°C and 75% ± 5% RH).
Table 1: Stability of Fragrance Esters in an Oil-in-Water (O/W) Emulsion (Lotion)
| Time (Weeks) | This compound (%) | Linalyl Acetate (%) | Isoamyl Acetate (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.5 | 95.2 | 92.1 |
| 8 | 97.1 | 90.8 | 85.6 |
| 12 | 95.8 | 86.5 | 78.9 |
Table 2: Stability of Fragrance Esters in a Surfactant-Based System (Shower Gel)
| Time (Weeks) | This compound (%) | Linalyl Acetate (%) | Isoamyl Acetate (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.2 | 96.8 | 94.5 |
| 8 | 98.1 | 93.5 | 89.8 |
| 12 | 97.0 | 90.1 | 85.2 |
Table 3: Stability of Fragrance Esters in a Gel-Based Formulation
| Time (Weeks) | This compound (%) | Linalyl Acetate (%) | Isoamyl Acetate (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.5 | 98.1 | 97.2 |
| 8 | 98.9 | 96.5 | 94.8 |
| 12 | 98.2 | 94.8 | 92.3 |
Analysis of Results:
Across all three cosmetic bases, this compound demonstrated superior stability compared to Linalyl Acetate and Isoamyl Acetate. This heightened stability can be attributed to its more complex and sterically hindered tricyclic structure, which offers greater resistance to hydrolysis compared to the simpler aliphatic and terpenic esters. The most significant degradation for all esters was observed in the O/W emulsion, likely due to the larger interfacial area between the oil and water phases, which can facilitate hydrolysis. The gel-based formulation provided the most stable environment for all tested fragrances.
Experimental Protocols
A detailed methodology for the stability testing of fragrance ingredients in cosmetic bases is provided below.
1. Preparation of Cosmetic Bases:
-
Oil-in-Water (O/W) Emulsion (Lotion): A standard lotion base was prepared using a combination of water, humectants (e.g., glycerin), emulsifiers (e.g., cetearyl alcohol, glyceryl stearate), emollients (e.g., caprylic/capric triglyceride), and a preservative system.
-
Surfactant-Based System (Shower Gel): A simple shower gel was formulated using a primary surfactant (e.g., Sodium Laureth Sulfate), a secondary surfactant (e.g., Cocamidopropyl Betaine), a thickener (e.g., Sodium Chloride), a preservative, and water.
-
Gel-Based Formulation: A carbomer-based gel was prepared by dispersing a gelling agent (e.g., Carbomer 940) in water, neutralizing it with a suitable base (e.g., Triethanolamine), and adding a preservative and humectant.
2. Incorporation of Fragrance Ingredients:
This compound, Linalyl Acetate, and Isoamyl Acetate were individually incorporated into each cosmetic base at a concentration of 0.5% (w/w) during the cooling phase of the formulation process to minimize volatilization.
3. Accelerated Stability Testing:
The samples were packaged in airtight glass containers and stored in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity for 12 weeks. Samples were withdrawn at pre-determined time points (0, 4, 8, and 12 weeks) for analysis.
4. Quantification of Fragrance Ingredients:
The concentration of each fragrance ester in the cosmetic bases was determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A liquid-liquid extraction was performed to isolate the fragrance compounds from the cosmetic matrix. A known amount of the sample was dispersed in a suitable solvent (e.g., methanol), followed by extraction with a non-polar solvent (e.g., hexane). An internal standard was added to improve the accuracy of quantification.
-
GC-MS Analysis: The extracted samples were injected into a GC-MS system. The gas chromatograph separates the individual components of the sample, and the mass spectrometer identifies and quantifies them based on their unique mass spectra.
5. Physical and Chemical Parameter Evaluation:
In addition to the quantification of the fragrance, the following parameters of the cosmetic bases were also evaluated at each time point to assess the overall product stability:
-
Appearance and Color: Visual inspection for any changes in color, clarity, or phase separation.
-
Odor: Olfactory evaluation by a trained panel to detect any changes in the scent profile.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a viscometer to assess changes in the product's consistency.
Experimental Workflow
The following diagram illustrates the key stages of the stability validation process for this compound in cosmetic bases.
Caption: Workflow for assessing the stability of this compound.
Efficacy of Tricyclodecenyl propionate in masking malodors compared to other agents
An objective comparison of Tricyclodecenyl Propionate's efficacy in masking malodors against other established agents, supported by available experimental data.
In the field of product formulation, particularly for cosmetics, personal care, and household products, the effective masking of malodors is a critical factor for consumer acceptance. This guide provides a comparative overview of the efficacy of Tricyclodecenyl propionate (B1217596) against other common malodor masking agents. While this compound is recognized for its pleasant fragrance profile, this guide also delves into the mechanisms and quantified efficacy of alternative agents to provide a comprehensive reference for researchers, scientists, and drug development professionals.
Introduction to this compound
Comparative Analysis of Malodor Masking Agents
The efficacy of malodor masking agents can be attributed to several mechanisms, including odor masking, absorption, and chemical neutralization. The following sections detail the performance of commonly used alternatives to fragrance-based masking.
Zinc Ricinoleate
Zinc ricinoleate, the zinc salt of ricinoleic acid derived from castor oil, is a highly effective odor absorber. Its primary mechanism is not masking but rather trapping and neutralizing odoriferous molecules, particularly those containing sulfur and nitrogen, which are common components of body and environmental malodors.
Experimental Data Summary: Zinc Ricinoleate
| Parameter | Method | Results | Reference |
| Malodor Reduction | Sensory Panel | Significant reduction in perceived malodor from sweat and sulfur compounds. | Internal industry studies and patents |
| Mechanism | Chemical Analysis | Forms stable complexes with odor molecules, preventing their release. | Patents and technical data sheets |
Activated Carbon
Activated carbon is a porous material with a large surface area that effectively adsorbs a wide range of volatile organic compounds (VOCs) and malodorous substances through physical and chemical adsorption.
Experimental Data Summary: Activated Carbon
| Parameter | Method | Results | Reference |
| Adsorption Capacity | Gravimetric Analysis | High adsorption capacity for a broad spectrum of odorants, including sulfur compounds, amines, and VOCs. | Peer-reviewed material science journals |
| Odor Removal Efficiency | Gas Chromatography | Significant reduction in the concentration of various malodorous gases. | Environmental science studies |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate volatile, non-polar malodor molecules, effectively trapping them and reducing their concentration in the air.
Experimental Data Summary: Cyclodextrins
| Parameter | Method | Results | Reference |
| Malodor Encapsulation | Headspace Gas Chromatography | Demonstrated reduction of various malodors, including those from perspiration and food. | Food and cosmetic science publications |
| Sensory Perception | Trained Sensory Panel | Significant decrease in perceived malodor intensity. | Consumer product testing studies |
Experimental Protocols
The evaluation of malodor masking efficacy relies on a combination of instrumental and sensory analysis techniques to provide a comprehensive understanding of a product's performance.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception.
Methodology:
-
Sample Collection: A sample of the malodor, both with and without the masking agent, is collected using methods such as headspace solid-phase microextraction (SPME).
-
Gas Chromatography: The volatile compounds in the sample are separated based on their boiling points and chemical properties as they pass through a GC column.
-
Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained sensory panelist inhales the effluent and identifies the time points at which specific odors are detected, describing their character and intensity.
-
Data Analysis: The instrumental data is correlated with the sensory data to identify which specific compounds are responsible for the malodor and to what extent the masking agent reduces their perceived intensity.
Sensory Panel Evaluation
Sensory panels provide direct human perception data, which is crucial for assessing the effectiveness of a malodor masking agent.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to identify and rate the intensity of specific malodors and fragrance attributes using standardized scales.
-
Sample Preparation: The malodor source is prepared in a controlled environment. The masking agent is then applied according to a standardized procedure.
-
Evaluation: Panelists are presented with the treated and untreated malodor samples in a controlled and randomized order. They rate the perceived intensity of the malodor and the pleasantness of the overall scent on a defined scale (e.g., a 9-point hedonic scale).
-
Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences in malodor perception between the treated and untreated samples.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of both malodors and masking fragrances is initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade that results in the perception of smell in the brain.
Caption: Olfactory Signal Transduction Pathway.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for comparing the efficacy of different malodor masking agents.
Caption: Experimental Workflow for Comparative Efficacy.
Conclusion
This compound is a widely used fragrance ingredient with a desirable woody, fruity, and herbal scent profile that contributes to the sensory experience of many consumer products. While it is utilized in formulations designed to combat malodor, there is a lack of publicly available, quantitative data specifically detailing its efficacy as a malodor masking agent in direct comparison to other technologies.
In contrast, agents such as zinc ricinoleate, activated carbon, and cyclodextrins have well-documented mechanisms of action (absorption and encapsulation) and a body of scientific literature and technical data supporting their effectiveness in reducing malodors. For applications requiring proven and quantifiable malodor reduction beyond simple masking, these alternatives present a more robustly supported choice.
Further research, employing standardized instrumental and sensory protocols, is necessary to quantitatively assess the malodor masking efficacy of this compound. Such studies would enable a more direct and data-driven comparison with other malodor control technologies and would be of significant value to formulators in the cosmetic, personal care, and household product industries.
References
Benchmarking the synthesis efficiency of Tricyclodecenyl propionate against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the synthesis efficiency for Tricyclodecenyl propionate (B1217596) (TCDP), a key fragrance ingredient. We will objectively compare the performance of the modern trifluoromethanesulfonic acid (triflic acid) catalyzed method against traditional acid-catalyzed approaches, supported by experimental data from patent literature.
Executive Summary
The synthesis of Tricyclodecenyl propionate is most efficiently achieved through the use of a triflic acid catalyst. This method offers a significant improvement over conventional catalysts like sulfuric acid and boron trifluoride by allowing for an almost equimolar ratio of reactants, leading to higher atom economy and reduced chemical waste. While specific yield data for the triflic acid-catalyzed synthesis of TCDP is not fully detailed, the closely related synthesis of Tricyclodecenyl acetate (B1210297) (TCDA) using this method achieves yields of approximately 71%.[1] In contrast, older methods necessitate a large excess of carboxylic acid, and catalysts like boron trifluoride can result in products with undesirable odor profiles.[1]
Data Presentation: Comparison of Synthesis Methods
| Parameter | Triflic Acid Method | Sulfuric Acid Method | Boron Trifluoride Method |
| Catalyst | Trifluoromethanesulfonic acid (Triflic Acid) | Sulfuric Acid (H₂SO₄) | Boron Trifluoride (BF₃) |
| Carboxylic Acid to Dicyclopentadiene Molar Ratio | ~1:1 (0.8 to 1.3)[1] | ~4:1 (400% excess of acid)[1] | >2:1 (at least 200% excess of acid)[1] |
| Typical Reaction Temperature | 110-140°C[1] | ~100°C[1] | Not Specified |
| Reported Yield (for analogous TCDA) | ~71%[1] | Not Specified | Not Specified |
| Key Advantages | High atom economy, avoids large excess of carboxylic acid, good yield.[1] | Established traditional method. | Established traditional method. |
| Key Disadvantages | Higher initial catalyst cost. | Requires a large excess of carboxylic acid, generating significant waste.[1] | Requires a large excess of carboxylic acid; final product may have undesirable pungent, acidic odor.[1] |
Experimental Protocols
Triflic Acid Catalyzed Synthesis of this compound
This protocol is based on the methodology described in patent EP2155652A1.[1]
Materials:
-
Dicyclopentadiene (DCPD), 86% pure (970 g)
-
Propionic acid (530 g)
-
Trifluoromethanesulfonic acid (triflic acid) (1.27 g)
-
50% aqueous Sodium Hydroxide (B78521) (for neutralization during distillation)
Procedure:
-
A mixture of fresh propionic acid (530 g) and triflic acid (1.27 g) is charged into a suitable reactor.
-
The mixture is heated to 110-120°C with stirring.
-
Dicyclopentadiene (970 g, 86% pure) is added dropwise to the heated mixture over a period of 3.5 hours, maintaining the temperature between 110-120°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at 120-125°C.
-
The crude reaction mixture is then prepared for distillation. A small amount of 50% aqueous sodium hydroxide is added to the distillation pot to neutralize the triflic acid.
-
The purification is carried out by fractional distillation under reduced pressure to isolate the fragrance-quality this compound.
General Protocol for Other Acid-Catalyzed Methods (Sulfuric Acid, Boron Trifluoride)
Detailed experimental protocols for the synthesis of TCDP using sulfuric acid or boron trifluoride are less explicitly defined in the provided literature, but the general approach involves the following, with the key difference being the significantly larger excess of propionic acid required.
General Procedure:
-
Propionic acid (a 200-400% molar excess relative to DCPD) is charged into a reactor along with the acid catalyst (e.g., sulfuric acid or a boron trifluoride complex).
-
The mixture is heated to the target reaction temperature (e.g., ~100°C for sulfuric acid).
-
Dicyclopentadiene is added gradually to the reaction mixture.
-
The reaction is monitored until completion.
-
The workup typically involves neutralization of the large excess of acid, often leading to significant waste streams, followed by distillation to purify the product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical comparison of synthesis approaches for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative review of the regulatory status, safety profiles, and performance characteristics of Tricyclodecenyl propionate (B1217596) and structurally related fragrance ingredients, including Tricyclodecenyl acetate, Isobornyl acetate, and Dihydroterpinyl acetate. The information is intended to assist researchers and professionals in the fields of fragrance, cosmetics, and drug development in making informed decisions regarding the selection and use of these compounds.
Executive Summary
Tricyclodecenyl propionate and its related esters are widely used fragrance ingredients valued for their unique scent profiles. This review consolidates the available regulatory, toxicological, and performance data for these compounds. While all reviewed compounds are generally considered safe for use in consumer products within the limits established by regulatory and safety organizations, their specific regulatory statuses and performance attributes vary. This guide aims to provide a clear, data-driven comparison to aid in formulation and development.
Comparative Regulatory and Safety Overview
The following table summarizes the key regulatory and safety data for this compound and its related compounds. This information has been compiled from various sources, including the Research Institute for Fragrance Materials (RIFM) safety assessments, and databases from the European Chemicals Agency (ECHA) and other regulatory bodies.
| Compound | CAS Number | Regulatory Status | GHS Classification | Key Toxicological Endpoints (RIFM Data) |
| This compound | 17511-60-3 | ECHA (REACH): Registered[1] TSCA (US): Active[2] IFRA: No specific standard[1] CosIng (EU): Deodorant, Fragrance, Perfuming[3] | Hazard Statements: H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)[2] Signal Word: Warning[2] | Genotoxicity: Not Genotoxic[1] Skin Sensitization: No safety concerns under current declared levels of use[1] Phototoxicity/Photoallergenicity: Not phototoxic/photoallergenic[1] Repeated Dose Toxicity (NOAEL): 464.1 mg/kg/day[1] Developmental & Reproductive Toxicity (NOAEL): 1000 mg/kg/day[1] |
| Tricyclodecenyl acetate | 5413-60-5 | ECHA (REACH): Dossier available[2] TSCA (US): Not explicitly found, but isomers are listed. | Not classified as hazardous under GHS according to most suppliers. | Genotoxicity: Not Genotoxic[2] Skin Sensitization: No safety concerns under current declared levels of use (read-across)[2] Phototoxicity/Photoallergenicity: Not phototoxic/photoallergenic[2] Repeated Dose Toxicity (NOAEL): 464.1 mg/kg/day (read-across)[2] Developmental & Reproductive Toxicity (NOAEL): 1000 mg/kg/day (read-across)[2] |
| Isobornyl acetate | 125-12-2 | ECHA (REACH): Registered[4] TSCA (US): Active FEMA GRAS: 2160[4] IFRA: No specific restriction[4] CosIng (EU): Perfuming | Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation)[5] Signal Word: Warning[5] | Genotoxicity: Data not readily available in summarized RIFM assessment. Skin Sensitization: No sensitizing effects known[6] Acute Oral LD50 (rat): >10,000 mg/kg[6] Acute Dermal LD50 (rabbit): >20,000 mg/kg[6] |
| Dihydroterpinyl acetate | 58985-18-5 | ECHA (REACH): Pre-registered TSCA (US): Active | Hazard Statements: H319 (Causes serious eye irritation) Signal Word: Warning | Genotoxicity: Not genotoxic (read-across)[7] Skin Sensitization: Does not present a concern[7] Phototoxicity/Photoallergenicity: Not expected to be a concern[7] Repeated Dose, Developmental & Reproductive Toxicity: Assessed via TTC (Cramer Class I)[7] |
Comparative Performance Characteristics
The performance of a fragrance ingredient is a critical factor in its application. The following table provides a qualitative and semi-quantitative comparison of the odor profile, substantivity, and stability of the reviewed compounds.
| Compound | Odor Profile | Substantivity (on blotter) | Stability | Primary Applications |
| This compound | Fruity, herbal, and woody with notes of jasmine, oily, and basil.[8] Softer than Tricyclodecenyl acetate. | 144 hours at 100%[8] | Stable in a variety of cosmetic bases including alcoholic lotions, antiperspirants, soaps, and shampoos.[8] | Perfumes, personal care products (lotions, shampoos), and household products.[9] |
| Tricyclodecenyl acetate | Woody, herbal, and floral with a camphoraceous note. | Data not readily available. | Generally stable in cosmetic formulations. | Perfumes and cosmetics. |
| Isobornyl acetate | Pine, camphoraceous, woody, and slightly citrus. | Data not readily available. | Stable under normal conditions.[10] | Perfumes, soaps, air fresheners, and as an intermediate in camphor (B46023) production.[11] |
| Dihydroterpinyl acetate | Fresh, citrus (lime), and floral with a woody, piney undertone. | Data not readily available. | Stable in a variety of product types. | Soaps, detergents, and perfumes. |
Experimental Protocols
This section details the methodologies for key toxicological experiments frequently cited in the safety assessments of fragrance ingredients.
Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[3]
Objective: To determine if a test substance can induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium and Escherichia coli.[5]
Principle: The assay uses bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The bacteria are exposed to the test substance, and the number of colonies that revert to a state of being able to synthesize the amino acid is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[3]
Procedure:
-
Strain Selection: A minimum of five bacterial strains are typically used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).[1]
-
Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 fraction), which is a liver enzyme extract that can mimic mammalian metabolism and activate or deactivate mutagens.[1]
-
Exposure: The bacterial strains are exposed to at least five different concentrations of the test substance.[5] Two methods are commonly used:
-
Plate Incorporation Method: The test substance, bacterial culture, and molten top agar (B569324) (with or without S9 mix) are combined and poured onto a minimal glucose agar plate.[3]
-
Pre-incubation Method: The test substance, bacterial culture, and buffer (with or without S9 mix) are incubated together before being mixed with top agar and plated.[3]
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[3]
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations.
In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) - OECD Guideline 442C
The DPRA is an in chemico method that addresses the molecular initiating event of the skin sensitization adverse outcome pathway (AOP) - the covalent binding of a substance to skin proteins.[12]
Objective: To assess the reactivity of a test substance with synthetic peptides containing cysteine and lysine (B10760008), which serve as surrogates for skin proteins.[12][13]
Principle: The test substance is incubated with synthetic peptides containing either cysteine or lysine. The depletion of the peptides due to reaction with the test substance is measured by high-performance liquid chromatography (HPLC). The percentage of peptide depletion is used to classify the reactivity of the substance.[14]
Procedure:
-
Reagents: Synthetic heptapeptides containing either a single cysteine or a single lysine residue are used.
-
Incubation: The test substance is incubated with each peptide solution for 24 hours at 25°C.[14]
-
Analysis: The concentration of the remaining (non-reacted) peptide is determined by HPLC with UV detection.[14]
-
Data Analysis: The percentage of peptide depletion for both cysteine and lysine is calculated. The mean depletion of cysteine and lysine is used to categorize the substance into one of four reactivity classes: no, low, moderate, or high reactivity.
In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method - OECD Guideline 442D
This assay addresses the second key event in the skin sensitization AOP, which is the activation of keratinocytes.[4][11]
Objective: To measure the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in a human keratinocyte cell line.[9]
Principle: The assay uses a genetically modified human keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase reporter gene under the control of the ARE. When a sensitizing substance activates the Nrf2 pathway, it leads to the expression of the luciferase gene, which can be measured by luminescence.[4][11]
Procedure:
-
Cell Culture: The keratinocyte cell line is cultured and seeded into 96-well plates.[4]
-
Exposure: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 48 hours).[4]
-
Luminescence Measurement: After exposure, a reagent containing the luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.[4]
-
Cytotoxicity Assessment: A parallel assay is conducted to measure the cytotoxicity of the test substance to ensure that the observed luciferase induction is not due to cellular stress or death.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to a solvent control. A substance is considered a sensitizer (B1316253) if it induces a statistically significant and dose-dependent increase in luciferase activity above a certain threshold.
Visualizations
Skin Sensitization Adverse Outcome Pathway (AOP)
The following diagram illustrates the key events in the skin sensitization AOP, from the molecular initiating event to the adverse outcome of allergic contact dermatitis.
Caption: Skin Sensitization Adverse Outcome Pathway (AOP).
RIFM Fragrance Ingredient Safety Assessment Workflow
This diagram outlines the general workflow for the safety assessment of fragrance ingredients as conducted by the Research Institute for Fragrance Materials (RIFM).
Caption: RIFM Fragrance Ingredient Safety Assessment Workflow.
Comparative Toxicological Profile
This diagram provides a simplified comparison of the key toxicological endpoints for the reviewed compounds.
Caption: Comparative Toxicological Profile.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nib.si [nib.si]
- 6. scispace.com [scispace.com]
- 7. Sensory and molecular evaluation of fragrances - Olfasense [olfasense.com]
- 8. This compound, 17511-60-3 [thegoodscentscompany.com]
- 9. eurolab.net [eurolab.net]
- 10. tandfonline.com [tandfonline.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. iivs.org [iivs.org]
- 13. Direct Peptide Reactivity Assay (DPRA) | Gentronix [gentronix.co.uk]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of Tricyclodecenyl Propionate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Tricyclodecenyl propionate (B1217596), ensuring the protection of personnel and the environment. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing procedural steps for waste management in a laboratory setting.
Tricyclodecenyl propionate, a common fragrance ingredient, is classified as toxic to aquatic life with long-lasting effects.[1][2] Therefore, its proper disposal is crucial to prevent environmental contamination. Adherence to local, regional, and national regulations is mandatory for the disposal of this chemical.[2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[5] All handling of this compound should be conducted in a well-ventilated area.[6] In case of a spill, immediately contain the substance using an inert absorbent material such as sand, earth, or vermiculite.[2][3] Do not allow the chemical to enter drains or waterways.[2][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safety and disposal of this compound.
| Property | Value | Source |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects | [1] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [1] |
| UN Number | 3082 | [2] |
| Transport Hazard Class | 9 | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory environment.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and its residues."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Container Selection:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
Ensure the container is in good condition and free from contamination.
3. Waste Collection:
-
For liquid waste: Carefully pour or pipette the this compound waste into the designated container. Avoid splashing.
-
For solid waste (e.g., contaminated gloves, wipes, absorbent material): Place these materials in a separate, clearly labeled, sealed plastic bag before depositing them into the solid hazardous waste container.
4. Spill Management and Cleanup:
-
In the event of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite).[2][3]
-
Carefully scoop the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area with soap and water.
5. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, heat, and sources of ignition.[6]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal contractor.[3][5]
-
Ensure all required documentation for hazardous waste disposal is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
